Product packaging for t-Boc-Aminooxy-PEG7-bromide(Cat. No.:)

t-Boc-Aminooxy-PEG7-bromide

Cat. No.: B8104469
M. Wt: 548.5 g/mol
InChI Key: UGNDUVCNGCTJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

T-Boc-Aminooxy-PEG7-bromide is a useful research compound. Its molecular formula is C21H42BrNO10 and its molecular weight is 548.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H42BrNO10 B8104469 t-Boc-Aminooxy-PEG7-bromide

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42BrNO10/c1-21(2,3)33-20(24)23-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-22/h4-19H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNDUVCNGCTJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42BrNO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to t-Boc-Aminooxy-PEG7-bromide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-PEG7-bromide is a heterobifunctional crosslinker of significant interest in the field of advanced drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to this compound, serving as a technical resource for researchers in the field.

Core Chemical Properties and Structure

This compound is characterized by three key functional components: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a flexible polyethylene (B3416737) glycol (PEG) spacer of seven ethylene (B1197577) glycol units, and a terminal bromide. The bromide is an excellent leaving group for nucleophilic substitution reactions, while the t-Boc protecting group can be removed under mild acidic conditions to liberate the reactive aminooxy group. The hydrophilic PEG7 spacer enhances the aqueous solubility of the molecule and the resulting conjugates.[1][2][3]

Chemical Structure:

O=C(OC(C)(C)C)NOCCOCCOCCOCCOCCOCCOCCOCCBr

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C21H42BrNO10[3]
Molecular Weight 548.46 g/mol [1]
CAS Number 2353410-15-6[3]
Purity Typically ≥98%[3]
Solubility Soluble in DMSO, DCM, DMF[3]
Storage Conditions -20°C[3]

The length of the PEG linker in a PROTAC is a critical parameter influencing its biological activity. While specific data for a PEG7 linker is not always explicitly detailed in comparative studies, the general trend observed is that linker length significantly impacts the degradation efficiency (DC50 and Dmax values) of the resulting PROTAC. Optimization of linker length is an essential step in PROTAC development.

Experimental Protocols

The use of this compound in the synthesis of a PROTAC typically involves a two-step process: 1) conjugation to the first binding moiety via nucleophilic substitution of the bromide, and 2) deprotection of the t-Boc group followed by conjugation to the second binding moiety via oxime ligation.

Protocol 1: Conjugation of a Phenol-Containing Moiety via Williamson Ether Synthesis

This protocol describes the reaction of the bromide terminus of this compound with a phenolic hydroxyl group on a target-binding ligand (Ligand 1-OH).

Materials:

  • This compound

  • Ligand 1 with a phenolic hydroxyl group (Ligand 1-OH)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Argon or Nitrogen atmosphere

  • Reaction vessel and magnetic stirrer

  • Standard work-up and purification reagents (e.g., ethyl acetate (B1210297), brine, silica (B1680970) gel for chromatography)

Procedure:

  • To a solution of Ligand 1-OH (1 equivalent) in anhydrous DMF, add K2CO3 (2-3 equivalents).

  • Stir the mixture at room temperature under an inert atmosphere for 15-30 minutes.

  • Add a solution of this compound (1.1-1.5 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to a temperature between 60-80°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield the conjugated intermediate (Ligand 1-O-PEG7-Aminooxy-t-Boc).

Protocol 2: Deprotection of the t-Boc Group

This protocol details the removal of the t-Boc protecting group to yield the free aminooxy functionality.

Materials:

  • Ligand 1-O-PEG7-Aminooxy-t-Boc (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reaction vessel and magnetic stirrer

Procedure:

  • Dissolve the t-Boc protected intermediate in DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution at 0°C.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or another suitable solvent may be necessary to remove residual TFA.

  • The resulting crude aminooxy-functionalized intermediate (Ligand 1-O-PEG7-ONH2) can often be used in the next step without further purification.

Protocol 3: Oxime Ligation to a Carbonyl-Containing Moiety

This protocol describes the formation of a stable oxime bond between the deprotected aminooxy group and a ketone or aldehyde on the second binding moiety (Ligand 2-Carbonyl).

Materials:

  • Ligand 1-O-PEG7-ONH2 (from Protocol 2)

  • Ligand 2 with a ketone or aldehyde functionality (Ligand 2-Carbonyl)

  • Anhydrous buffer solution (e.g., acetate buffer, pH 4.5-5.5) or an organic solvent like methanol (B129727) or ethanol.

  • Aniline (as a catalyst, optional)

  • Reaction vessel and magnetic stirrer

Procedure:

  • Dissolve the aminooxy-functionalized intermediate (1 equivalent) and the carbonyl-containing Ligand 2 (1-1.2 equivalents) in the chosen buffer or solvent.

  • If using, add a catalytic amount of aniline.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the final PROTAC conjugate can be purified by reverse-phase High-Performance Liquid Chromatography (HPLC).

Visualizations

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the overall workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Ligand Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Ligand Conjugation Ligand1 Ligand 1 (e.g., with Phenol) Reaction1 Nucleophilic Substitution Ligand1->Reaction1 Linker This compound Linker->Reaction1 Intermediate1 Ligand 1-O-PEG7-Aminooxy-t-Boc Reaction1->Intermediate1 Reaction2 Acidic Deprotection (TFA) Intermediate1->Reaction2 Intermediate2 Ligand 1-O-PEG7-ONH2 Reaction2->Intermediate2 Reaction3 Oxime Ligation Intermediate2->Reaction3 Ligand2 Ligand 2 (with Carbonyl) Ligand2->Reaction3 FinalPROTAC Final PROTAC Conjugate Reaction3->FinalPROTAC

Caption: A three-step workflow for PROTAC synthesis using this compound.

Signaling Pathway: PROTAC Mechanism of Action

The diagram below illustrates the general mechanism of action for a PROTAC, which is the ultimate application for molecules synthesized using this compound.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Complex PROTAC->TernaryComplex Degradation Degradation PROTAC->Degradation Recycled POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Ubiquitination E3->Ubiquitination TernaryComplex->Ubiquitination Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to t-Boc-Aminooxy-PEG7-bromide: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-PEG7-bromide is a heterobifunctional crosslinker of significant interest in the field of drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins associated with disease.[3] The unique architecture of this compound, featuring a protected aminooxy group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive bromide, makes it a versatile building block for conjugating different molecular entities.[1][2]

This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its utility in bioconjugation and PROTAC development. Detailed experimental protocols and visual diagrams are included to facilitate its practical application in the laboratory.

Chemical Structure and Properties

This compound is characterized by three key functional components:

  • t-Boc-protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group masks the reactive aminooxy functionality. This group is stable under many synthetic conditions but can be readily removed under mild acidic conditions to reveal the aminooxy group, which can then react with aldehydes or ketones to form stable oxime linkages.

  • PEG7 Spacer: The seven-unit polyethylene glycol (PEG) spacer is a hydrophilic chain that enhances the aqueous solubility of the molecule and the resulting conjugates. The length of the PEG spacer is crucial in PROTAC design as it dictates the spatial relationship between the two targeted proteins, influencing the efficiency of ternary complex formation and subsequent protein degradation.

  • Bromide Group: The terminal bromide is a good leaving group, making this end of the molecule susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of various nucleophiles, such as amines, thiols, or carboxylates, providing a versatile handle for conjugation.

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C21H42BrNO10[2]
Molecular Weight 548.5 g/mol [2]
Appearance Solid[4]
Purity ≥98%[2]
Solubility Soluble in DMSO, DCM, DMF[2]
Storage -20°C[2]

Experimental Protocols

This section provides detailed methodologies for the key reactions involving this compound.

Deprotection of the t-Boc Group

The removal of the t-Boc protecting group is typically the first step to unmask the reactive aminooxy functionality. This is achieved under mild acidic conditions.

Materials:

  • This compound

  • Dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 10-20 mg/mL.

  • Add trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 (v/v) of DCM to TFA, or a 20-50% solution of TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected aminooxy-PEG7-bromide.

Nucleophilic Substitution with a Primary Amine

The bromide end of the linker can be readily displaced by a nucleophile, such as a primary amine, to form a new carbon-nitrogen bond. This is a key step in attaching a ligand to the linker.

Materials:

  • Aminooxy-PEG7-bromide (deprotected from the previous step)

  • Primary amine-containing molecule (e.g., a ligand for a target protein)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (if necessary)

Procedure:

  • Dissolve the primary amine-containing molecule in DMF in a reaction vessel.

  • Add 2-3 equivalents of DIPEA to the solution.

  • In a separate vial, dissolve aminooxy-PEG7-bromide in a minimal amount of DMF.

  • Add the aminooxy-PEG7-bromide solution dropwise to the primary amine solution while stirring.

  • Stir the reaction mixture at room temperature or heat to 50-80°C to drive the reaction to completion. The reaction time can vary from a few hours to overnight. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, the product can be purified by preparative HPLC or column chromatography.

Application in PROTAC Synthesis

This compound is an ideal linker for the modular synthesis of PROTACs. The general workflow involves the sequential attachment of a ligand for an E3 ubiquitin ligase and a ligand for the target protein of interest (POI).

PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for synthesizing a PROTAC using this compound.

G cluster_0 Step 1: Linker Functionalization (Bromide End) cluster_1 Step 2: Deprotection cluster_2 Step 3: POI Ligand Conjugation start This compound reaction1 Nucleophilic Substitution start->reaction1 e3_ligand E3 Ligase Ligand (with nucleophilic handle, e.g., -NH2) e3_ligand->reaction1 intermediate1 t-Boc-Aminooxy-PEG7-E3 Ligand reaction1->intermediate1 deprotection Acidic Deprotection (e.g., TFA in DCM) intermediate1->deprotection intermediate2 Aminooxy-PEG7-E3 Ligand deprotection->intermediate2 reaction2 Oxime Ligation intermediate2->reaction2 poi_ligand POI Ligand (with aldehyde or ketone) poi_ligand->reaction2 protac Final PROTAC reaction2->protac

Caption: PROTAC synthesis workflow using this compound.

PROTAC Mechanism of Action: Ternary Complex Formation

Once synthesized, the PROTAC can enter the cell and induce the degradation of the target protein. The key step is the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

G cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome Proteasome Proteasome->Degradation Degradation->PROTAC Recycled Fragments Peptide Fragments Degradation->Fragments

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a valuable and versatile tool for researchers in drug discovery and chemical biology. Its well-defined structure, predictable reactivity, and the beneficial properties imparted by the PEG spacer make it an excellent choice for the synthesis of complex bioconjugates, particularly PROTACs. The detailed protocols and conceptual diagrams provided in this guide are intended to empower scientists to effectively utilize this powerful linker in their research endeavors, ultimately contributing to the development of novel therapeutics.

References

Technical Guide: t-Boc-Aminooxy-PEG7-bromide (CAS 2353410-15-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-PEG7-bromide is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's native ubiquitin-proteasome system to selectively target and degrade disease-causing proteins. This molecule serves as a flexible linker, connecting a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase.[1][3] The hydrophilic PEG7 spacer enhances the aqueous solubility of the resulting PROTAC, a critical property for drug development.[4]

This technical guide provides a comprehensive overview of the chemical properties, applications, and representative experimental protocols for this compound.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing synthetic routes and formulating experimental conditions.

PropertyValueReference(s)
CAS Number 2353410-15-6[1][4]
Molecular Formula C21H42BrNO10[4]
Molecular Weight 548.5 g/mol [4]
Purity Typically ≥98%[4]
Appearance Varies (often a solid or oil)N/A
Solubility Soluble in DMSO, DCM, DMF[4]
Storage Conditions -20°C for long-term storage[2][4]

Core Functionality and Mechanism of Action

This compound possesses two key reactive functionalities that enable its use in PROTAC synthesis:

  • t-Boc-Protected Aminooxy Group: This functional group can be deprotected under mild acidic conditions to reveal a reactive aminooxy group.[4] The resulting oxyamine is nucleophilic and can react with aldehydes or ketones to form a stable oxime linkage.[5]

  • Terminal Bromide: The alkyl bromide serves as a good leaving group in nucleophilic substitution reactions.[4] This allows for the covalent attachment of the linker to a nucleophilic functional group (e.g., an amine or thiol) on either the target protein ligand or the E3 ligase ligand.

The overall workflow for utilizing this compound in PROTAC synthesis involves a sequential or convergent approach to couple the two distinct ligands. The PEG7 linker itself plays a crucial role in orienting the two ligands to facilitate the formation of a productive ternary complex (Target Protein : PROTAC : E3 Ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation.

Experimental Protocols

The following are representative, generalized protocols for the key chemical transformations involving this compound. Note: These are illustrative protocols and may require optimization based on the specific properties of the ligands being used.

Deprotection of the t-Boc Group

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive aminooxy functionality.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 25% TFA/DCM solution).[5]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in an organic solvent like ethyl acetate (B1210297) and carefully neutralize with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected aminooxy-PEG7-bromide.

Nucleophilic Substitution with a Phenolic Nucleophile (Illustrative PROTAC Synthesis Step)

This protocol describes the coupling of the bromide end of the linker to a ligand containing a phenolic hydroxyl group, a common functional group in small molecule inhibitors.

Materials:

  • Aminooxy-PEG7-bromide (from protocol 4.1)

  • Target protein ligand with a phenolic hydroxyl group

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of the phenolic ligand in anhydrous DMF, add a base such as potassium carbonate or cesium carbonate (1.5-2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to generate the phenoxide nucleophile.

  • Add a solution of Aminooxy-PEG7-bromide (1.0-1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture (e.g., to 60-80°C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired PROTAC intermediate.

Visualizing the PROTAC Mechanism and Synthesis Workflow

The following diagrams illustrate the key processes involving this compound.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex POI Target Protein (POI) PROTAC PROTAC Molecule POI->PROTAC binds Ternary POI-PROTAC-E3 E3 E3 Ubiquitin Ligase E3->PROTAC binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC mechanism of action.

Synthesis_Workflow cluster_0 Step 1: Deprotection cluster_1 Step 2: Coupling to Ligand 1 cluster_2 Step 3: Coupling to Ligand 2 start This compound deprotection Acidic Conditions (e.g., TFA in DCM) start->deprotection intermediate1 Aminooxy-PEG7-bromide deprotection->intermediate1 coupling1 Nucleophilic Substitution (on Bromide) intermediate1->coupling1 ligand1 Ligand 1 (e.g., for E3 Ligase) ligand1->coupling1 intermediate2 Ligand 1-PEG7-Aminooxy coupling1->intermediate2 coupling2 Oxime Ligation intermediate2->coupling2 ligand2 Ligand 2 (with Aldehyde/Ketone) (e.g., for Target Protein) ligand2->coupling2 final_protac Final PROTAC Molecule coupling2->final_protac

Caption: A representative synthetic workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile chemical tool for the construction of PROTACs. Its well-defined structure, featuring a flexible and hydrophilic PEG7 spacer and orthogonal reactive handles, allows for the systematic and modular synthesis of these complex molecules. Understanding its chemical properties and reactivity is paramount for the successful design and development of novel protein degraders, a promising therapeutic modality for a wide range of diseases.

References

A Technical Guide to the Strategic Role of the t-Boc Protecting Group in PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the tert-butoxycarbonyl (t-Boc) protecting group's function and application in polyethylene (B3416737) glycol (PEG) linkers. We will explore the underlying chemistry, its strategic importance in multi-step syntheses such as antibody-drug conjugates (ADCs), and provide detailed experimental protocols and quantitative data to support practical application in the laboratory.

Introduction: The Need for Controlled Synthesis

In the development of complex biologics, such as ADCs, PROTACs, and targeted drug delivery systems, the covalent linkage of different molecular entities is a fundamental requirement. Polyethylene glycol (PEG) linkers are widely employed due to their biocompatibility, hydrophilicity, and ability to improve the pharmacokinetic properties of therapeutics[1][]. However, the synthesis of these sophisticated constructs requires a high degree of control to ensure that reactions occur at the desired sites in the correct sequence.

This control is achieved through the use of protecting groups. For PEG linkers that possess a reactive amine, a protecting group is essential to temporarily block its reactivity, thereby preventing unintended side reactions[3]. The tert-butoxycarbonyl (t-Boc) group is one of the most common and effective protecting groups used for this purpose in non-peptide chemistry[4][5][6].

The Chemistry and Function of the t-Boc Protecting Group

The primary function of the t-Boc group is to "shield" a primary or secondary amine, rendering it temporarily unreactive[3]. This is crucial when the other end of a heterobifunctional PEG linker needs to be modified. The t-Boc group is chemically stable in basic and nucleophilic conditions, making it compatible with a wide range of standard coupling reactions[3].

The key advantage of the t-Boc group is its lability under mild acidic conditions[3]. Treatment with an acid like trifluoroacetic acid (TFA) efficiently removes the Boc group, regenerating the free amine for subsequent conjugation steps[3][7]. This selective deprotection is the cornerstone of its strategic utility.

The t-Boc group is introduced by reacting the amine-terminated PEG linker with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) (Boc₂O)[4][6]. The amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This process results in the formation of a stable carbamate (B1207046) linkage.

G Mechanism of Amine Protection with Boc Anhydride cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products PEG_NH2 PEG-NH₂ (Amine) Intermediate Tetrahedral Intermediate PEG_NH2->Intermediate Nucleophilic Attack Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate PEG_NHBoc PEG-NH-Boc (Protected Amine) Intermediate->PEG_NHBoc Elimination Byproducts t-Butanol + CO₂ Intermediate->Byproducts Decomposition of tert-butyl carbonate

Caption: Mechanism of t-Boc protection of an amine-terminated PEG.

The removal of the t-Boc group is an acid-catalyzed hydrolysis[4]. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA[6][8]. This leads to the cleavage of the carbamate, forming a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine, carbon dioxide, and isobutylene (B52900) (from the cation)[3][8].

G Mechanism of Acid-Catalyzed t-Boc Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products PEG_NHBoc PEG-NH-Boc Protonated Protonated Carbamate PEG_NHBoc->Protonated Protonation Acid Acid (e.g., TFA) Acid->Protonated CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Cleavage tButylCation t-Butyl Cation Protonated->tButylCation PEG_NH2 PEG-NH₃⁺ (Deprotected Amine Salt) CarbamicAcid->PEG_NH2 Decarboxylation Byproducts CO₂ + Isobutylene CarbamicAcid->Byproducts

Caption: Mechanism of t-Boc deprotection via acidolysis.

Strategic Workflow in Bioconjugate Synthesis

The use of a t-Boc protected PEG linker enables a controlled, sequential approach to synthesizing complex biomolecules like ADCs[3]. By protecting the amine, the other terminus of the linker (e.g., a pyridyl disulfide, NHS ester, or alkyne) can be reacted first with a payload molecule (like a cytotoxic drug). Following this initial conjugation and purification, the t-Boc group is removed to reveal the amine, which is then available to be conjugated to a biomolecule, such as an antibody[3]. This prevents unwanted polymerization or side reactions.

G Workflow for ADC Synthesis Using a Boc-Protected Linker Start Start: Boc-NH-PEG-X Linker Step1 Step 1: Conjugate Drug React Linker-X with Drug-Y Start->Step1 Product1 Intermediate: Boc-NH-PEG-Drug Step1->Product1 Step2 Step 2: Deprotection Remove Boc group with acid (TFA) Product1->Step2 Product2 Intermediate: NH₂-PEG-Drug Step2->Product2 Step3 Step 3: Conjugate Antibody React amine with activated site on Antibody Product2->Step3 Final Final Product: Antibody-PEG-Drug (ADC) Step3->Final

Caption: Logical workflow for ADC synthesis using a t-Boc protected linker.

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of amine-terminated PEG linkers.

This protocol is a general guideline for the N-Boc protection of a primary amine on a PEG linker[4][9].

Materials:

  • Amine-terminated PEG (PEG-NH₂)

  • Di-tert-butyl dicarbonate (Boc₂O, 2 equivalents)

  • Base: Diisopropylethylamine (DIPEA, 3-6 equivalents) or Sodium Bicarbonate (NaHCO₃)[4][9]

  • Solvent: Dichloromethane (DCM) or a THF/water mixture[4][9]

  • Reaction vessel and magnetic stirrer

Procedure:

  • Dissolve the amine-terminated PEG in the chosen solvent (e.g., DCM) in the reaction vessel.

  • Add the base (e.g., DIPEA) to the solution and stir for 5-10 minutes[9].

  • Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture[9].

  • Allow the reaction to stir at room temperature for 3 to 12 hours[9].

  • Monitor the reaction for the disappearance of the starting material using an appropriate technique like Thin-Layer Chromatography (TLC) or LC-MS. A Kaiser test can be used to detect the presence of any remaining free primary amine[9].

  • Upon completion, quench the reaction (if necessary) and perform an aqueous workup to remove excess reagents and base.

  • Isolate the Boc-protected PEG product by extracting with an organic solvent, drying over sodium sulfate, and removing the solvent under reduced pressure.

This protocol describes the removal of the t-Boc group using trifluoroacetic acid (TFA)[4][10].

Materials:

  • Boc-protected PEG linker (Boc-NH-PEG-X)

  • Trifluoroacetic acid (TFA)

  • Solvent: Dichloromethane (DCM)[10]

  • Optional Scavenger: Triisopropylsilane (B1312306) (TIS) to trap the released t-butyl cation and prevent side reactions[10][11].

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM (e.g., to a concentration of 0.1-0.2 M)[10].

  • Cool the solution to 0°C in an ice bath[10].

  • Add TFA to the solution to a final concentration of 20-50% (v/v)[10]. If the substrate is sensitive to alkylation, add a scavenger like TIS (2.5-5% v/v)[10].

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature[10].

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours)[10]. The deprotected amine is more polar and will have a lower Rf value on TLC[10].

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA[10].

  • To remove residual TFA, co-evaporate with a solvent like toluene (B28343) (repeat 3 times)[10].

  • The deprotected PEG-amine TFA salt can often be precipitated by adding cold diethyl ether, collected by filtration, and dried. It can then be used directly in the next step or neutralized[10].

Quantitative Data Summary

The efficiency of t-Boc deprotection can be influenced by the choice of acid, its concentration, solvent, and reaction time. The following tables summarize common conditions and potential issues.

Table 1: Common Acidic Conditions for t-Boc Deprotection

Reagent Concentration Solvent Typical Time Temperature Notes
Trifluoroacetic Acid (TFA) 20-50% (v/v) Dichloromethane (DCM) 1-2 hours 0°C to RT Most common method; volatile acid is easy to remove[10].
Hydrochloric Acid (HCl) 4 M 1,4-Dioxane 1-4 hours Room Temp. A stronger acid system; useful for stubborn deprotections[4][10].
Sulfuric Acid (H₂SO₄) 1.5-3.0 equiv. tert-Butyl acetate (B1210297) (tBuOAc) 1-2 hours Room Temp. Can offer selectivity in the presence of t-Butyl esters[12].

| Oxalyl Chloride/Methanol | 3 equivalents | Methanol | 1-4 hours | Room Temp. | A milder, non-TFA alternative effective for various substrates[13]. |

Table 2: Troubleshooting Common Deprotection Issues

Issue Potential Cause(s) Suggested Solution(s)
Incomplete Deprotection - Insufficient acid strength or concentration.- Short reaction time or low temperature.- Steric hindrance from the PEG chain[10]. - Increase acid concentration (e.g., from 20% to 50% TFA)[10].- Extend reaction time and monitor progress[10].- Switch to a stronger acid system (e.g., 4M HCl in dioxane)[10].
Side Product Formation - Alkylation of nucleophilic residues by the t-butyl cation intermediate[11].- Degradation of acid-sensitive functional groups. - Add a scavenger such as triisopropylsilane (TIS) or anisole (B1667542) to the reaction mixture[10][11].- Consider milder deprotection conditions (e.g., Oxalyl Chloride/Methanol)[10][13].

| Difficulty in Isolation | - Product is a salt that is difficult to handle.- Residual acid interferes with the next step. | - Precipitate the deprotected amine salt with a non-polar solvent like diethyl ether[10].- Perform co-evaporation with toluene to remove residual TFA[10].- Neutralize the reaction mixture with a basic aqueous solution (e.g., NaHCO₃) during workup[10]. |

Conclusion

The t-Boc protecting group is a cornerstone of modern bioconjugation chemistry, particularly in the context of PEG linkers. Its stability under various conditions combined with its clean, efficient removal under mild acidolysis provides the strategic control necessary for the multi-step synthesis of advanced therapeutics like antibody-drug conjugates[3]. A thorough understanding of its chemistry, application, and the quantitative aspects of its removal allows researchers to design and execute robust and reproducible synthetic workflows, accelerating the development of next-generation therapies.

References

The Pivotal Role of the Hydrophilic PEG7 Spacer in Bioconjugation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to biomolecules, a process known as PEGylation, has become a cornerstone of modern bioconjugation and drug development. Among the various PEG structures utilized, the discrete PEG7 spacer, a hydrophilic chain of seven ethylene (B1197577) glycol units, offers a unique combination of properties that significantly enhance the therapeutic potential of bioconjugates. This technical guide provides a comprehensive overview of the role of the hydrophilic PEG7 spacer in bioconjugation, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the rational design of next-generation biologics.

Core Principles and Advantages of the PEG7 Spacer

The incorporation of a PEG7 spacer into bioconjugates offers a multitude of advantages, primarily stemming from its inherent hydrophilicity, flexibility, and defined length. These properties address key challenges in drug development, including poor solubility of hydrophobic payloads, rapid clearance, and immunogenicity.

Enhanced Hydrophilicity and Solubility: Many potent therapeutic agents, particularly in the realm of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), are highly hydrophobic. This can lead to aggregation, reduced efficacy, and challenges in formulation. The hydrophilic nature of the PEG7 spacer improves the overall water solubility of the bioconjugate, preventing aggregation and enhancing its stability in aqueous environments.

Improved Pharmacokinetics: The hydrophilic PEG7 spacer creates a hydration shell around the bioconjugate. This hydrodynamic shield reduces renal clearance and protects the molecule from proteolytic degradation, thereby extending its circulation half-life. The result is prolonged exposure of the therapeutic agent to its target, potentially leading to improved efficacy at lower doses.

Reduced Immunogenicity: The PEG7 spacer can mask immunogenic epitopes on the surface of proteins or drug payloads. This "stealth" effect reduces the likelihood of an immune response against the bioconjugate, a critical factor for the safety and efficacy of therapeutic proteins.

Optimal Spacing and Flexibility: The defined length of the PEG7 spacer provides precise spatial separation between the conjugated molecules. This is crucial for maintaining the biological activity of proteins by preventing steric hindrance between the biomolecule and the attached payload. The flexibility of the PEG chain also allows for optimal orientation of the payload for interaction with its target.

Quantitative Impact of PEG Spacers on Bioconjugate Properties

The following tables summarize the quantitative effects of incorporating PEG spacers on key bioconjugate properties. While data specifically for PEG7 is often part of broader studies, the presented data for comparable short-chain PEG linkers illustrates the significant impact of these hydrophilic spacers.

Table 1: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8 ~5
PEG12~5
PEG24~5
Data adapted from a study on ADCs with a drug-to-antibody ratio (DAR) of 8, demonstrating that increasing PEG length up to PEG8 significantly decreases clearance, thereby increasing exposure.[1]

Table 2: Effect of PEG Spacers on Ligand-Receptor Binding Affinity (Kd)

SpacerBinding Affinity (Kd) in nM
No Spacer15.2 ± 1.8
Alkyl C1225.6 ± 3.1
PEG49.8 ± 1.2
PEG8 7.5 ± 0.9
PEG248.1 ± 1.0
Data from a study on aptamer-amphiphiles, illustrating that hydrophilic PEG spacers, particularly PEG8, can improve binding affinity compared to no spacer or hydrophobic alkyl spacers.[2]

Table 3: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated ADCs

ADC ConstructCmax (µg/mL)AUC (µg·h/mL)
Non-PEGylated852800
PEGylated (mPEG24) 105 4500
Data from a study comparing a non-PEGylated ADC with a PEGylated counterpart, showing that the inclusion of a PEG spacer can lead to a higher maximum concentration (Cmax) and a significantly larger area under the curve (AUC), indicating increased systemic exposure.[3]

Key Applications of the PEG7 Spacer in Bioconjugation

The versatile properties of the PEG7 spacer have led to its widespread adoption in various bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The PEG7 spacer is instrumental in this architecture, serving to:

  • Increase the solubility of hydrophobic payloads, allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation.

  • Prolong the circulation half-life of the ADC, increasing the probability of it reaching the tumor site.

  • Provide optimal spacing between the antibody and the drug, ensuring that the antibody's binding to its target is not sterically hindered.

ADC_Development_Workflow cluster_Discovery Discovery & Validation cluster_Development Process Development cluster_Preclinical Preclinical Evaluation Target_Validation Target Validation Antibody_Discovery Antibody Discovery Target_Validation->Antibody_Discovery Payload_Selection Payload Selection Antibody_Discovery->Payload_Selection Linker_Design Linker Design (with PEG7) Payload_Selection->Linker_Design Conjugation Bioconjugation Linker_Design->Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization In_Vitro In Vitro Studies Characterization->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Toxicology Toxicology In_Vivo->Toxicology

A streamlined workflow for the development of Antibody-Drug Conjugates (ADCs).
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, and PEG7 is an ideal candidate due to its ability to:

  • Enhance solubility and cell permeability of the often large and hydrophobic PROTAC molecule.

  • Provide the necessary flexibility and length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC_Signaling_Pathway PROTAC PROTAC (with PEG7 Spacer) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

The signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of a hydrophilic PEG7 spacer in bioconjugation.

Protocol 1: Site-Specific Antibody Conjugation with a Maleimide-PEG7-NHS Ester

This protocol describes the two-step conjugation of a drug to an antibody using a heterobifunctional Maleimide-PEG7-NHS ester linker. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody, and the maleimide (B117702) group reacts with a thiol group on the drug.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Maleimide-PEG7-NHS ester

  • Thiol-modified drug

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching buffer (e.g., 1 M Tris, pH 8.0)

  • Size-exclusion chromatography (SEC) column

  • UV-Vis spectrophotometer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the reaction buffer to a final concentration of 5-10 mg/mL.

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Reaction of Antibody with Linker:

    • Dissolve the Maleimide-PEG7-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

    • Add a 5- to 20-fold molar excess of the linker solution to the antibody solution with gentle mixing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification of the Antibody-Linker Intermediate:

    • Remove the excess, unreacted linker by SEC using a column equilibrated with the reaction buffer.

    • Pool the fractions containing the antibody-linker conjugate, identified by UV absorbance at 280 nm.

  • Conjugation of the Drug to the Antibody-Linker:

    • Dissolve the thiol-modified drug in DMSO to a stock concentration of 10 mM.

    • Add a 3- to 5-fold molar excess of the drug solution to the purified antibody-linker conjugate.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Quenching and Final Purification:

    • Quench any unreacted maleimide groups by adding a final concentration of 1 mM cysteine or N-acetylcysteine and incubating for 15-30 minutes.

    • Purify the final ADC by SEC to remove unreacted drug and other small molecules.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry or hydrophobic interaction chromatography (HIC).

    • Confirm the integrity and purity of the ADC by SDS-PAGE and Western blot analysis.

Protocol 2: Synthesis of a PROTAC using a Bifunctional Azide-PEG7-Acid Linker

This protocol outlines the synthesis of a PROTAC molecule using an Azide-PEG7-Acid linker, which involves a standard amide coupling followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Materials:

  • E3 ligase ligand with a primary or secondary amine

  • Target protein ligand with a terminal alkyne

  • Azide-PEG7-Acid linker

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Anhydrous dimethylformamide (DMF)

  • Preparative HPLC system

  • LC-MS and NMR for characterization

Procedure:

  • Amide Coupling of the Linker to the E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (1.0 eq) and the Azide-PEG7-Acid linker (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, purify the azide-linker-ligand intermediate by preparative HPLC.

  • Click Chemistry Reaction with the Target Protein Ligand:

    • Dissolve the purified azide-linker-ligand intermediate (1.0 eq) and the alkyne-functionalized target protein ligand (1.2 eq) in a mixture of t-butanol and water (1:1).

    • In a separate vial, prepare a fresh solution of CuSO4 (0.1 eq) and sodium ascorbate (0.5 eq) in water.

    • Add the copper/ascorbate solution to the reaction mixture.

    • Stir the reaction at room temperature for 4-8 hours, monitoring by LC-MS.

  • Final Purification and Characterization:

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS to confirm the mass and NMR to verify the structure.

Logical Workflow for Selecting the Optimal PEG Spacer

The selection of the appropriate PEG spacer is a critical decision in the design of a bioconjugate. The following diagram provides a logical workflow to guide this selection process.

PEG_Selection_Workflow start Start: Define Bioconjugate Goals solubility Is the payload hydrophobic? start->solubility hydrophilic_spacer Use a hydrophilic spacer (e.g., PEG) solubility->hydrophilic_spacer Yes steric_hindrance Is steric hindrance a concern? solubility->steric_hindrance No hydrophilic_spacer->steric_hindrance short_chain Consider a short-chain PEG (e.g., PEG4-PEG12) pk_properties Are extended pharmacokinetics desired? short_chain->pk_properties long_chain Consider a longer-chain PEG (e.g., >PEG12) long_chain->pk_properties steric_hindrance->short_chain No steric_hindrance->long_chain Yes pk_properties->long_chain Yes evaluate Synthesize and evaluate candidates pk_properties->evaluate No optimize Optimize PEG length based on in vitro and in vivo data evaluate->optimize

A decision-making workflow for selecting the optimal PEG spacer length.

Conclusion

The hydrophilic PEG7 spacer is a powerful tool in the bioconjugation toolbox, offering a versatile solution to many of the challenges faced in the development of therapeutic biologics. Its ability to enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity makes it a critical component in the design of advanced bioconjugates such as ADCs and PROTACs. By understanding the core principles of PEGylation and employing rational design strategies, researchers can harness the full potential of the PEG7 spacer to create safer and more effective therapies.

References

An In-depth Technical Guide to the Mechanism of Action of Aminooxy Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy linkers are powerful tools in bioconjugation, enabling the precise and stable coupling of molecules under mild, physiological conditions. The core of their utility lies in the formation of a highly stable oxime bond through a chemoselective reaction between an aminooxy group and a carbonyl group (an aldehyde or a ketone). This technical guide provides a comprehensive overview of the mechanism of action of aminooxy linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in drug development and other scientific fields.

Core Mechanism of Action: Oxime Ligation

The fundamental mechanism of action of aminooxy linkers is the oxime ligation , a robust and bioorthogonal reaction. This reaction involves the nucleophilic attack of the nitrogen atom of the aminooxy group (-ONH₂) on the electrophilic carbon atom of an aldehyde or ketone. The reaction proceeds through a hemiaminal intermediate, which then dehydrates to form a stable oxime bond (-O-N=C-).

The overall reaction can be summarized as follows:

R₁-C(=O)-R₂ + R₃-O-NH₂ ⇌ R₁-C(=N-O-R₃)-R₂ + H₂O (Ketone/Aldehyde) + (Aminooxy Linker) ⇌ (Oxime Conjugate) + (Water)

One of the key advantages of oxime ligation is its high chemoselectivity; the aminooxy group specifically reacts with aldehydes and ketones, which are relatively rare in biological systems compared to other functional groups like amines and thiols. This specificity allows for targeted conjugation with minimal side reactions.[1][2]

Reaction Kinetics and Catalysis

The rate of oxime formation is pH-dependent, with the optimal pH for the uncatalyzed reaction being around 4.5.[1] However, for many biological applications, reactions need to be performed at a neutral pH (around 7.4). Under these conditions, the uncatalyzed reaction can be slow. To overcome this limitation, nucleophilic catalysts, most notably aniline (B41778) and its derivatives, are often employed to accelerate the reaction.[1][3]

Aniline catalysis proceeds through the formation of a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then readily attacked by the aminooxy nucleophile.[3] This catalytic mechanism significantly enhances the reaction rate at neutral pH, making oxime ligation a practical tool for bioconjugation in physiological environments. More efficient catalysts, such as m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA), have been developed, offering even faster kinetics.[4][5][6]

Quantitative Data on Oxime Ligation Kinetics

The following tables summarize key quantitative data on the kinetics of oxime ligation under various conditions, providing a basis for comparison and experimental design.

Table 1: Second-Order Rate Constants for Oxime Ligation with Different Catalysts

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Aldehyde + Aminooxy-dansylNone7.3~0.1[4]
Aldehyde (Citral) + Aminooxy-dansylAniline (50 mM)7.348.9[7]
Aldehyde (Citral) + Aminooxy-dansylmPDA (50 mM)7.378.2[7]
Ketone (2-Pentanone) + Aminooxy-dansylAniline (100 mM)7.30.082[4][7]
Ketone (2-Pentanone) + Aminooxy-dansylmPDA (100 mM)7.30.20[7]
Aromatic Aldehyde + Aminooxyacetyl peptideAniline (100 mM)7.010¹ - 10³[8]

Table 2: Comparison of Aldehyde vs. Ketone Reactivity in Oxime Ligation

Carbonyl SubstrateCatalyst (Concentration)pHObserved Rate Constant (k_obs) (s⁻¹)Relative ReactivityReference
Aldehyde (Citral)Aniline (50 mM)7.348.9 M⁻¹s⁻¹~596x faster[3][4]
Ketone (2-Pentanone)Aniline (100 mM)7.30.082 M⁻¹s⁻¹1x[3][4]

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the key chemical transformations and experimental procedures.

G cluster_reaction Oxime Ligation Mechanism cluster_catalysis Aniline Catalysis Reactants R₁-C(=O)-R₂ (Aldehyde/Ketone) + R₃-O-NH₂ (Aminooxy Linker) Intermediate R₁-C(OH)(NH-O-R₃)-R₂ (Hemiaminal Intermediate) Reactants->Intermediate + H⁺ Product R₁-C(=N-O-R₃)-R₂ (Oxime Conjugate) + H₂O Intermediate->Product - H₂O, - H⁺ Carbonyl R₁-C(=O)-R₂ SchiffBase R₁-C(=N-Ph)-R₂ (Protonated Schiff Base) Carbonyl->SchiffBase + Aniline, + H⁺ Aniline Aniline (Catalyst) Oxime R₁-C(=N-O-R₃)-R₂ SchiffBase->Oxime + Aminooxy, - Aniline, - H⁺ Aminooxy R₃-O-NH₂

Mechanism of oxime ligation and aniline catalysis.

G cluster_workflow Experimental Workflow: Glycoprotein (B1211001) Labeling Start 1. Prepare Glycoprotein Solution Oxidation 2. Oxidize Carbohydrate Groups (e.g., with Sodium Periodate) to generate aldehydes Start->Oxidation Quench 3. Quench Oxidation Reaction (e.g., with Ethylene (B1197577) Glycol) Oxidation->Quench Ligation 4. Add Aminooxy-labeled Probe and Catalyst (e.g., Aniline) Quench->Ligation Incubation 5. Incubate at Room Temperature Ligation->Incubation Purification 6. Purify the Conjugate (e.g., Size Exclusion Chromatography) Incubation->Purification Analysis 7. Characterize the Labeled Glycoprotein (e.g., SDS-PAGE, Mass Spectrometry) Purification->Analysis End Labeled Glycoprotein Analysis->End

A typical experimental workflow for labeling glycoproteins.

Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for the labeling of a glycoprotein with an aminooxy-functionalized probe, a common application of aminooxy linkers.

Materials and Reagents
  • Glycoprotein of interest

  • 10X Reaction Buffer (e.g., 1 M sodium acetate, 1.5 M NaCl, pH 5.5)

  • Sodium periodate (B1199274) (NaIO₄) solution (e.g., 100 mM in dH₂O)

  • Ethylene glycol

  • Aminooxy-functionalized probe (e.g., aminooxy-biotin, aminooxy-fluorophore)

  • Catalyst solution (e.g., 100 mM aniline in a suitable buffer)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Protocol for Glycoprotein Labeling
  • Preparation of Glycoprotein:

    • Dissolve the glycoprotein in 1X PBS buffer to a final concentration of 2-10 mg/mL.[9]

  • Oxidation of Carbohydrates:

    • To the glycoprotein solution, add 1/10th volume of 10X reaction buffer.

    • Add 1/10th volume of 100 mM sodium periodate solution.[9]

    • Incubate the reaction mixture for 15-30 minutes at room temperature or on ice, protected from light.[9][10] This step oxidizes the vicinal diols on the carbohydrate moieties of the glycoprotein to generate aldehyde groups.

  • Quenching the Oxidation:

    • Add ethylene glycol to a final concentration of 10-20 mM to quench the unreacted sodium periodate.[9]

    • Incubate for 5-10 minutes at room temperature.[9]

  • Buffer Exchange (Optional but Recommended):

    • Remove the excess periodate and quenching reagent by buffer exchange into a neutral pH buffer (e.g., PBS, pH 7.4) using a desalting column. This step is crucial for efficient oxime ligation.

  • Oxime Ligation:

    • Add the aminooxy-functionalized probe to the oxidized glycoprotein solution. A 10-50 fold molar excess of the probe over the glycoprotein is typically used.[9]

    • Add the aniline catalyst solution to a final concentration of 10-100 mM.[9]

    • Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing and protected from light.[10]

  • Purification of the Conjugate:

    • Remove the excess, unreacted aminooxy probe and catalyst by size exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.[9][10] The purified, labeled glycoprotein is collected.

  • Characterization:

    • The degree of labeling can be determined using spectrophotometry (if the probe is a chromophore) or other analytical techniques such as mass spectrometry.

    • The integrity and purity of the conjugate can be assessed by SDS-PAGE.

Conclusion

Aminooxy linkers, through the mechanism of oxime ligation, provide a robust and versatile platform for the creation of stable bioconjugates. The chemoselectivity of the reaction, coupled with the ability to accelerate the kinetics at physiological pH using catalysts, makes it an invaluable tool in drug development, proteomics, and materials science. The quantitative data and detailed protocols provided in this guide offer a solid foundation for the successful design and execution of experiments utilizing aminooxy linker technology. Researchers can leverage this understanding to develop novel antibody-drug conjugates, functionalized biomaterials, and sensitive diagnostic reagents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to t-Boc-Aminooxy-PEG7-bromide

This guide provides a comprehensive overview of tert-Butyloxycarbonyl-Aminooxy-Polyethylene Glycol (7)-Bromide (this compound), a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound is a versatile chemical tool designed with distinct functional ends separated by a hydrophilic PEG spacer. The key quantitative and qualitative data for this compound are summarized below.

PropertyValueCitation(s)
Molecular Weight 548.5 g/mol [1]
Alternate MW 548.46 g/mol [2]
Chemical Formula C₂₁H₄₂BrNO₁₀[1][3]
CAS Number 2353410-15-6[1][3]
Purity ≥98%[1]
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DCM, DMF[1]
Storage Condition Store at -20°C[1][3]

Molecular Structure and Functional Components

This linker possesses three key chemical motifs that define its utility: a Boc-protected aminooxy group, a flexible PEG7 spacer, and a reactive terminal bromide.[1][4]

  • t-Boc-Aminooxy Group : The aminooxy (-ONH₂) functional group is "protected" by a tert-butyloxycarbonyl (Boc) group.[5] This prevents premature reactions. The Boc group can be efficiently removed under mild acidic conditions (e.g., using trifluoroacetic acid) to reveal the highly reactive aminooxy group.[6][7]

  • PEG7 Spacer : The hydrophilic chain of seven polyethylene (B3416737) glycol units enhances the aqueous solubility of the linker and any molecule it is attached to.[1][8] This is a critical feature for biological applications, improving the pharmacokinetic properties of bioconjugates.[9][10]

  • Terminal Bromide : The bromide atom serves as an excellent leaving group in nucleophilic substitution reactions, enabling covalent attachment to nucleophiles such as thiols, amines, or carboxylates.[1][4]

Caption: Functional components and reaction sites of the linker.

Key Applications in Research and Development

The unique trifecta of functionalities makes this linker a powerful tool for creating complex biomolecules.

  • PROTAC Development : this compound is widely used as a PEG-based linker for synthesizing PROTACs.[2][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and hydrophilicity are critical for optimizing the ternary complex formation between the target, the PROTAC, and the ligase.

  • Antibody-Drug Conjugates (ADCs) : In ADCs, a potent cytotoxic drug is linked to an antibody that targets cancer cells.[9] PEG linkers like this one enhance the stability and solubility of the ADC, reduce systemic toxicity, and ensure the drug is released at the target site.[9]

  • Bioconjugation : The deprotected aminooxy group reacts specifically with aldehyde or ketone moieties to form a highly stable oxime bond.[8][11][12] This bioorthogonal reaction is invaluable for labeling biomolecules. For instance, the sialic acid sugar groups on glycoproteins can be oxidized with sodium meta-periodate to generate aldehydes, which can then be targeted for labeling.[11]

Experimental Protocols

The following protocols are generalized methodologies. Researchers must optimize concentrations, reaction times, and purification methods for their specific constructs.

Protocol 1: Boc Group Deprotection

This procedure unmasks the aminooxy group, making it available for conjugation.

  • Dissolution : Dissolve the this compound in an anhydrous solvent like Dichloromethane (DCM). A typical concentration is 0.1-0.2 M.[6]

  • Acidification : Cool the solution to 0°C using an ice bath. Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[6] For sensitive substrates, a scavenger such as triisopropylsilane (B1312306) (TIS) can be added (2.5-5% v/v) to prevent side reactions.[6]

  • Reaction : Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[6]

  • Workup :

    • Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) (repeat 3 times).[6]

    • The resulting TFA salt of the deprotected linker can often be used directly.

    • For neutralization, dissolve the residue in an organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free aminooxy-PEG7-bromide.[6]

G start Start: Boc-Protected Linker in DCM step1 1. Cool to 0°C start->step1 step2 2. Add 20-50% TFA step1->step2 step3 3. Stir at RT for 1-2h step2->step3 decision Monitor by LC-MS: Is reaction complete? step3->decision decision->step3 No step4 4. Evaporate Solvent & TFA decision->step4 Yes step5 5. Neutralize (Optional) with NaHCO₃ wash step4->step5 end End: Deprotected Aminooxy Linker step5->end

Caption: Experimental workflow for Boc deprotection.

Protocol 2: Oxime Ligation with an Aldehyde-Containing Molecule

This protocol describes the conjugation of the deprotected linker to a molecule containing an aldehyde group.

  • Buffer Preparation : Prepare a coupling buffer, such as phosphate-buffered saline (PBS) or sodium acetate, with a pH between 6.5 and 7.5 for optimal reaction efficiency.[11]

  • Reactant Preparation :

    • Dissolve the aldehyde-containing molecule in the coupling buffer.

    • Dissolve the deprotected aminooxy-PEG7-bromide (from Protocol 1) in a compatible solvent (e.g., DMSO) and add it to the buffered solution containing the aldehyde. A 5-10 fold molar excess of the linker is common.

  • Catalysis (Optional) : To accelerate the reaction, aniline (B41778) can be added to the reaction mixture to a final concentration of 10-100 mM.[11]

  • Reaction : Incubate the mixture for 2-4 hours at room temperature. The reaction can also be performed overnight at 4°C.

  • Purification : Remove the excess unreacted linker and byproducts using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or High-Performance Liquid Chromatography (HPLC).[11]

G cluster_reactants Reactants node_aldehyde Aldehyde-Molecule in Coupling Buffer (pH 6.5-7.5) step1 Mix Reactants node_aldehyde->step1 node_linker Deprotected Aminooxy-Linker node_linker->step1 step2 Add Aniline Catalyst (Optional) step1->step2 step3 Incubate at RT for 2-4h step2->step3 step4 Purify Conjugate (e.g., HPLC, SEC) step3->step4

Caption: Logical workflow for oxime ligation.

References

Solubility Profile of t-Boc-Aminooxy-PEG7-bromide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of t-Boc-Aminooxy-PEG7-bromide, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective use in bioconjugation, drug discovery, and formulation development. This document summarizes known solubility data, provides a detailed experimental protocol for solubility determination, and illustrates key concepts through diagrams.

Core Concepts: Structural Influence on Solubility

The solubility of this compound is dictated by the physicochemical properties of its distinct structural components:

  • t-Boc (tert-Butyloxycarbonyl) Group: This bulky, nonpolar protecting group enhances solubility in lipophilic organic solvents.

  • Aminooxy Group: The protected amine can be deprotected under mild acidic conditions.

  • PEG7 (Polyethylene Glycol) Linker: The seven-unit polyethylene (B3416737) glycol chain is a key contributor to the molecule's solubility profile. The hydrophilic and flexible nature of the PEG chain generally increases solubility in aqueous media and a variety of organic solvents.[1][2][3] PEG itself is soluble in water, ethanol, and many other organic solvents, including dichloromethane, DMF, and acetonitrile.[4][5]

  • Terminal Bromide: The alkyl bromide is a reactive group and serves as an excellent leaving group for nucleophilic substitution reactions.[1][6]

Solubility Data

While precise quantitative solubility data for this compound is not extensively published, qualitative information from suppliers and analysis of its structural analogues provide a strong indication of its solubility in common laboratory solvents.

SolventClassificationPredicted SolubilitySource
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[2][3]
Dichloromethane (DCM)ChlorinatedSoluble[2][3]
Dimethylformamide (DMF)Polar AproticSoluble[2][3]
WaterAqueousSoluble[7]

Note: The solubility for water is inferred from a closely related compound, t-Boc-Aminooxy-PEG7-amine, which is listed as water-soluble. The hydrophilic PEG7 spacer in this compound is explicitly stated to increase solubility in aqueous media.[1][2][3]

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of this compound in a specific solvent.

Objective: To determine the approximate solubility of this compound in a selected organic solvent at ambient temperature.

Materials:

  • This compound

  • Selected organic solvent(s) (e.g., DMSO, DCM, DMF, Acetonitrile, Ethanol)

  • Analytical balance

  • Microcentrifuge tubes or small glass vials

  • Vortex mixer

  • Pipettors and tips

  • Optional: HPLC or UV-Vis spectrophotometer for quantitative analysis

Methodology:

  • Preparation of Stock Solutions:

    • Accurately weigh a specific amount (e.g., 5 mg) of this compound and place it into a clean vial.

    • Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the vial to create a high-concentration stock.

  • Serial Dilutions and Observation:

    • Vortex the initial solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution against a light source. If the solid is completely dissolved, the compound is soluble at that concentration.

    • If the solid is not fully dissolved, add incremental volumes of the solvent (e.g., 50 µL at a time), vortexing thoroughly after each addition.

    • Continue this process until complete dissolution is observed. Record the total volume of solvent added.

  • Calculating Approximate Solubility:

    • Calculate the solubility using the formula: Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)

  • Quantitative Analysis (Optional):

    • For a more precise measurement, prepare a saturated solution by adding an excess of the compound to a known volume of solvent.

    • Mix thoroughly and allow it to equilibrate (e.g., by shaking for several hours).

    • Centrifuge the solution to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Analyze the concentration of the dissolved compound in the supernatant using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.[8]

Visualizations

The following diagrams illustrate the logical relationships in solubility assessment and the molecular structure's influence on its solvent interactions.

cluster_structure Molecular Structure of this compound cluster_solubility Solubility Contributors tBoc t-Boc Group (Nonpolar) Sol_Nonpolar Solubility in Nonpolar Solvents tBoc->Sol_Nonpolar enhances Aminooxy Aminooxy (Protected Amine) Sol_Polar Solubility in Polar Solvents Aminooxy->Sol_Polar contributes to PEG7 PEG7 Linker (Hydrophilic) PEG7->Sol_Polar enhances Sol_Aqueous Aqueous Solubility PEG7->Sol_Aqueous enhances Bromide Bromide (Leaving Group) Bromide->Sol_Polar contributes to

Caption: Relationship between molecular structure and solubility factors.

start Start: Weigh Compound add_solvent Add Initial Solvent Volume start->add_solvent vortex Vortex to Mix add_solvent->vortex observe Visually Inspect for Dissolution vortex->observe add_more Add Incremental Solvent Volume observe->add_more  No   calculate Calculate Solubility observe->calculate  Yes add_more->vortex end End: Solubility Determined calculate->end

Caption: Experimental workflow for qualitative solubility assessment.

References

The Crucial Connector: An In-depth Technical Guide to PROTAC Linker Chemistry and Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Central Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in this process.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[1]

While the choice of POI and E3 ligase ligands is fundamental, the linker is far from a passive spacer. Its chemical composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][4] An optimally designed linker facilitates the formation of a productive ternary complex, while a suboptimal one can lead to steric hindrance or unproductive complexes, thereby abrogating degradation.[5]

The Chemistry of PROTAC Linkers: From Simple Chains to Smart Functionality

The design of PROTAC linkers has evolved from synthetically convenient aliphatic and polyethylene (B3416737) glycol (PEG) chains to more sophisticated structures that impart specific properties to the molecule.

Common Linker Motifs

The most prevalent linker motifs in published PROTAC structures are alkyl and PEG chains.[2][6]

  • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically accessible, they are generally hydrophobic, which can impact the overall solubility of the PROTAC.[4]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene (B1197577) glycol units and are more hydrophilic than alkyl chains. This increased polarity can improve the solubility and cell permeability of the PROTAC molecule.[4] Approximately 54% of reported PROTACs utilize PEG linkers.[4]

Advanced and Functional Linkers

To overcome the limitations of simple flexible linkers, researchers have developed more rigid and functionalized linkers.

  • Rigid Linkers: These linkers often incorporate cyclic structures like piperazine, piperidine, or aromatic rings to introduce conformational constraints.[4] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[4]

  • "Clickable" Linkers: "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular method for PROTAC synthesis.[2][4][] This approach allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[2][4][]

  • Photoswitchable Linkers: These "smart" linkers incorporate photosensitive moieties, such as azobenzene, which can undergo reversible cis-trans isomerization upon irradiation with specific wavelengths of light. This allows for spatiotemporal control over PROTAC activity.[]

Quantitative Impact of Linker Properties on PROTAC Efficacy

The length and composition of the linker have a profound impact on the degradation efficiency of a PROTAC, which is typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1Alkyl/Ether< 12No degradation-[6]
TBK1Alkyl/Ether21396[6]
TBK1Alkyl/Ether2929276[6]
ERαPEG12-Effective[2]
ERαPEG16-More Potent[2]
BRD4PEG0 units< 0.5 µM-[6]
BRD4PEG1-2 units> 5 µM-[6]
BRD4PEG4-5 units< 0.5 µM-[6]
p110αNot SpecifiedNot Specified227.471.3[8]
p110γNot SpecifiedNot Specified42.2388.6[8]
mTORNot SpecifiedNot Specified45.474.9[8]

Detailed Experimental Protocols

Accurate and reproducible experimental data are essential for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the synthesis of a PROTAC library using "click chemistry."

Materials:

Procedure:

  • Dissolve the azide-functionalized POI ligand and the alkyne-functionalized E3 ligase ligand in the chosen solvent system.

  • Add an aqueous solution of copper(II) sulfate.

  • Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired PROTAC.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[9]

Materials:

  • Cell line expressing the target protein (e.g., THP-1, MDA-MB-231, HeLa)[9]

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).[9]

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS. Lyse the cells in lysis buffer. Determine the protein concentration of each lysate using a protein assay.[9]

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a membrane.[9]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Analysis: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UbcH5b)

  • Recombinant E3 ligase complex (e.g., Cereblon)

  • Recombinant target protein (e.g., GST-tagged BRD3)

  • Biotinylated ubiquitin

  • ATP

  • PROTAC of interest

  • Assay buffer

Procedure:

  • Reaction Setup: In a microplate, combine the E1, E2, E3 enzymes, the target protein, biotinylated ubiquitin, and ATP in the assay buffer.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixture. Include a "no PROTAC" control.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 90 minutes) to allow for ubiquitination to occur.

  • Detection: The ubiquitination of the target protein can be detected using various methods, such as AlphaScreen, where a signal is generated upon the proximity of the GST-tagged target protein and the biotinylated ubiquitin.

  • Data Analysis: Measure the signal and plot it against the PROTAC concentration to determine the extent of PROTAC-induced ubiquitination.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow start Start cell_culture Cell Seeding & Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end

Western Blot Experimental Workflow

Linker_Properties_Logic Linker_Design Linker Design Length Length Linker_Design->Length Composition Composition Linker_Design->Composition Rigidity Rigidity Linker_Design->Rigidity Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition->Ternary_Complex PK_Properties Pharmacokinetic Properties Composition->PK_Properties Rigidity->Ternary_Complex Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation_Efficacy PK_Properties->Degradation_Efficacy

Logical Relationship of Linker Properties

References

Bifunctional Crosslinkers for Antibody-Drug Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The lynchpin of this powerful therapeutic modality is the bifunctional crosslinker, a critical component that bridges the antibody and the cytotoxic payload. The design and chemical properties of the linker profoundly influence the ADC's stability, efficacy, pharmacokinetic profile, and overall therapeutic index.[1][2] An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet efficiently liberate the cytotoxic agent upon reaching the target tumor cell.[3][4]

This in-depth technical guide provides a comprehensive overview of the core principles of bifunctional crosslinkers used in ADC development. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand, select, and utilize these critical components for the creation of next-generation ADCs. The guide delves into the classification of linkers, their mechanisms of action, and the analytical techniques essential for their characterization. Furthermore, it provides detailed experimental protocols for key assays and visualizations of relevant biological and experimental workflows.

Classification and Mechanisms of Bifunctional Linkers

Bifunctional linkers are broadly categorized into two main classes based on their payload release mechanism: cleavable and non-cleavable linkers.[5] The choice between these two strategies is a pivotal decision in ADC design, with significant implications for the therapeutic's mechanism of action and clinical performance.[6]

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream and release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[3][7] This targeted release mechanism can enhance the therapeutic window and enable the "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[6][8]

There are three primary types of cleavable linkers:

  • Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are often upregulated in the lysosomal compartments of tumor cells.[5][9] The most common example is the valine-citrulline (Val-Cit) dipeptide linker, which is efficiently cleaved by cathepsin B, triggering a self-immolative cascade to release the payload.[9]

  • pH-Sensitive Linkers: These linkers exploit the lower pH of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4).[10] Hydrazone linkers are a classic example, undergoing hydrolysis in the acidic intracellular environment to release the payload.[11][12]

  • Redox-Sensitive Linkers: These linkers contain disulfide bonds that are susceptible to cleavage in the reducing environment of the cell, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the bloodstream.[3]

Non-Cleavable Linkers

Non-cleavable linkers form a stable covalent bond between the antibody and the payload.[4] Payload release from ADCs with non-cleavable linkers relies on the complete proteolytic degradation of the antibody backbone within the lysosome, which liberates an amino acid-linker-payload adduct.[1] This strategy generally results in greater plasma stability and a reduced risk of off-target toxicity.[5] A widely used example is succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which connects to the antibody via a lysine (B10760008) residue and to a thiol-containing payload.[13][14]

Data Presentation: Comparative Analysis of Linker Properties

The selection of a linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data for different linker types. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.

Table 1: In Vivo Stability of Different ADC Linkers
Linker TypeLinker ExampleADC ModelAnimal ModelStability MetricValue
Cleavable
Peptide (Val-Cit)mc-Val-Cit-PABCcAC10-MMAEMouseLinker Half-life~144 hours (6.0 days)[7]
Peptide (Val-Cit)mc-Val-Cit-PABCcAC10-MMAECynomolgus MonkeyApparent Linker Half-life~230 hours (9.6 days)[7]
HydrazonePhenylketone-derivedNot SpecifiedHuman and MouseHalf-life (t1/2)~2 days[3]
Non-Cleavable
ThioetherSMCCTrastuzumab-DM1RatADC Half-life~4 days[15]
ThioetherSMCCTrastuzumab-DM1Cynomolgus MonkeyADC Half-life~8 days[15]
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
ADCLinker TypePayloadTarget Cell LineIC50 Value
T-DM1Non-cleavable (SMCC)DM1HER2+ Breast Cancer LinesVaries (e.g., ~0.02-0.2 µg/mL)[16]
T-MMAECleavable (Val-Cit)MMAEHER2+ Breast Cancer LinesVaries (e.g., ~0.01-0.1 µg/mL)[16]
cAC10-vcMMAECleavable (Val-Cit)MMAECD30+ Karpas 299~3 ng/mL[17]
Anti-CD22-SPP-DM1Cleavable (Disulfide)DM1B-cell lymphoma linesVaries (e.g., ~0.1-1 nM)
Anti-CD22-MCC-DM1Non-cleavable (Thioether)DM1B-cell lymphoma linesVaries (e.g., ~1-10 nM)

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and free payload. Add the treatments to the respective wells and incubate for a period suitable for the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 150 µL of a solubilizing agent to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the logarithm of the ADC concentration to determine the IC50 value.[6]

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the rate of drug deconjugation in plasma.

Materials:

  • ADC

  • Plasma from different species (e.g., human, mouse, rat)

  • Incubator at 37°C

  • Analytical instruments (e.g., ELISA plate reader, LC-MS)

Procedure:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analysis:

    • ELISA: Quantify the amount of intact ADC and total antibody to calculate the degree of drug loss.[18]

    • LC-MS: Quantify the amount of released payload.[18]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

This method separates ADC species based on hydrophobicity to determine the average DAR and drug load distribution.

Materials:

  • ADC sample

  • HIC column (e.g., Tosoh Bio Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7, with 20% isopropanol)

Procedure:

  • Sample Preparation: Dilute the ADC sample in a high salt buffer.

  • Chromatography: Inject the sample onto the HIC column. Elute with a decreasing salt gradient from Mobile Phase A to Mobile Phase B.

  • Detection: Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = (Σ(%Peak Area_i * DAR_i)) / (Σ%Peak Area_i)[3][19]

In Vivo Efficacy Study in a Xenograft Mouse Model

This study evaluates the anti-tumor activity of an ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., SCID or nude mice)

  • Human tumor cell line

  • Matrigel (optional)

  • ADC, vehicle control, and isotype control ADC

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.[8][20]

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups and administer a single intravenous dose of the ADC or controls.[20][21]

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week.

  • Data Analysis: Calculate tumor growth inhibition (TGI) as a percentage relative to the vehicle control group.[22]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in ADC technology.

Signaling Pathways and Mechanisms

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage/ Degradation DNA_Damage DNA Damage Payload->DNA_Damage 5. Cellular Target Interaction BystanderCell Bystander Tumor Cell Payload->BystanderCell Bystander Effect (for cleavable linkers) Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental Workflows

ADC_Development_Workflow start Start linker_synthesis Linker Synthesis & Payload Activation start->linker_synthesis conjugation Antibody-Linker-Payload Conjugation linker_synthesis->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterization (DAR, Purity) purification->characterization in_vitro In Vitro Assays (Cytotoxicity, Stability) characterization->in_vitro in_vivo In Vivo Efficacy & Toxicity Studies in_vitro->in_vivo end Lead Candidate in_vivo->end

Caption: High-level experimental workflow for ADC development.

Logical Relationships

Linker_Design_Considerations Linker Linker Choice (Cleavable vs. Non-cleavable) Stability Plasma Stability Linker->Stability influences Efficacy Therapeutic Efficacy Linker->Efficacy impacts Toxicity Off-Target Toxicity Linker->Toxicity affects Bystander Bystander Effect Linker->Bystander enables/disables Stability->Efficacy positively correlates with Stability->Toxicity negatively correlates with Bystander->Efficacy can enhance Bystander->Toxicity can increase Payload Payload Properties (Permeability) Payload->Bystander determines

Caption: Logical relationships in ADC linker design.

Conclusion

The bifunctional crosslinker is a multifaceted and indispensable component in the design of effective and safe antibody-drug conjugates. The choice between cleavable and non-cleavable linkers, and the specific chemistry within each class, must be carefully considered in the context of the target antigen, the tumor microenvironment, and the properties of the cytotoxic payload. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation using the provided protocols, will empower researchers to rationally design and develop the next generation of ADCs with improved therapeutic outcomes for cancer patients. The continued innovation in linker technology will undoubtedly play a central role in expanding the clinical utility of this powerful therapeutic platform.

References

The Chemical Cornerstone of Bioconjugation: A Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional Polyethylene (B3416737) Glycol (PEG) linkers are indispensable tools in modern biotechnology and pharmaceutical development. Their unique architecture, featuring two distinct reactive termini on a flexible, biocompatible PEG backbone, enables the precise and stable conjugation of disparate molecular entities. This guide provides an in-depth exploration of the chemical characteristics of these linkers, offering a technical resource for their effective application in areas such as antibody-drug conjugates (ADCs), proteomics, and targeted drug delivery.

Fundamental Chemical Characteristics

Heterobifunctional PEG linkers are defined by a core polyethylene glycol chain of varying length, capped at each end by different functional groups. This dual-reactivity is the cornerstone of their utility, allowing for the sequential and controlled coupling of two different molecules.[1] The PEG spacer itself imparts several beneficial properties to the resulting bioconjugate, including enhanced solubility, reduced immunogenicity, and improved pharmacokinetics.[1]

The general structure can be represented as X-PEG-Y, where X and Y are different reactive functional groups.[2] The length of the PEG chain is customizable and plays a critical role in optimizing steric hindrance and the overall flexibility of the conjugate.[1]

Common Functional Groups and Their Reactivity

The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated, such as proteins, peptides, or small molecule drugs. The most prevalent functional groups and their target moieties are detailed below.

  • N-Hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. The reaction proceeds efficiently at a pH range of 7-9, forming a stable amide bond.[3][4] However, NHS esters are susceptible to hydrolysis, with the rate of degradation increasing with higher pH.[3][5] For instance, the hydrolysis half-life of a PEG-NHS ester can be over 120 minutes at pH 7.4, but drops to less than 9 minutes at pH 9.0.[5]

  • Maleimides: These groups exhibit high specificity for sulfhydryl (thiol) groups, found in cysteine residues. The reaction, a Michael addition, forms a stable thioether bond and is most efficient at a pH range of 6.5-7.5.[3] While more stable than NHS esters, maleimide (B117702) groups can also undergo hydrolysis at pH values above 7.5, which reduces their specificity for thiols.[3]

  • Carboxylic Acids (-COOH): These can be activated to react with primary amines. This is often achieved using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to form an active O-acylisourea intermediate that is then susceptible to nucleophilic attack by an amine.

  • Amines (-NH2): These can react with a variety of functional groups, including activated carboxylic acids (e.g., NHS esters) to form amide bonds.

The selection of the appropriate heterobifunctional PEG linker is therefore a critical step in the design of a bioconjugation strategy, requiring careful consideration of the target molecules and desired reaction conditions.

Quantitative Properties of Heterobifunctional PEG Linkers

The physicochemical properties of heterobifunctional PEG linkers can be tailored by varying the length and structure of the PEG chain. Key quantitative parameters include molecular weight (MW) and the polydispersity index (PDI).

PropertyDescriptionTypical Values
Molecular Weight (MW) The mass of the PEG linker, which influences the overall size and hydrodynamic radius of the final conjugate. MWs can range from a few hundred to tens of thousands of Daltons.200 Da - 40,000 Da[6]
Polydispersity Index (PDI) A measure of the heterogeneity of molecular weights in a polymer sample. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length.Polydisperse PEGs: 1.01 - 1.10[7][8]. Monodisperse PEGs have a PDI of 1.0.
PEG Chain Length (n) The number of ethylene (B1197577) glycol repeating units, which directly impacts the linker's length and flexibility.Varies widely, from a few units (e.g., PEG3, PEG4) to hundreds.
NHS Ester Stability (Half-life) The time it takes for half of the NHS ester groups to hydrolyze at a given pH.pH 7.4: >120 minutes; pH 9.0: <9 minutes[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a common heterobifunctional PEG linker and its application in bioconjugation.

Synthesis of Maleimide-PEG-NHS Ester

This protocol describes a general method for the synthesis of a Maleimide-PEG-NHS ester, a widely used heterobifunctional crosslinker.

Materials:

  • t-Boc-N-amido-dPEG-acid

  • Trifluoroacetic acid (TFA)

  • Maleic anhydride (B1165640)

  • β-alanine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI)

  • Dimethylformamide (DMF)

Procedure:

  • Synthesis of NHS-activated Maleimide:

    • Treat β-alanine with maleic anhydride in DMF to form a carboxylic acid.

    • React the resulting acid with N-hydroxysuccinimide (NHS) using DCC as a coupling agent to yield the NHS-ester of the maleimide derivative.[9]

  • Deprotection of PEG-acid:

    • Remove the BOC protective group from t-Boc-N-amido-dPEG-acid by treatment with TFA to yield the TFA salt of the amine-PEG-acid.[9]

  • Coupling of Maleimide to PEG:

    • React the amine-PEG-acid with the previously synthesized NHS-activated maleimide.[9]

  • Activation of the Terminal Carboxyl Group:

    • Isolate the resulting Maleimide-PEG-acid.

    • Couple the terminal carboxylic acid with N-hydroxysuccinimide using EDCI to furnish the final Maleimide-PEG-NHS ester.[9]

Two-Step Protein-Protein Conjugation using a Mal-(PEG)n-NHS Ester

This protocol outlines a common strategy for crosslinking two proteins with distinct reactive groups.

Materials:

  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing protein (Protein-SH)

  • Mal-(PEG)n-NHS Ester

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting column

Procedure:

  • Reaction of Protein-NH2 with Mal-(PEG)n-NHS Ester:

    • Dissolve the amine-containing protein in the conjugation buffer.

    • Add a 10- to 50-fold molar excess of the Mal-(PEG)n-NHS Ester to the protein solution.[3]

    • Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker:

    • Remove the unreacted crosslinker using a desalting column equilibrated with the conjugation buffer.[3]

  • Conjugation to Protein-SH:

    • Immediately add the sulfhydryl-containing protein to the maleimide-activated Protein-NH2.

    • Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

  • Purification and Characterization:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods.

    • Characterize the conjugate by SDS-PAGE and HPLC to confirm successful crosslinking and assess purity.

Visualization of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental workflows related to heterobifunctional PEG linkers.

G General Structure of a Heterobifunctional PEG Linker cluster_linker Heterobifunctional PEG Linker Functional Group X Functional Group X PEG Spacer PEG Spacer Functional Group X->PEG Spacer Functional Group Y Functional Group Y PEG Spacer->Functional Group Y

Caption: General structure of a heterobifunctional PEG linker.

ADC_Workflow Antibody-Drug Conjugate (ADC) Synthesis Workflow Antibody Antibody Linker Activation Linker Activation Antibody->Linker Activation Conjugation Conjugation Linker Activation->Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization Cytotoxic Drug Cytotoxic Drug Cytotoxic Drug->Conjugation Heterobifunctional PEG Linker Heterobifunctional PEG Linker Heterobifunctional PEG Linker->Linker Activation

Caption: Experimental workflow for ADC synthesis.

PROTAC_MoA PROTAC Mechanism of Action PROTAC PROTAC Ternary Complex Formation Ternary Complex Formation PROTAC->Ternary Complex Formation Target Protein Target Protein Target Protein->Ternary Complex Formation E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Formation Ubiquitination Ubiquitination Ternary Complex Formation->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation

Caption: PROTAC mechanism of action.

Conclusion

Heterobifunctional PEG linkers represent a versatile and powerful class of reagents that are central to the advancement of bioconjugate chemistry. Their well-defined chemical characteristics, coupled with the ability to tailor their properties for specific applications, have solidified their role in the development of sophisticated therapeutics and diagnostics. A thorough understanding of their reactivity, quantitative properties, and the protocols for their use is essential for any researcher aiming to harness their full potential in the design and synthesis of novel biomolecular constructs.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using t-Boc-Aminooxy-PEG7-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, solubility, and cell permeability of the PROTAC.[2][3]

This application note provides a detailed protocol for the synthesis of a PROTAC utilizing the t-Boc-Aminooxy-PEG7-bromide linker. This linker offers a polyethylene (B3416737) glycol (PEG) chain to enhance solubility and a versatile set of orthogonal protecting groups for sequential conjugation.[4][5] The terminal bromide allows for nucleophilic substitution to attach to a ligand, while the t-Boc protected aminooxy group, after deprotection, can readily react with an aldehyde or ketone to form a stable oxime bond.[6][7] This protocol will focus on the synthesis of a hypothetical BRD4-targeting PROTAC, a common target in cancer therapy, using the well-established BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[8][9][10]

PROTAC Synthesis Workflow

The synthesis of a BRD4-targeting PROTAC using this compound can be conceptualized in a three-stage process. First, the VHL E3 ligase ligand is functionalized with the linker. This is followed by the deprotection of the t-Boc group on the linker. Finally, the deprotected linker-VHL ligand conjugate is reacted with a JQ1 derivative containing an aldehyde to form the final PROTAC via an oxime linkage.

PROTAC_Synthesis_Workflow cluster_0 Stage 1: Linker Conjugation to VHL Ligand cluster_1 Stage 2: t-Boc Deprotection cluster_2 Stage 3: Oxime Ligation with JQ1 Ligand VHL_Ligand VHL Ligand (with nucleophilic handle) VHL_Linker VHL-Linker Conjugate (t-Boc protected) VHL_Ligand->VHL_Linker Nucleophilic Substitution Linker This compound Linker->VHL_Linker Deprotection Deprotection (TFA/DCM) VHL_Linker->Deprotection Deprotected_VHL_Linker VHL-Linker Conjugate (deprotected aminooxy) Deprotection->Deprotected_VHL_Linker Final_PROTAC Final BRD4 PROTAC Deprotected_VHL_Linker->Final_PROTAC Oxime Ligation JQ1_Aldehyde JQ1-aldehyde JQ1_Aldehyde->Final_PROTAC

Caption: A three-stage workflow for the synthesis of a BRD4-targeting PROTAC.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurpose
This compoundCommercialPROTAC Linker
VHL Ligand (e.g., with a phenolic -OH)SynthesizedE3 Ligase Ligand
JQ1-aldehydeSynthesizedTarget Protein Ligand
N,N-Dimethylformamide (DMF)Sigma-AldrichSolvent
Potassium Carbonate (K₂CO₃)Sigma-AldrichBase for nucleophilic substitution
Dichloromethane (DCM)Sigma-AldrichSolvent
Trifluoroacetic Acid (TFA)Sigma-Aldricht-Boc deprotection reagent
Acetic AcidSigma-AldrichCatalyst for oxime ligation
High-Performance Liquid Chromatography (HPLC)WatersPurification
Mass Spectrometry (MS)AgilentCharacterization
Nuclear Magnetic Resonance (NMR)BrukerCharacterization
Stage 1: Synthesis of VHL-Linker Conjugate

This protocol describes the conjugation of the this compound linker to a VHL ligand containing a nucleophilic hydroxyl group.

  • Dissolution: Dissolve the VHL ligand (1.0 eq) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Linker Addition: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to yield the VHL-linker conjugate.

ParameterValue/Condition
VHL Ligand1.0 eq
Linker1.2 eq
BaseK₂CO₃ (2.0 eq)
SolventAnhydrous DMF
Reaction TemperatureRoom Temperature
Reaction Time12-24 hours
Typical Yield60-80%
Stage 2: t-Boc Deprotection of VHL-Linker Conjugate

This protocol outlines the removal of the t-Boc protecting group to reveal the reactive aminooxy functionality.

  • Dissolution: Dissolve the purified VHL-linker conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) (3x) to ensure complete removal of TFA. The resulting deprotected VHL-linker conjugate is typically used in the next step without further purification.

ParameterValue/Condition
VHL-Linker Conjugate1.0 eq
Reagent50% TFA in DCM
Reaction TemperatureRoom Temperature
Reaction Time1-2 hours
Typical Yield>95% (crude)
Stage 3: Oxime Ligation to Synthesize the Final PROTAC

This final step involves the formation of a stable oxime bond between the deprotected VHL-linker conjugate and the JQ1-aldehyde.[7]

  • Dissolution: Dissolve the crude deprotected VHL-linker conjugate (1.0 eq) and JQ1-aldehyde (1.1 eq) in a suitable solvent such as a mixture of methanol (B129727) and water.

  • Catalyst Addition: Add a catalytic amount of acetic acid to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-8 hours. Monitor the formation of the PROTAC by LC-MS.

  • Purification: Upon completion, purify the final PROTAC by reverse-phase preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

ParameterValue/Condition
Deprotected VHL-Linker1.0 eq
JQ1-aldehyde1.1 eq
CatalystAcetic Acid (catalytic)
SolventMethanol/Water
Reaction TemperatureRoom Temperature
Reaction Time4-8 hours
Typical Yield30-50% (after HPLC)

Characterization Data

TechniqueExpected Results
LC-MS A single major peak in the chromatogram with the expected mass-to-charge ratio for the final PROTAC molecule. Purity is typically assessed by the peak area percentage at a specific wavelength (e.g., 254 nm).
HRMS The measured exact mass should be within a few ppm of the calculated theoretical mass of the PROTAC, confirming its elemental composition.
¹H NMR The proton NMR spectrum should show characteristic peaks corresponding to the protons of the JQ1 ligand, the VHL ligand, and the PEG linker, with the correct integration values.
¹³C NMR The carbon NMR spectrum should display the expected number of signals corresponding to the carbon atoms in the PROTAC structure.

Signaling Pathway of BRD4 Degradation

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, such as c-MYC.[11][12] The synthesized PROTAC induces the degradation of BRD4, thereby inhibiting its downstream signaling and leading to cell cycle arrest and apoptosis in cancer cells.[13][14]

BRD4_Signaling_Pathway cluster_0 PROTAC-Mediated BRD4 Degradation cluster_1 Downstream Cellular Effects PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMYC c-MYC Transcription (Inhibited) BRD4->cMYC Activates VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMYC Cell_Cycle Cell Cycle Arrest cMYC->Cell_Cycle Apoptosis Apoptosis cMYC->Apoptosis

Caption: Mechanism of BRD4 degradation by the PROTAC and its downstream effects.

Conclusion

The this compound linker provides a versatile and efficient tool for the synthesis of PROTACs. The orthogonal protecting groups allow for a sequential and controlled conjugation of the target protein and E3 ligase ligands. The inclusion of a PEG spacer enhances the physicochemical properties of the final PROTAC, which is often a critical factor for in vivo efficacy. The detailed protocol provided herein serves as a comprehensive guide for researchers in the field of targeted protein degradation to synthesize novel PROTACs for therapeutic development.

References

Application Notes and Protocols for t-Boc-Aminooxy-PEG7-bromide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker molecule connecting these two components is critical to the ADC's success, influencing its stability, pharmacokinetics, and efficacy. The heterobifunctional linker, t-Boc-Aminooxy-PEG7-bromide , offers a versatile platform for ADC development. It features a bromide group for conjugation to a cytotoxic payload, a hydrophilic 7-unit polyethylene (B3416737) glycol (PEG) spacer to improve solubility and pharmacokinetic properties, and a t-Boc protected aminooxy group for site-specific conjugation to an antibody via a stable oxime linkage.

These application notes provide a comprehensive guide to the use of this compound in the development of ADCs, including detailed experimental protocols, data presentation, and visualizations of key processes.

Key Features of this compound

  • Bromide Group: A reactive leaving group suitable for nucleophilic substitution, allowing for the covalent attachment of a cytotoxic payload.

  • PEG7 Spacer: A discrete and hydrophilic polyethylene glycol chain that enhances the aqueous solubility of the ADC, can reduce aggregation, and may improve the pharmacokinetic profile.[1][2]

  • t-Boc Protected Aminooxy Group: Enables a two-step conjugation strategy. The tert-butyloxycarbonyl (t-Boc) protecting group is stable under many reaction conditions and can be selectively removed under acidic conditions to reveal the aminooxy group for subsequent oxime ligation.

Experimental Workflow Overview

The development of an ADC using this compound generally follows a four-stage process:

  • Drug-Linker Synthesis: The cytotoxic payload is conjugated to the bromide end of the linker.

  • Linker Deprotection: The t-Boc protecting group is removed from the aminooxy moiety.

  • Antibody Modification: A reactive carbonyl group (aldehyde or ketone) is introduced into the antibody, often through site-specific methods.

  • ADC Conjugation and Purification: The deprotected drug-linker is conjugated to the modified antibody via oxime ligation, followed by purification of the final ADC.

G cluster_0 Stage 1: Drug-Linker Synthesis cluster_1 Stage 2: Linker Deprotection cluster_2 Stage 3: Antibody Modification cluster_3 Stage 4: ADC Conjugation & Purification Drug-OH Cytotoxic Drug (with nucleophilic group, e.g., -OH, -NH2) Drug-Linker_Protected t-Boc-Aminooxy-PEG7-Drug Drug-OH->Drug-Linker_Protected Alkylation Linker t-Boc-Aminooxy-PEG7-Br Linker->Drug-Linker_Protected Drug-Linker_Deprotected H2N-O-PEG7-Drug Drug-Linker_Protected->Drug-Linker_Deprotected Acidic Deprotection ADC Final ADC Drug-Linker_Deprotected->ADC Oxime Ligation Antibody Monoclonal Antibody Antibody_Oxidized Antibody with Aldehyde Groups Antibody->Antibody_Oxidized Periodate (B1199274) Oxidation Antibody_Oxidized->ADC Purification Purification (e.g., SEC) ADC->Purification

Figure 1. Overall experimental workflow for ADC synthesis.

Data Presentation

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

The length of the PEG linker can significantly influence the properties of an ADC. While specific data for a PEG7 linker is limited, the following table summarizes general trends observed with varying PEG chain lengths from preclinical studies.[1][2][3][4]

Linker TypeIn Vitro Potency (IC50)Plasma Half-lifeIn Vivo EfficacyReference
Non-PEGylatedBaselineBaselineBaseline[4]
Short PEG (e.g., PEG4, PEG8) Generally maintained or slightly decreasedIncreased Improved [1][3]
Medium PEG (e.g., PEG12)May be slightly decreasedSignificantly IncreasedSignificantly Improved[1][3]
Long PEG (e.g., PEG24)Can be moderately decreasedSubstantially IncreasedOften Highly Improved[1][3]

Note: The optimal PEG length is dependent on the specific antibody, payload, and tumor target.

Table 2: Comparison of Cleavable vs. Non-Cleavable Linker Characteristics

While the oxime bond formed with the aminooxy linker is stable (non-cleavable), it is important to understand the context of linker technology. The payload release mechanism is a key design feature of ADCs.

FeatureCleavable Linker (e.g., Val-Cit)Non-Cleavable Linker (e.g., Thioether, Oxime)
Payload Release Mechanism Enzymatic or pH-mediated cleavage inside the cellProteolytic degradation of the antibody in the lysosome
Released Payload Unmodified, potent drugDrug attached to the linker and an amino acid residue
Plasma Stability Generally lowerGenerally higher
Bystander Effect High (if payload is membrane-permeable)Low to negligible
Off-Target Toxicity Potentially higherPotentially lower
Reference [5][6][7][5][6][7]

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Construct

This protocol describes the conjugation of a cytotoxic drug containing a nucleophilic group (e.g., a hydroxyl or amine) to the this compound linker via alkylation.

Materials:

  • Cytotoxic drug with a nucleophilic functional group

  • This compound

  • Anhydrous dimethylformamide (DMF)

  • A suitable non-nucleophilic base (e.g., potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vessel

  • Stirring apparatus

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

  • Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

  • Under an inert atmosphere, dissolve the cytotoxic drug (1.0 equivalent) in anhydrous DMF.

  • Add the base (2-3 equivalents of K₂CO₃ or 1.5-2 equivalents of Cs₂CO₃) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to deprotonate the nucleophilic group.

  • Dissolve this compound (1.1-1.5 equivalents) in anhydrous DMF and add it to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure t-Boc-protected drug-linker construct.

Protocol 2: Deprotection of the t-Boc Group

This protocol details the removal of the t-Boc protecting group to yield the reactive aminooxy-functionalized drug-linker.

Materials:

  • t-Boc-protected drug-linker construct

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Reaction vessel

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the t-Boc-protected drug-linker in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • The resulting TFA salt of the deprotected drug-linker can often be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Protocol 3: Site-Specific Introduction of Aldehyde Groups into the Antibody via Periodate Oxidation

This protocol describes the generation of aldehyde groups on the antibody's glycan moieties for subsequent oxime ligation.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

Procedure:

  • Buffer exchange the antibody into the reaction buffer.

  • Prepare a fresh solution of sodium periodate in the reaction buffer.

  • Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM.

  • Incubate the reaction on ice for 30-60 minutes in the dark.

  • Quench the reaction by adding an excess of a diol-containing reagent (e.g., glycerol).

  • Remove excess periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable conjugation buffer (e.g., PBS, pH 6.5-7.5).[8]

  • The resulting aldehyde-modified antibody is now ready for conjugation.

Protocol 4: ADC Conjugation via Oxime Ligation

This protocol outlines the final conjugation of the aminooxy-functionalized drug-linker to the aldehyde-modified antibody.[8]

Materials:

  • Aldehyde-modified antibody

  • Deprotected aminooxy-functionalized drug-linker

  • Conjugation buffer (e.g., PBS, pH 6.5-7.5)

  • Aniline (B41778) (optional, as a catalyst)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Dissolve the deprotected drug-linker in the conjugation buffer (a small amount of a co-solvent like DMSO may be used for solubility).

  • Add the drug-linker solution to the aldehyde-modified antibody solution. A 10-20 fold molar excess of the drug-linker is a common starting point.

  • If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction at room temperature for 2-24 hours with gentle mixing.

  • Monitor the conjugation reaction by a suitable analytical method (e.g., HIC-HPLC to determine the Drug-to-Antibody Ratio - DAR).

  • Purify the ADC from unreacted drug-linker and other reagents using SEC.

  • Collect the fractions corresponding to the monomeric ADC.

  • Buffer exchange the purified ADC into a suitable formulation buffer for storage.

ADC Characterization and In Vitro Evaluation

Protocol 5: Determination of Drug-to-Antibody Ratio (DAR)

Methods:

  • Hydrophobic Interaction Chromatography (HIC)-HPLC: This is a common and effective method to determine the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.) in the final ADC product.

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, the average DAR can be calculated using the Beer-Lambert law.

Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the ADC.

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cancer cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well plates

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and control antibody in the cell culture medium.

  • Remove the old medium from the cells and add the ADC or control solutions.

  • Incubate the plates for 72-96 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Signaling Pathways and Mechanism of Action

The primary mechanism of action for an ADC involves its binding to a target antigen on the surface of a cancer cell, followed by internalization. The linker's properties play a crucial role in the subsequent steps.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space ADC ADC Binding Binding ADC->Binding Antigen Target Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death Bystander_Effect Bystander Killing (if payload is permeable) Payload_Release->Bystander_Effect

Figure 2. General mechanism of action for an ADC.

For an ADC constructed with a stable oxime linker, the payload is released upon the proteolytic degradation of the antibody backbone within the lysosome. The released payload, which will have the linker and a residual amino acid attached, then exerts its cytotoxic effect, leading to cell death. The membrane permeability of this released payload-linker complex will determine its ability to diffuse out of the target cell and induce a "bystander effect" on neighboring antigen-negative cells.

Conclusion

This compound is a valuable tool for the development of next-generation ADCs. Its defined structure and versatile reactivity allow for the construction of homogeneous and stable conjugates. By carefully following the outlined protocols and considering the impact of the PEG linker on the overall properties of the ADC, researchers can effectively utilize this reagent to create novel and potent targeted cancer therapies.

References

Application Notes and Protocols for Bioconjugation using t-Boc-Aminooxy-PEG7-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation techniques are pivotal in the development of advanced therapeutics and diagnostic agents, including antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins. The selection of an appropriate linker is critical for the successful synthesis of stable and effective bioconjugates. t-Boc-Aminooxy-PEG7-bromide is a heterobifunctional linker that offers precise control over the conjugation process. This linker features a tert-butyloxycarbonyl (t-Boc) protected aminooxy group and a terminal bromide. The PEG7 (polyethylene glycol) spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.[1][2][3][4]

The bromide group serves as a reactive handle for nucleophilic substitution, commonly targeting the thiol group of cysteine residues on a protein or antibody.[1][2] The t-Boc protecting group on the aminooxy moiety ensures chemoselectivity, allowing for its deprotection under acidic conditions to reveal the reactive aminooxy group.[5] This aminooxy group can then specifically react with an aldehyde or ketone on a second molecule to form a stable oxime bond, a reaction known as oxime ligation.[6][7][8] This sequential and controlled reaction pathway makes this compound a versatile tool for creating complex and well-defined bioconjugates.

Principle of the Method

The bioconjugation strategy using this compound is a multi-step process designed for the site-specific linkage of two distinct molecules. The overall workflow can be summarized as follows:

  • Alkylation of the Target Protein: The bromide end of the linker reacts with a nucleophilic residue on the first biomolecule, typically a cysteine thiol, via an alkylation reaction. This reaction is most efficient at a slightly basic pH to facilitate the deprotonation of the thiol group, thereby increasing its nucleophilicity.[9]

  • Purification of the PEGylated Intermediate: Following the alkylation reaction, the protein-linker conjugate is purified to remove excess unreacted linker and any side products. Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are commonly employed for this purpose.[][11][12]

  • t-Boc Deprotection: The t-Boc protecting group on the aminooxy moiety of the PEGylated protein is removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a non-aqueous solvent like dichloromethane (B109758) (DCM).[5][13][14] This step exposes the reactive aminooxy group.

  • Oxime Ligation: The deprotected aminooxy-functionalized protein is then reacted with a second molecule containing an aldehyde or ketone group. This reaction, known as oxime ligation, forms a highly stable oxime bond.[6][7][8] The rate of this reaction can be significantly enhanced by the use of catalysts such as aniline (B41778) or its derivatives, particularly at neutral pH.[15][16]

  • Final Purification and Characterization: The final bioconjugate is purified to remove any unreacted starting materials and byproducts. The purified conjugate is then thoroughly characterized to confirm its identity, purity, and integrity using techniques such as mass spectrometry (MS) and chromatography.[17][18][19]

Experimental Protocols

Protocol 1: Alkylation of a Cysteine-Containing Protein with this compound

Materials:

  • Cysteine-containing protein of interest

  • This compound

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 8.0

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Reagent: 1 M N-acetylcysteine in Reaction Buffer

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the cysteine-containing protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the target cysteine is part of a disulfide bond, reduce it by incubating with a 10-fold molar excess of a reducing agent like DTT or TCEP for 1 hour at room temperature. Subsequently, remove the reducing agent using a desalting column equilibrated with the Reaction Buffer.

  • Linker Preparation: Prepare a 100 mM stock solution of this compound in DMSO.

  • Alkylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 4-6 hours at 37°C with gentle agitation.

  • Quenching: Add the Quenching Reagent to a final concentration of 20 mM to consume any unreacted linker. Incubate for 30 minutes at room temperature.

  • Purification: Purify the t-Boc-Aminooxy-PEG7-protein conjugate using size-exclusion chromatography (SEC) to remove excess linker and quenching reagent. Monitor the elution profile at 280 nm and collect the fractions corresponding to the protein conjugate.

Protocol 2: t-Boc Deprotection of the PEGylated Protein

Materials:

  • Lyophilized t-Boc-Aminooxy-PEG7-protein conjugate

  • Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[5]

  • Cold diethyl ether

  • Resuspension Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation: Lyophilize the purified PEGylated protein from Protocol 1.

  • Deprotection: Resuspend the lyophilized protein in the Deprotection Solution. Incubate for 30-60 minutes at room temperature.

  • Precipitation: Remove the TFA and DCM under a stream of nitrogen. Add cold diethyl ether to precipitate the deprotected protein.

  • Washing: Centrifuge to pellet the protein and discard the supernatant. Wash the pellet with cold diethyl ether to remove residual TFA.

  • Resuspension: Air-dry the protein pellet and resuspend it in a suitable buffer, such as PBS, pH 7.4.

Protocol 3: Oxime Ligation with an Aldehyde-Containing Molecule

Materials:

  • Deprotected Aminooxy-PEG7-protein conjugate

  • Aldehyde-containing molecule of interest

  • Ligation Buffer: 100 mM Phosphate buffer, pH 7.0

  • Catalyst (optional): Aniline or p-phenylenediamine (B122844) stock solution (e.g., 1 M in DMSO)

Procedure:

  • Reactant Preparation: Dissolve the deprotected Aminooxy-PEG7-protein in the Ligation Buffer. Dissolve the aldehyde-containing molecule in a compatible solvent (e.g., DMSO) and add it to the protein solution at a 5- to 10-fold molar excess.

  • Catalysis (Optional but Recommended): For reactions at neutral pH, add the catalyst to a final concentration of 10-50 mM.[15][16]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the final bioconjugate using an appropriate chromatographic method, such as SEC or IEX, to remove unreacted starting materials and catalyst.

  • Characterization: Characterize the final product by mass spectrometry to confirm the molecular weight of the conjugate and by SDS-PAGE to assess purity.

Data Presentation

The following tables provide representative quantitative data for the key steps in the bioconjugation protocol. The exact values may vary depending on the specific protein and other molecules used.

Table 1: Alkylation Reaction Parameters

ParameterConditionYield (%)Purity (%)
Molar Ratio (Linker:Protein) 10:175>90
20:185>95
Temperature (°C) 2560>90
3785>95
Reaction Time (hours) 250>90
480>95
685>95

Table 2: t-Boc Deprotection Efficiency

ParameterConditionDeprotection Efficiency (%)
TFA Concentration (%) 2580
50>95
Reaction Time (minutes) 3090
60>95

Table 3: Oxime Ligation Yield and Rate

ParameterConditionYield (%)Apparent Second-Order Rate Constant (M⁻¹s⁻¹)
Catalyst None (pH 5.0)70~0.1
50 mM Aniline (pH 7.0)85~5-10
10 mM p-phenylenediamine (pH 7.0)>90~50-100[16]
Molar Ratio (Aldehyde:Protein) 5:180-
10:1>90-

Visualizations

Bioconjugation_Workflow cluster_alkylation Step 1: Alkylation cluster_deprotection Step 2: Deprotection cluster_ligation Step 3: Oxime Ligation Protein Cysteine-Containing Protein Alkylation Alkylation (pH 8.0, 37°C) Protein->Alkylation Linker t-Boc-Aminooxy-PEG7-Br Linker->Alkylation Intermediate t-Boc-PEG7-Protein Intermediate Alkylation->Intermediate Deprotection t-Boc Deprotection (TFA/DCM) Intermediate->Deprotection Deprotected_Intermediate Aminooxy-PEG7-Protein Deprotection->Deprotected_Intermediate Ligation Oxime Ligation (pH 7.0, Catalyst) Deprotected_Intermediate->Ligation Aldehyde Aldehyde-Containing Molecule Aldehyde->Ligation Final_Conjugate Final Bioconjugate Ligation->Final_Conjugate

References

Application Notes and Protocols for Oxime Ligation with t-Boc-Aminooxy-PEG7-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-PEG7-bromide is a heterobifunctional linker designed for advanced bioconjugation applications, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This reagent features a terminal bromide, a reactive leaving group for nucleophilic substitution, and a t-Boc protected aminooxy group. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer, with seven ethylene (B1197577) glycol units, enhances the solubility and bioavailability of the resulting conjugate while providing a defined spatial separation between the conjugated molecules.[3][4]

The protected aminooxy group can be deprotected under mild acidic conditions to reveal a highly reactive aminooxy moiety.[5][6] This group chemoselectively reacts with aldehydes or ketones to form a stable oxime bond, a cornerstone of bioorthogonal chemistry.[7][8] The oxime ligation is highly efficient and proceeds under physiological conditions, making it an ideal method for conjugating sensitive biomolecules.[7][9]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a two-stage conjugation strategy.

Chemical Structure and Reaction Scheme

cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: t-Boc Deprotection cluster_2 Step 3: Oxime Ligation tBoc_PEG_Br t-Boc-Aminooxy-PEG7-Br Conjugate1 t-Boc-Aminooxy-PEG7-X-R tBoc_PEG_Br->Conjugate1 + Nucleophile R-XH (e.g., Thiol, Amine) Conjugate1_deprotect t-Boc-Aminooxy-PEG7-X-R Conjugate1->Conjugate1_deprotect Purification Deprotection TFA Aminooxy_PEG_Conjugate H2N-O-PEG7-X-R Conjugate1_deprotect->Aminooxy_PEG_Conjugate + TFA Aminooxy_PEG_Conjugate_ligation H2N-O-PEG7-X-R Aminooxy_PEG_Conjugate->Aminooxy_PEG_Conjugate_ligation Purification Final_Conjugate R'-CH=N-O-PEG7-X-R Aminooxy_PEG_Conjugate_ligation->Final_Conjugate + Aldehyde_Ketone R'-CHO / R'-C(O)-R''

Caption: Overall workflow for the use of this compound.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the application of this compound, based on typical outcomes for similar bioconjugation reactions.

Table 1: Representative Data for T-Boc Deprotection

ParameterConditionTypical Yield (%)Purity (%) (Post-Purification)Analytical Method
Deprotection of t-Boc-Aminooxy-PEG7 conjugate50% TFA in DCM, 1h, RT>95%>98%LC-MS, NMR
Deprotection of t-Boc-Aminooxy-PEG7 conjugate4M HCl in Dioxane, 1h, RT>95%>98%LC-MS, NMR

Table 2: Representative Data for Oxime Ligation

ReactantsCatalyst (Concentration)pHReaction TimeTypical Yield (%)Analytical Method
Aminooxy-PEG-conjugate + Aldehyde-modified proteinAniline (B41778) (100 mM)7.02-4 h80-90%SDS-PAGE, LC-MS
Aminooxy-PEG-conjugate + Aldehyde-modified proteinm-Phenylenediamine (50 mM)7.00.5-1 h>90%SDS-PAGE, LC-MS
Aminooxy-PEG-conjugate + Ketone-modified proteinm-Phenylenediamine (100 mM)7.04-8 h70-85%SDS-PAGE, LC-MS
Aminooxy-peptide + AldehydeNone4.54-6 h>90%HPLC, LC-MS

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Molecule

This protocol describes the reaction of the bromide moiety with a sulfhydryl group, for example, on a cysteine residue of a protein or a small molecule.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., protein, peptide)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Organic Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching Reagent: 1 M Dithiothreitol (DTT)

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis cassettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the thiol-containing molecule in the Reaction Buffer.

    • Prepare a stock solution of this compound in DMSO or DMF (e.g., 100 mM).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Reaction Quenching (Optional):

    • To consume any unreacted bromide, add DTT to a final concentration of 10 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess this compound and quenching reagent by SEC or dialysis against the Reaction Buffer.

  • Analysis:

    • Confirm conjugation and assess purity by SDS-PAGE (for proteins), LC-MS, or HPLC.

cluster_protocol1 Protocol 1: Thiol Conjugation prep_thiol Prepare Thiol-Molecule Solution conjugation Mix and Incubate (2-4h RT or O/N 4°C) prep_thiol->conjugation prep_peg Prepare t-Boc-Aminooxy-PEG7-Br Stock Solution prep_peg->conjugation quench Quench with DTT (Optional) conjugation->quench purify Purify by SEC or Dialysis quench->purify analyze Analyze by SDS-PAGE, LC-MS purify->analyze

Caption: Workflow for thiol-specific conjugation.

Protocol 2: t-Boc Deprotection of the PEG Conjugate

This protocol describes the removal of the t-Boc protecting group to generate a reactive aminooxy group.

Materials:

  • Purified t-Boc-Aminooxy-PEG7-conjugate

  • Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Anhydrous DCM

  • Cold diethyl ether

  • Neutralization Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

Procedure:

  • Preparation for Deprotection:

    • If the conjugate is in an aqueous buffer, lyophilize it to dryness.

    • Dissolve the dried conjugate in anhydrous DCM.

  • Deprotection Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Add an equal volume of TFA (to achieve a 50% TFA concentration).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[10]

    • Monitor the reaction by LC-MS to confirm the removal of the Boc group.

  • Removal of TFA:

    • Concentrate the reaction mixture under reduced pressure (e.g., using a rotary evaporator) to remove the DCM and excess TFA.

    • For small molecule conjugates, precipitate the product by adding cold diethyl ether. Centrifuge to pellet the product.

  • Neutralization and Purification:

    • Dissolve the deprotected conjugate in a suitable buffer.

    • For protein conjugates, purify by SEC using a column equilibrated with PBS, pH 7.0-7.4, to remove TFA salts.

    • For small molecules, wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[10]

cluster_protocol2 Protocol 2: t-Boc Deprotection prep_deprotection Dissolve t-Boc Conjugate in DCM deprotection_reaction Add 50% TFA in DCM (1-2h, RT) prep_deprotection->deprotection_reaction remove_tfa Remove TFA and DCM deprotection_reaction->remove_tfa neutralize_purify Neutralize and Purify remove_tfa->neutralize_purify

Caption: Workflow for t-Boc deprotection.

Protocol 3: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol details the reaction between the deprotected aminooxy-PEG conjugate and a carbonyl-containing molecule.

Materials:

  • Deprotected Aminooxy-PEG7-conjugate

  • Aldehyde- or Ketone-containing molecule (e.g., protein, small molecule)

  • Ligation Buffer: 0.1 M Phosphate buffer or Acetate buffer, pH 6.0-7.0 (for catalyzed reactions) or pH 4.5 (for uncatalyzed reactions).

  • Catalyst (optional): Aniline or m-Phenylenediamine (mPDA) stock solution (e.g., 1 M in DMSO or water).

  • Purification System: SEC, HPLC, or other appropriate chromatographic method.

Procedure:

  • Preparation of Reagents:

    • Dissolve the deprotected Aminooxy-PEG7-conjugate in the Ligation Buffer.

    • Dissolve the aldehyde- or ketone-containing molecule in the Ligation Buffer.

  • Ligation Reaction:

    • Mix the Aminooxy-PEG7-conjugate and the carbonyl-containing molecule in the Ligation Buffer. A 1.5- to 5-fold molar excess of the aminooxy compound is typically used.

    • For catalyzed reactions: Add the catalyst (e.g., mPDA) to a final concentration of 25-100 mM.[3]

    • Incubate the reaction at room temperature for 1-8 hours. The reaction time will depend on the reactivity of the carbonyl group (aldehydes react faster than ketones) and the presence of a catalyst.[9]

    • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC, SDS-PAGE).

  • Purification:

    • Once the reaction is complete, purify the final conjugate using a suitable chromatographic method to remove unreacted starting materials and the catalyst.

cluster_protocol3 Protocol 3: Oxime Ligation prep_reagents Prepare Aminooxy-PEG and Carbonyl-Molecule Solutions ligation Mix Reagents in Ligation Buffer prep_reagents->ligation add_catalyst Add Catalyst (Optional) ligation->add_catalyst incubate Incubate (1-8h, RT) add_catalyst->incubate purify Purify Final Conjugate incubate->purify

Caption: Workflow for oxime ligation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Yield (Bromide Reaction) Inefficient nucleophilic attackEnsure the pH of the reaction buffer is appropriate for the nucleophile (e.g., pH > 7 for thiols). Increase the molar excess of the this compound.
Incomplete t-Boc Deprotection Insufficient acid concentration or reaction time. Water contamination.Increase the concentration of TFA or the reaction time. Use anhydrous solvents.[10]
Low Oxime Ligation Yield Suboptimal pH. Steric hindrance. Inactive reagents.Optimize the pH of the ligation buffer (typically 6.0-7.0 for catalyzed reactions).[9] Include a catalyst like aniline or m-phenylenediamine.[9] Increase the reaction time or the molar excess of the aminooxy reagent.
Precipitation of Protein High concentration of organic co-solvent. Protein instability in the reaction buffer.Minimize the amount of organic solvent used to dissolve the PEG reagent. Screen different buffer conditions or add stabilizing excipients.

Conclusion

The this compound is a versatile heterobifunctional linker that enables a controlled, sequential bioconjugation strategy. By following the detailed protocols and considering the provided data, researchers can effectively utilize this reagent for the development of complex bioconjugates for a wide range of applications in drug discovery and development. The stability of the resulting oxime linkage and the mild reaction conditions make this an exceptionally robust tool for creating novel therapeutics and research agents.[7]

References

Synthesis of Protein-PEG Conjugates with Aminooxy Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability. Among the various chemical strategies for PEGylation, the use of aminooxy linkers to form a stable oxime bond with an aldehyde or ketone group on the protein offers a highly specific and robust method for creating protein-PEG conjugates.

This application note provides detailed protocols for the synthesis of protein-PEG conjugates via oxime ligation, methods for the introduction of carbonyl groups into proteins, and procedures for the characterization of the resulting conjugates.

Principle of Oxime Ligation

Oxime ligation is a chemoselective reaction between an aminooxy group (-O-NH₂) and a carbonyl group (aldehyde or ketone) to form a stable oxime linkage (-O-N=C-). This reaction is highly efficient under mild, aqueous conditions (typically pH 6.5-7.5), making it ideal for the modification of sensitive biological molecules like proteins.[1][2] The resulting oxime bond is significantly more stable than other linkages such as hydrazones, particularly at physiological pH.[2]

Key Features of Aminooxy-Based PEGylation:

  • High Chemoselectivity: The reaction is specific between the aminooxy and carbonyl groups, minimizing side reactions with other functional groups found in proteins.[2]

  • Stable Linkage: The oxime bond is highly stable under physiological conditions, ensuring the integrity of the conjugate in vivo.[2]

  • Mild Reaction Conditions: The conjugation can be performed in aqueous buffers at or near neutral pH and at room temperature or 4°C, which helps to preserve the protein's structure and function.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation via Oxime Ligation

This protocol describes the conjugation of an aminooxy-PEG reagent to a protein that already contains an accessible aldehyde or ketone group.

Materials:

  • Protein with an accessible aldehyde or ketone group

  • Aminooxy-PEG reagent (e.g., mPEG-aminooxy)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • (Optional) Catalyst: Aniline (B41778) or m-phenylenediamine (B132917) (mPDA) stock solution (e.g., 1 M in DMSO)

  • Purification system: Size-exclusion chromatography (SEC) or dialysis tubing with an appropriate molecular weight cutoff (MWCO)

  • Analytical instruments: SDS-PAGE system, mass spectrometer, UV-Vis spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the protein containing a carbonyl group in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Dissolve the aminooxy-PEG reagent in the reaction buffer to create a stock solution (e.g., 10-100 mM).

  • Conjugation Reaction:

    • Add a 10-50 fold molar excess of the aminooxy-PEG solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

    • (Optional) If using a catalyst, add aniline or mPDA to a final concentration of 10-100 mM. Note that mPDA is more soluble and can be more efficient than aniline.

    • Incubate the reaction mixture for 2-24 hours. For many proteins, 2-4 hours at room temperature is sufficient. For more sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.[1]

  • Purification of the Conjugate:

    • Remove unreacted aminooxy-PEG and other small molecules by size-exclusion chromatography (SEC) or by dialysis against an appropriate buffer.

  • Characterization and Storage:

    • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight.

    • Further characterization can be performed using mass spectrometry to determine the degree of PEGylation and HPLC to assess purity.

    • Store the final conjugate under conditions appropriate for the specific protein, typically at -20°C or -80°C.

Protocol 2: Introduction of Aldehyde Groups into Glycoproteins

Many proteins, particularly glycoproteins, do not have naturally occurring and accessible carbonyl groups. Aldehyde groups can be introduced by mild oxidation of sialic acid residues on the protein's glycans.

Materials:

  • Glycoprotein (B1211001)

  • Oxidation Buffer: 0.1 M Sodium acetate, pH 5.5

  • Sodium meta-periodate (NaIO₄) solution (e.g., 20 mM in Oxidation Buffer, freshly prepared and protected from light)

  • Quenching Solution: Glycerol (e.g., 1 M)

  • Desalting column or dialysis tubing

Procedure:

  • Buffer Exchange: Exchange the glycoprotein into the Oxidation Buffer using a desalting column or dialysis.

  • Oxidation Reaction:

    • Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 30 minutes, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 15 mM to consume excess periodate.

    • Incubate on ice for 5 minutes.

  • Purification of the Oxidized Protein:

    • Immediately remove excess reagents by passing the reaction mixture through a desalting column or by dialysis against the reaction buffer for the subsequent PEGylation step (e.g., PBS, pH 7.2-7.5).

  • PEGylation: The resulting protein with newly formed aldehyde groups can now be used in Protocol 1 for conjugation with an aminooxy-PEG reagent.

Data Presentation

The efficiency of protein PEGylation can be influenced by several factors, including the molar ratio of PEG to protein, reaction time, and the specific protein being modified. The following table summarizes representative quantitative data for the PEGylation of recombinant human Granulocyte Colony-Stimulating Factor (rhG-CSF).

ProteinPEG ReagentMolar Ratio (PEG:Protein)Reaction Time (hours)Yield of mono-PEGylated ProteinReference
rhG-CSFmPEG-propionaldehyde3:12Not specifiedThis study optimized for mono-PEGylated product
rhG-CSFmPEG-propionaldehyde5:1286%This study highlights the optimal condition for monoPEGylation

Characterization of Protein-PEG Conjugates

SDS-PAGE Analysis:

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common technique to qualitatively assess the outcome of a PEGylation reaction. The attachment of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate more slowly through the gel than the unmodified protein. This results in a shift to a higher apparent molecular weight on the gel. It is important to note that PEGylated proteins often migrate at a molecular weight that is significantly higher than their actual calculated molecular weight due to the large hydrodynamic volume of the PEG chain.[3]

Mass Spectrometry:

Mass spectrometry (MS) is a powerful tool for the detailed characterization of protein-PEG conjugates.[4][5] It can be used to:

  • Confirm the covalent attachment of the PEG chain.

  • Determine the exact mass of the conjugate.

  • Identify the number of PEG chains attached to the protein (degree of PEGylation).

  • In some cases, identify the specific site(s) of PEGylation through peptide mapping analysis.

Visualizations

G cluster_prep Protein Preparation cluster_modification Optional Modification cluster_conjugation PEGylation Reaction cluster_purification Purification cluster_analysis Analysis start Start with Protein of Interest protein_choice Does the protein have an accessible carbonyl group? start->protein_choice oxidation Introduce carbonyl group (e.g., oxidation of glycans) protein_choice->oxidation No mix Mix protein with Aminooxy-PEG protein_choice->mix Yes purify_mod Purify modified protein oxidation->purify_mod purify_mod->mix react Incubate (2-24h, 4°C - RT) mix->react purify_conj Purify conjugate (SEC or Dialysis) react->purify_conj analyze Characterize (SDS-PAGE, Mass Spec) purify_conj->analyze end end analyze->end Final Product

Caption: Experimental workflow for the synthesis of protein-PEG conjugates.

G cluster_reactants Reactants cluster_reaction Oxime Ligation cluster_product Product protein Protein-CHO (Aldehyde-modified Protein) reaction pH 6.5-7.5 (Optional: Aniline or mPDA catalyst) protein->reaction peg PEG-ONH2 (Aminooxy-PEG) peg->reaction conjugate Protein-CH=N-O-PEG (Protein-PEG Conjugate) reaction->conjugate water H2O reaction->water

Caption: Chemical reaction pathway for oxime ligation.

References

Applications of PEG Linkers in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug delivery, offering a versatile strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1] The process of covalently attaching PEG chains, known as PEGylation, enhances drug stability, solubility, and circulation half-life while reducing immunogenicity.[2][3][4] These attributes have led to the successful development of numerous FDA-approved PEGylated drugs.[5][6] This document provides detailed application notes on the use of PEG linkers in various drug delivery systems and protocols for key experimental procedures.

Core Concepts of PEGylation in Drug Delivery

PEG is a hydrophilic, biocompatible, and non-toxic polymer composed of repeating ethylene (B1197577) oxide units.[1] When used as linkers, PEG chains can be linear or branched and are classified as either monodispersed (with a specific molecular weight) or polydispersed (with an average molecular weight).[7][8] The choice of PEG linker architecture significantly impacts the properties of the final conjugate.[9]

Key advantages of using PEG linkers in drug delivery include:

  • Enhanced Solubility: PEGylation can significantly increase the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[4][10][11][12]

  • Prolonged Circulation Half-Life: The hydrophilic PEG chains create a hydration shell around the drug molecule, increasing its hydrodynamic volume and reducing renal clearance, which extends its time in circulation.[2][13][14][15]

  • Reduced Immunogenicity: The "stealth" effect provided by the PEG cloud shields the therapeutic molecule from recognition by the immune system, thereby lowering the risk of an immune response.[2][16]

  • Improved Stability: PEG linkers can protect drugs from enzymatic degradation, enhancing their stability in biological environments.[1][11]

  • Controlled Drug Release: Cleavable PEG linkers can be engineered to release the drug payload in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes in the target microenvironment.[17]

However, it is important to be aware of potential drawbacks, such as the "PEG dilemma," where dense PEGylation can hinder cellular uptake of the drug.[9] Additionally, the development of anti-PEG antibodies in some patients can lead to accelerated clearance of PEGylated therapeutics.[2][9]

Types of PEG Linkers and Their Applications

The functionality of a PEGylated drug is heavily influenced by the nature of the PEG linker used. The two primary categories are non-cleavable and cleavable linkers.

Non-Cleavable PEG Linkers

Non-cleavable linkers form a stable covalent bond between the drug and the carrier molecule.[17] These linkers are designed to remain intact, and drug release typically occurs through the degradation of the carrier molecule, such as an antibody in an antibody-drug conjugate (ADC), within the target cell.[18][19]

Advantages:

  • High Stability: Offers exceptional stability in plasma, minimizing premature drug release and off-target toxicity.[19][20]

  • Simplified Design: The design is more straightforward as it does not require engineering specific cleavage sites.[20]

Applications:

  • Antibody-Drug Conjugates (ADCs): Used in ADCs where the entire conjugate is internalized, and the payload is released upon lysosomal degradation of the antibody.[19] Ado-trastuzumab emtansine (Kadcyla®) is a successful example that utilizes a non-cleavable linker.[19]

  • Improving Pharmacokinetics: Generally used to enhance the half-life and stability of proteins and small molecules.[20]

Cleavable PEG Linkers

Cleavable linkers are designed with specific chemical bonds that can be broken under certain physiological conditions, leading to the targeted release of the drug.[17][18]

Advantages:

  • Targeted Drug Release: Enables the release of the active drug specifically at the site of action, such as a tumor microenvironment, which can have a lower pH or higher concentrations of certain enzymes.[17][20]

  • Reduced Systemic Toxicity: By ensuring the drug is released at the target site, systemic exposure to the potent cytotoxic agent is minimized.[17][20]

  • Bystander Effect: In cancer therapy, the released drug can diffuse out of the target cell and kill neighboring cancer cells that may not have expressed the target antigen, a phenomenon known as the "bystander effect".[18]

Common Cleavage Chemistries:

  • Hydrazone Linkers: Cleaved under acidic conditions, making them suitable for targeting the acidic microenvironment of tumors or endosomes.[20]

  • Disulfide Linkers: Cleaved in the presence of reducing agents like glutathione, which is found in higher concentrations inside cells compared to the bloodstream.[20]

  • Enzyme-Cleavable Linkers: Contain peptide sequences that are substrates for specific enzymes, such as cathepsins, which are often overexpressed in tumor cells.[20]

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of PEG linkers in drug delivery systems.

Table 1: Impact of PEG Molecular Weight on Nanoparticle Properties and In Vivo Performance

PEG Molecular Weight (kDa)Effect on AggregationEffect on Blood Component AdsorptionIn Vivo Circulation TimeReference
2---------[16]
5ReducedReducedIncreased[16]
10Significantly ReducedSignificantly ReducedSignificantly Increased[16]
20PreventedPreventedMaximally Increased[16]

Table 2: Comparison of Cleavable and Non-Cleavable Linkers in ADCs

Linker TypeRelease MechanismKey AdvantagePotential DisadvantageExample ApplicationReference
Non-Cleavable Lysosomal degradation of the antibodyHigh plasma stability, reduced off-target toxicityDependent on target cell biology for drug releaseAdo-trastuzumab emtansine (Kadcyla®)[19]
Cleavable (Hydrazone) Acid-catalyzed hydrolysisTargeted release in acidic tumor microenvironmentPotential for premature release in circulation---[20]
Cleavable (Disulfide) Reduction by intracellular glutathioneIntracellular-specific drug releaseVariable stability in plasma---[20]
Cleavable (Peptide) Enzymatic cleavage by proteases (e.g., cathepsin B)Tumor-specific release due to overexpressed enzymesPotential for cleavage by circulating proteases---[20]

Table 3: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Therapeutics

Therapeutic AgentModificationPlasma Half-LifeTumor AccumulationReference
OctreotideNon-PEGylatedShort---[21]
OctreotidePEGylatedHigher---[21]
Starch-Coated Iron Oxide NanoparticlesNon-PEGylated---Standard[22][23]
Starch-Coated Iron Oxide NanoparticlesPEGylatedSignificantly Extended5.7-fold Increase[22][23]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of drug delivery systems utilizing PEG linkers.

Protocol 1: Synthesis of PEGylated Nanoparticles

This protocol describes a general method for preparing PEGylated nanoparticles using a modified diffusion-emulsification method.[24]

Materials:

  • Drug (e.g., Bendamustine)

  • Polymer (e.g., PLGA)

  • PEG-Polymer conjugate (e.g., PLGA-PEG)

  • Organic solvent (e.g., Dichloromethane)

  • Aqueous phase (e.g., Polyvinyl alcohol solution)

  • Magnetic stirrer

  • Ultrasonicator

  • Centrifuge

Procedure:

  • Dissolve the drug and the polymer (a mixture of PLGA and PLGA-PEG) in the organic solvent to form the organic phase.

  • Prepare the aqueous phase containing a surfactant like polyvinyl alcohol.

  • Add the organic phase to the aqueous phase dropwise under constant stirring to form a primary emulsion.

  • Homogenize the primary emulsion using an ultrasonicator to form a nanoemulsion.

  • Allow the organic solvent to evaporate by stirring the nanoemulsion at room temperature for several hours.

  • Collect the formed nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with deionized water to remove any unreacted reagents.

  • Resuspend the purified PEGylated nanoparticles in an appropriate buffer for storage or further characterization.

Protocol 2: Characterization of PEGylated Proteins

This protocol outlines common techniques for characterizing PEGylated proteins to ensure the desired modification has been achieved.[5][6]

1. Determination of PEGylation Degree (NMR Spectroscopy):

  • Principle: ¹H NMR spectroscopy can be used to quantify the number of PEG chains attached to a protein.[5]

  • Procedure:

    • Prepare a solution of the PEGylated protein in a suitable deuterated solvent (e.g., D₂O).

    • Acquire the ¹H NMR spectrum.

    • Identify the characteristic peaks of the PEG methylene (B1212753) protons (-(CH₂CH₂O)-) and specific protein protons.

    • Calculate the degree of PEGylation by comparing the integration of the PEG signal to that of a known protein signal.[5]

2. Confirmation of Covalent Attachment (SDS-PAGE):

  • Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. PEGylation increases the hydrodynamic volume of the protein, causing it to migrate slower than the unmodified protein.

  • Procedure:

    • Prepare polyacrylamide gels of an appropriate percentage.

    • Load samples of the non-PEGylated and PEGylated protein into separate lanes.

    • Run the gel under denaturing conditions.

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

    • The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unmodified protein.[25]

3. Assessment of Structural Integrity (Circular Dichroism):

  • Principle: Circular dichroism (CD) spectroscopy is used to assess the secondary and tertiary structure of proteins. This is crucial to ensure that the PEGylation process has not denatured the protein.

  • Procedure:

    • Prepare solutions of the non-PEGylated and PEGylated protein in a suitable buffer.

    • Acquire far-UV (for secondary structure) and near-UV (for tertiary structure) CD spectra.

    • Compare the spectra of the modified and unmodified protein. Significant changes in the spectra would indicate alterations in the protein's conformation.

Protocol 3: In Vitro Drug Release Study

This protocol describes a method to evaluate the release kinetics of a drug from a PEGylated delivery system.[21][24]

Materials:

  • Drug-loaded PEGylated nanoparticles/conjugate

  • Release medium (e.g., Phosphate-buffered saline, pH 7.4, and an acidic buffer, pH 5.5, to simulate physiological and tumor environments, respectively)

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Suspend a known amount of the drug-loaded PEGylated system in a specific volume of the release medium.

  • Transfer the suspension into a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of the release medium.

  • Incubate the setup at 37°C with constant shaking.

  • At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Protocol 4: In Vivo Evaluation of PEGylated Drug Delivery Systems

This protocol provides a general framework for assessing the in vivo efficacy and pharmacokinetics of a PEGylated therapeutic.[22][24]

Animal Model:

  • Select an appropriate animal model for the disease under investigation (e.g., tumor-bearing nude mice for cancer studies).

Pharmacokinetic Study:

  • Administer the PEGylated and non-PEGylated drug formulations to different groups of animals via the desired route (e.g., intravenous injection).

  • At various time points post-administration, collect blood samples.

  • Process the blood samples to isolate plasma.

  • Quantify the drug concentration in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as half-life (t₁/₂), area under the curve (AUC), and clearance.

Efficacy Study (e.g., Antitumor Activity):

  • Once tumors have reached a palpable size, randomly assign the animals to different treatment groups (e.g., control, free drug, PEGylated drug).

  • Administer the respective treatments according to a predetermined schedule.

  • Monitor tumor growth by measuring tumor volume at regular intervals.

  • Monitor the body weight of the animals as an indicator of systemic toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology).

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of PEG linkers in drug delivery.

PEGylation_Advantages cluster_PEG PEG Linker cluster_Drug Therapeutic Agent cluster_Benefits Improved Properties PEG Polyethylene Glycol (PEG) PEGylation PEGylation PEG->PEGylation Covalent Attachment Drug Drug Molecule (Protein, Small Molecule, etc.) Drug->PEGylation Solubility Increased Solubility Stability Enhanced Stability HalfLife Prolonged Half-Life Immunogenicity Reduced Immunogenicity PEGylation->Solubility PEGylation->Stability PEGylation->HalfLife PEGylation->Immunogenicity

Caption: Benefits of PEGylation in Drug Delivery.

Cleavable_vs_NonCleavable_Linkers cluster_ADC Antibody-Drug Conjugate (ADC) cluster_TargetCell Target Cell cluster_NonCleavable Non-Cleavable Linker Pathway cluster_Cleavable Cleavable Linker Pathway ADC ADC in Circulation Internalization Internalization ADC->Internalization Binding to Target Antigen NC_Lysosome ADC in Lysosome Internalization->NC_Lysosome C_Lysosome ADC in Lysosome Internalization->C_Lysosome Lysosome Lysosome NC_Degradation Antibody Degradation NC_Lysosome->NC_Degradation NC_Release Drug-Linker-Amino Acid Metabolite Released NC_Degradation->NC_Release C_Cleavage Linker Cleavage (e.g., pH, Enzymes) C_Lysosome->C_Cleavage C_Release Active Drug Released C_Cleavage->C_Release

Caption: Drug release mechanisms for cleavable vs. non-cleavable linkers.

Experimental_Workflow cluster_Development Development Phase cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Synthesis Synthesis & Conjugation (Protocol 1) Characterization Physicochemical Characterization (Protocol 2) Synthesis->Characterization Stability Stability Studies Characterization->Stability DrugRelease Drug Release Kinetics (Protocol 3) Characterization->DrugRelease Stability->DrugRelease CellUptake Cellular Uptake & Cytotoxicity DrugRelease->CellUptake Pharmacokinetics Pharmacokinetics (Protocol 4) CellUptake->Pharmacokinetics Efficacy Therapeutic Efficacy (Protocol 4) Pharmacokinetics->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity End Lead Candidate Toxicity->End Start Start Start->Synthesis

Caption: Workflow for developing PEGylated drug delivery systems.

References

Application Notes and Protocols for Conjugation to Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setups for conjugating molecules to aldehydes and ketones, a cornerstone of bioconjugation chemistry. The protocols outlined below are designed to be accessible and reproducible for researchers in various fields, including drug development, diagnostics, and proteomics.

Introduction to Aldehyde and Ketone Bioconjugation

Aldehydes and ketones are valuable functional groups for bioconjugation due to their selective reactivity with specific nucleophiles, a reaction not typically found with naturally occurring functional groups on proteins and other biomolecules.[1] This "bioorthogonal" nature allows for the precise attachment of labels, drugs, or other moieties.[1] Aldehyde and ketone groups can be introduced into biomolecules through methods such as the periodate-mediated oxidation of vicinal diols in carbohydrates or the oxidation of N-terminal serine and threonine residues.[2][3]

This document details three primary strategies for conjugation to aldehydes and ketones:

  • Hydrazone and Oxime Formation: A widely used method involving the reaction with hydrazides and aminooxy compounds.

  • Reductive Amination: A technique to form a stable secondary amine linkage.

  • Pictet-Spengler Ligation: An advanced method for creating a highly stable carbon-carbon bond.

Key Ligation Chemistries

Hydrazone and Oxime Formation

The reaction of aldehydes and ketones with hydrazides and alkoxyamines (aminooxy compounds) yields hydrazone and oxime linkages, respectively.[4][5] These reactions are typically carried out in aqueous buffers at a slightly acidic to neutral pH.[4]

  • Hydrazones: Formed by the reaction of an aldehyde or ketone with a hydrazide. This bond is relatively stable, but can be reversible, which is sometimes advantageous for controlled-release applications.[2][4]

  • Oximes: Formed from the reaction with an aminooxy group. Oxime linkages are generally more stable than hydrazone linkages under physiological conditions.[6][7][8] Aniline (B41778) can be used as a catalyst to significantly increase the rate of oxime and hydrazone formation.[5][9]

Reductive Amination

Reductive amination is a two-step process that begins with the formation of an imine (Schiff base) from the reaction of an aldehyde or ketone with a primary amine. This intermediate is then reduced to a stable secondary amine.[10][11] Common reducing agents for this process include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (STAB), which are mild enough to not reduce the initial aldehyde or ketone.[12][13] This method provides a more stable linkage compared to hydrazones and oximes.[4]

Pictet-Spengler Ligation

The Pictet-Spengler ligation is a powerful method for forming a stable, irreversible carbon-carbon bond.[14][15] This reaction involves the condensation of an aldehyde with a tryptamine (B22526) derivative, followed by an intramolecular cyclization.[14] A notable advancement is the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, which proceeds efficiently at neutral pH.[16] This ligation strategy is particularly valuable for applications requiring long-term stability in biological systems, such as the development of antibody-drug conjugates (ADCs).[17]

Data Presentation

The stability of the resulting linkage is a critical factor in the design of bioconjugates. The following table summarizes quantitative data on the stability of various linkages formed through conjugation to aldehydes and ketones.

Linkage TypeReactantsRelative Hydrolytic StabilitySecond-Order Rate Constants (M⁻¹s⁻¹)Equilibrium Constant (Keq) (M⁻¹)Notes
Oxime Aldehyde/Ketone + AminooxyHigh[6][7]10⁻³ - 10⁰[9]>10⁸[9]Generally more stable than hydrazones.[6][7][8] Aniline can catalyze the reaction.[5][9]
Hydrazone Aldehyde/Ketone + HydrazideModerate[6][7]10⁻³ - 10⁰[9]10⁴ - 10⁶[9]Stability can be tuned by modifying the hydrazide structure.[2] Can be reduced to a more stable linkage.[4]
Methylhydrazone Aldehyde + MethylhydrazineLow[6][7]Not specifiedNot specifiedHydrolyzes approximately 600 times faster than an oxime at pD 7.0.[6][7]
Acetylhydrazone Aldehyde + AcetylhydrazineLow[6][7]Not specifiedNot specifiedHydrolyzes approximately 300 times faster than an oxime at pD 7.0.[6][7]
Semicarbazone Aldehyde + SemicarbazideLow[6][7]Not specifiedNot specifiedHydrolyzes approximately 160 times faster than an oxime at pD 7.0.[6][7]
Secondary Amine Aldehyde/Ketone + AmineVery High[4]Not applicableNot applicableFormed via reductive amination.[4]
Oxacarboline Aldehyde + Alkoxyamine-IndoleVery High[14][15]~10⁻⁴ (classic)[15]Not applicableFormed via Pictet-Spengler ligation, resulting in a stable C-C bond.[14][15] HIPS ligation is faster at neutral pH.[16]

Experimental Protocols

Protocol 1: General Procedure for Hydrazone/Oxime Formation

This protocol describes a general method for conjugating a hydrazide or aminooxy-functionalized molecule to an aldehyde- or ketone-containing biomolecule.

Materials:

  • Aldehyde or ketone-functionalized biomolecule

  • Hydrazide or aminooxy-functionalized molecule

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0 (for hydrazone) or pH 4.5-5.0 (for oxime, can also be performed at neutral pH, especially with a catalyst)[4][16]

  • (Optional) Aniline catalyst solution (e.g., 100 mM in DMSO)[5][9]

  • Quenching solution (e.g., 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the aldehyde or ketone-functionalized biomolecule in the appropriate conjugation buffer.

  • Add the hydrazide or aminooxy-functionalized molecule to the reaction mixture. A 10- to 50-fold molar excess of the labeling reagent is typically used.

  • (Optional) If using a catalyst, add aniline to a final concentration of 10-20 mM.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., HPLC, mass spectrometry).

  • (Optional) Quench the reaction by adding an excess of a quenching solution to consume any unreacted aldehyde/ketone groups.

  • Purify the conjugate using a suitable chromatography method to remove excess labeling reagent and byproducts.

Protocol 2: Reductive Amination

This protocol details the conjugation of a primary amine-containing molecule to an aldehyde or ketone via reductive amination.

Materials:

  • Aldehyde or ketone-functionalized biomolecule

  • Primary amine-containing molecule

  • Reaction Buffer: 100 mM MES or HEPES, pH 6.0-7.0

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) solution (e.g., 1 M in 1 M NaOH for NaBH₃CN, or used as a solid for STAB)[12][13]

  • Purification column

Procedure:

  • Dissolve the aldehyde or ketone-functionalized biomolecule and the primary amine-containing molecule in the reaction buffer. A 10- to 50-fold molar excess of the amine is recommended.

  • Allow the imine to form by incubating the mixture for 30-60 minutes at room temperature.

  • Add the reducing agent to the reaction mixture. A final concentration of 20-50 mM NaBH₃CN is typical.

  • Incubate the reaction for 2-16 hours at room temperature.

  • Purify the conjugate using a suitable chromatography method.

Protocol 3: Hydrazino-iso-Pictet-Spengler (HIPS) Ligation

This protocol outlines a more advanced conjugation method for forming a highly stable linkage.

Materials:

  • Aldehyde-functionalized biomolecule

  • HIPS reagent (an N-alkylhydrazine-functionalized indole)[16]

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5[16]

  • Purification column

Procedure:

  • Dissolve the aldehyde-functionalized biomolecule in the reaction buffer.

  • Add the HIPS reagent to the reaction mixture. A 5- to 20-fold molar excess is generally sufficient.

  • Incubate the reaction at room temperature for 2-12 hours. The reaction is typically faster at neutral pH compared to standard Pictet-Spengler ligations.[16]

  • Monitor the reaction progress by an appropriate analytical method.

  • Purify the final conjugate using a suitable chromatography method.

Visualizations

experimental_workflow cluster_hydrazone_oxime Hydrazone/Oxime Formation cluster_reductive_amination Reductive Amination cluster_pictet_spengler Pictet-Spengler Ligation start1 Aldehyde/Ketone Biomolecule mix1 Mix in Buffer (pH 4.5-7.0) start1->mix1 reagent1 Hydrazide or Aminooxy Compound reagent1->mix1 catalyst Optional: Aniline Catalyst mix1->catalyst incubate1 Incubate 1-4h, RT/37°C mix1->incubate1 catalyst->incubate1 purify1 Purification incubate1->purify1 product1 Hydrazone/Oxime Conjugate purify1->product1 start2 Aldehyde/Ketone Biomolecule mix2 Mix in Buffer (pH 6.0-7.0) start2->mix2 reagent2 Primary Amine reagent2->mix2 imine Imine Formation (30-60 min) mix2->imine reduce Add Reducing Agent (NaBH3CN/STAB) imine->reduce incubate2 Incubate 2-16h, RT reduce->incubate2 purify2 Purification incubate2->purify2 product2 Secondary Amine Conjugate purify2->product2 start3 Aldehyde Biomolecule mix3 Mix in Buffer (pH 6.5-7.5) start3->mix3 reagent3 HIPS Reagent reagent3->mix3 incubate3 Incubate 2-12h, RT mix3->incubate3 purify3 Purification incubate3->purify3 product3 Oxacarboline Conjugate purify3->product3

Caption: Experimental workflows for key aldehyde/ketone conjugation chemistries.

stability_pathway title Relative Hydrolytic Stability of Linkages low Low Stability moderate Moderate Stability high High Stability very_high Very High Stability methylhydrazone Methylhydrazone methylhydrazone->low acetylhydrazone Acetylhydrazone acetylhydrazone->low semicarbazone Semicarbazone semicarbazone->low hydrazone Hydrazone hydrazone->moderate oxime Oxime oxime->high secondary_amine Secondary Amine secondary_amine->very_high oxacarboline Oxacarboline (Pictet-Spengler) oxacarboline->very_high

References

Application Notes and Protocols for Biomolecule Conjugation Using a PEG7 Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the chemical linking of two or more biomolecules, is a cornerstone of modern biotechnology and pharmaceutical development. These techniques are pivotal in creating advanced therapeutics like antibody-drug conjugates (ADCs), developing sensitive diagnostic assays, and enabling targeted drug delivery.[1] Polyethylene glycol (PEG) linkers are frequently employed in bioconjugation due to their unique properties.[2] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that can enhance the solubility and stability of conjugated biomolecules while providing a flexible spacer arm.[2][3]

A discrete PEG linker, such as one with seven ethylene (B1197577) glycol units (PEG7), offers a defined length and molecular weight, ensuring homogeneity and reproducibility in the resulting conjugate.[4] This is particularly crucial in the development of therapeutic and diagnostic agents where batch-to-batch consistency is paramount.[5] Heterobifunctional PEG7 linkers, featuring different reactive groups at each end, allow for the specific and sequential conjugation of two different biomolecules, minimizing the formation of unwanted homodimers.[6] A common example is an NHS-PEG7-Maleimide linker, which reacts with primary amines (e.g., on lysine (B10760008) residues of a protein) and sulfhydryl groups (e.g., on cysteine residues of another protein or peptide), respectively.[1][7]

These application notes provide a detailed protocol for the conjugation of two proteins using a heterobifunctional NHS-PEG7-Maleimide linker, along with methods for purification and characterization of the final conjugate.

Experimental Workflow Overview

The overall workflow for conjugating two proteins (Protein-A and Protein-B) using an NHS-PEG7-Maleimide linker involves a two-step sequential process. First, the NHS ester end of the linker reacts with primary amines on Protein-A. After removing the excess linker, the maleimide-activated Protein-A is then reacted with the free sulfhydryl groups on Protein-B.

G cluster_0 Step 1: Activation of Protein-A cluster_1 Step 2: Conjugation to Protein-B Prepare Protein-A Prepare Protein-A React Protein-A with Linker React Protein-A with Linker Prepare Protein-A->React Protein-A with Linker Prepare NHS-PEG7-Maleimide Prepare NHS-PEG7-Maleimide Prepare NHS-PEG7-Maleimide->React Protein-A with Linker Purify Activated Protein-A Purify Activated Protein-A React Protein-A with Linker->Purify Activated Protein-A React Activated Protein-A with Protein-B React Activated Protein-A with Protein-B Purify Activated Protein-A->React Activated Protein-A with Protein-B Prepare Protein-B (with free thiols) Prepare Protein-B (with free thiols) Prepare Protein-B (with free thiols)->React Activated Protein-A with Protein-B Purify Final Conjugate Purify Final Conjugate React Activated Protein-A with Protein-B->Purify Final Conjugate Characterization Characterization Purify Final Conjugate->Characterization

Caption: Experimental workflow for protein-protein conjugation.

Chemical Conjugation Pathway

The conjugation process relies on two specific chemical reactions. The N-hydroxysuccinimide (NHS) ester reacts with a primary amine on the first protein to form a stable amide bond. Subsequently, the maleimide (B117702) group reacts with a sulfhydryl (thiol) group on the second protein, forming a stable thioether bond.

G cluster_A Amine-Reactive Step cluster_B Thiol-Reactive Step Protein-A-NH2 Protein-A-NH₂ Activated_Protein_A Protein-A-NH-CO-PEG7-Maleimide Protein-A-NH2->Activated_Protein_A pH 7.2-8.0 NHS_Linker NHS-PEG7-Maleimide NHS_Linker->Activated_Protein_A NHS_byproduct NHS Activated_Protein_A->NHS_byproduct Final_Conjugate Protein-A-NH-CO-PEG7-S-Protein-B Activated_Protein_A->Final_Conjugate Protein-B-SH Protein-B-SH Protein-B-SH->Final_Conjugate pH 6.5-7.5

Caption: Chemical pathway of NHS-PEG7-Maleimide conjugation.

Quantitative Data Summary

The efficiency of bioconjugation reactions is influenced by several factors, including the molar ratio of linker to protein, reaction time, pH, and temperature. The following table summarizes representative data for the conjugation of a model antibody (Protein A) with a peptide (Protein B) using a Mal-PEG-NHS linker, which demonstrates the higher efficiency of a two-step heterobifunctional approach.

ParameterHeterobifunctional Linker (Two-Step Reaction)
Conjugation Efficiency (%) 70-90%
Yield of Desired Conjugate (%) 60-80%
Presence of Oligomeric Byproducts Low to None
Purity after Standard Purification (%) >95%
Data adapted from a comparative analysis of bioconjugation linkers.[8]

Detailed Experimental Protocols

Materials and Reagents
  • Protein-A (with primary amines): e.g., an antibody in an amine-free buffer (e.g., PBS).

  • Protein-B (with free sulfhydryl groups): e.g., a peptide or protein with at least one cysteine residue.

  • NHS-PEG7-Maleimide linker: Store at -20°C with desiccant.

  • Reaction Buffers:

    • Amine Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0. Avoid buffers with primary amines like Tris.

    • Thiol Reaction Buffer: PBS, pH 6.5-7.5, containing 1-10 mM EDTA.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds in Protein-B.

  • Quenching Reagent: Tris buffer or glycine.

  • Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Purification: Desalting columns (e.g., Zeba™ Spin desalting columns) or size-exclusion chromatography (SEC) system.

Protocol 1: Activation of Protein-A with NHS-PEG7-Maleimide

This protocol describes the reaction of the NHS-ester end of the linker with the primary amines on Protein-A.

  • Preparation of Protein-A:

    • Dissolve Protein-A in the Amine Reaction Buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, exchange it into the Amine Reaction Buffer using a desalting column.

  • Preparation of the Linker Solution:

    • Equilibrate the vial of NHS-PEG7-Maleimide to room temperature before opening to prevent moisture condensation.[1]

    • Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.[9] Do not store the linker in solution as the NHS ester is susceptible to hydrolysis.[1]

  • Conjugation Reaction (Step 1):

    • Add a 10- to 50-fold molar excess of the NHS-PEG7-Maleimide stock solution to the Protein-A solution.[1] The optimal ratio should be determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to maintain protein stability.[1]

    • Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C.[1]

  • Purification of Activated Protein-A:

    • Remove the excess, unreacted linker immediately after the incubation period using a desalting column equilibrated with the Thiol Reaction Buffer.[1] This step is crucial to prevent the maleimide group from hydrolyzing and to avoid unwanted side reactions in the next step.

Protocol 2: Conjugation of Maleimide-Activated Protein-A to Protein-B

This protocol details the reaction of the maleimide-activated Protein-A with the sulfhydryl groups on Protein-B.

  • Preparation of Protein-B:

    • Dissolve Protein-B in the Thiol Reaction Buffer.

    • If Protein-B contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[9] TCEP does not need to be removed before the conjugation step.[2] Avoid using DTT or β-mercaptoethanol as they contain thiols and would need to be removed prior to adding the maleimide-activated protein.[2]

  • Conjugation Reaction (Step 2):

    • Immediately combine the purified, maleimide-activated Protein-A with Protein-B. The molar ratio of activated Protein-A to Protein-B should be optimized, but a 1:1 to 5:1 ratio is a common starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Purification of the Final Conjugate:

    • The final conjugate can be purified from unreacted proteins and byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), depending on the physicochemical properties of the proteins.[6]

Protocol 3: Characterization of the Conjugate
  • SDS-PAGE Analysis:

    • Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a new band with a higher molecular weight corresponding to the Protein-A-PEG7-Protein-B conjugate.

  • Mass Spectrometry:

    • For a precise characterization of the conjugate, use mass spectrometry (e.g., ESI-MS) to confirm the molecular weight of the final product.[4][10] This can also help determine the degree of labeling (i.e., the number of Protein-B molecules conjugated to each Protein-A).

  • Functional Assays:

    • Perform relevant functional assays to ensure that the biological activities of both Protein-A and Protein-B are retained after conjugation.

Conclusion

The use of a heterobifunctional PEG7 spacer provides a robust and reliable method for the specific and efficient conjugation of biomolecules. The detailed protocols and considerations outlined in these application notes offer a comprehensive guide for researchers in the fields of drug development, diagnostics, and fundamental life sciences research. The defined length of the PEG7 linker ensures the production of homogenous conjugates, which is a critical aspect for therapeutic and diagnostic applications. Optimization of reaction conditions and thorough characterization of the final product are essential for successful and reproducible bioconjugation.

References

Application Notes and Protocols for Surface Modification using t-Boc-Aminooxy-PEG7-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-PEG7-bromide is a heterobifunctional linker designed for the versatile modification of surfaces. Its unique structure comprises three key components: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal bromide. This configuration allows for a two-step surface functionalization strategy. Initially, the bromide, a proficient leaving group, facilitates covalent attachment to surfaces functionalized with nucleophiles such as amines or thiols. The hydrophilic PEG7 spacer enhances solubility in aqueous environments and minimizes non-specific protein adsorption, a critical feature for biomedical applications. Subsequently, the t-Boc protecting group can be removed under mild acidic conditions to expose the aminooxy group. This reactive moiety can then form a stable oxime bond with aldehyde or ketone groups present on target molecules, enabling their specific and efficient immobilization.

These application notes provide detailed protocols for the covalent attachment of this compound to amine-functionalized surfaces, the subsequent deprotection of the t-Boc group, and the final conjugation of an aldehyde-containing ligand. Furthermore, methods for characterizing the modified surfaces at each stage using X-ray Photoelectron Spectroscopy (XPS), Zeta Potential analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy are outlined, accompanied by representative data.

Key Applications

  • Drug Delivery: Modification of nanoparticles to improve their pharmacokinetic profiles and for targeted drug delivery.

  • Biomaterials: Creation of biocompatible and bio-inert surfaces on implants and medical devices.

  • Biosensors: Immobilization of proteins, antibodies, or other biomolecules for diagnostic applications.

  • Proteomics: Development of protein microarrays and other tools for studying protein-protein interactions.

Experimental Protocols

Protocol 1: Covalent Attachment of this compound to an Amine-Functionalized Surface

This protocol describes the nucleophilic substitution reaction between an amine-functionalized surface and the bromide terminus of the PEG linker.

Materials:

  • Amine-functionalized substrate (e.g., aminopropyl-functionalized silica (B1680970) nanoparticles, amine-coated microplate)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

Procedure:

  • Suspend the amine-functionalized substrate in anhydrous DMF in a reaction vessel under an inert atmosphere.

  • Add a 10-fold molar excess of this compound to the suspension.

  • Add 3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • After the reaction, centrifuge the substrate (if particulate) and remove the supernatant.

  • Wash the functionalized substrate extensively with DMF, followed by dichloromethane (B109758) (DCM), and finally with a suitable buffer (e.g., phosphate-buffered saline, PBS) or water to remove unreacted reagents.

  • Dry the t-Boc-Aminooxy-PEG7-functionalized substrate under vacuum.

Protocol 2: t-Boc Deprotection to Expose the Aminooxy Group

This protocol details the removal of the t-Boc protecting group to yield a reactive aminooxy-functionalized surface.

Materials:

  • t-Boc-Aminooxy-PEG7-functionalized substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralizing buffer (e.g., 5% DIPEA in DCM or saturated sodium bicarbonate solution)

Procedure:

  • Suspend the t-Boc-functionalized substrate in a solution of 20-50% TFA in DCM.

  • Stir the mixture at room temperature for 1-2 hours.

  • Centrifuge the substrate and discard the acidic supernatant.

  • Wash the substrate thoroughly with DCM to remove residual TFA.

  • Neutralize the surface by washing with a neutralizing buffer.

  • Wash the substrate several times with deionized water or PBS to remove excess base and salts.

  • Dry the aminooxy-PEG7-functionalized substrate under vacuum.

Protocol 3: Oxime Ligation for Ligand Immobilization

This protocol describes the conjugation of an aldehyde- or ketone-containing molecule to the aminooxy-functionalized surface.

Materials:

  • Aminooxy-PEG7-functionalized substrate

  • Aldehyde- or ketone-containing ligand

  • Coupling buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

  • Aniline (B41778) (optional, as a catalyst)

Procedure:

  • Dissolve the aldehyde- or ketone-containing ligand in the coupling buffer.

  • Suspend the aminooxy-PEG7-functionalized substrate in the ligand solution.

  • For improved reaction kinetics at neutral pH, aniline can be added to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Centrifuge the substrate and remove the supernatant.

  • Wash the substrate extensively with the coupling buffer to remove the unreacted ligand.

  • Resuspend the final ligand-conjugated substrate in a suitable storage buffer.

Data Presentation and Characterization

The success of each modification step should be verified through surface analysis techniques. Below are examples of expected quantitative data.

Table 1: Surface Elemental Composition by X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition of the surface, confirming the presence of the PEG linker and subsequent modifications.

Surface StageC 1s (%)O 1s (%)N 1s (%)Si 2p (%)
Bare Amine-Functionalized Surface55.225.18.511.2
After PEGylation68.928.32.10.7
After Ligand Conjugation72.425.02.6<0.1

Note: The increase in Carbon and Oxygen content and the decrease in Silicon and Nitrogen (from the underlying amine layer) signal after PEGylation are indicative of a successful coating.

Table 2: Nanoparticle Size and Zeta Potential

For nanoparticle modifications, dynamic light scattering (DLS) and zeta potential measurements are crucial to assess changes in size and surface charge.

Nanoparticle StageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Amine-Functionalized150 ± 50.15+35.2 ± 2.1
After PEGylation165 ± 70.18+5.8 ± 1.5
After Ligand Conjugation170 ± 60.19-2.1 ± 0.9

Note: The increase in hydrodynamic diameter and the shielding of the positive surface charge (decrease in zeta potential) are characteristic of successful PEGylation.

Table 3: PEG Grafting Density Calculation from ¹H-NMR

Quantitative ¹H-NMR (qNMR) can be used to determine the grafting density of the PEG chains on the surface of nanoparticles. This is achieved by comparing the integral of the PEG methylene (B1212753) protons to a known internal standard.

ParameterValue
Nanoparticle Concentration10 mg/mL
Internal Standard (Maleic Acid) Concentration2 mM
Integral of PEG (-O-CH₂-CH₂-O-)1.00
Integral of Maleic Acid0.45
Calculated PEG Grafting Density~1.8 chains/nm²

Visualizations

Experimental Workflow

G cluster_0 Step 1: Surface Functionalization cluster_1 Step 2: Deprotection cluster_2 Step 3: Ligand Conjugation cluster_3 Characterization AmineSurface Amine-Functionalized Surface Reaction1 Nucleophilic Substitution (DMF, TEA) AmineSurface->Reaction1 PEG_Br This compound PEG_Br->Reaction1 PEG_Surface t-Boc-PEG-Surface Reaction1->PEG_Surface Reaction2 Acidic Cleavage (TFA/DCM) PEG_Surface->Reaction2 XPS XPS PEG_Surface->XPS Aminooxy_Surface Aminooxy-PEG-Surface Reaction2->Aminooxy_Surface Reaction3 Oxime Ligation (pH 7, Aniline catalyst) Aminooxy_Surface->Reaction3 Zeta Zeta Potential & DLS Aminooxy_Surface->Zeta Aldehyde_Ligand Aldehyde-Containing Ligand Aldehyde_Ligand->Reaction3 Final_Product Ligand-PEG-Surface Reaction3->Final_Product NMR NMR Final_Product->NMR

Caption: Experimental workflow for surface modification.

Signaling Pathway Analogy: Surface Activation and Conjugation

G Surface Initial Surface ActivatedSurface Amine- Functionalized Surface Surface->ActivatedSurface Amination PEGylatedSurface t-Boc-PEG- Surface ActivatedSurface->PEGylatedSurface PEGylation DeprotectedSurface Aminooxy-PEG- Surface PEGylatedSurface->DeprotectedSurface Deprotection FinalSurface Ligand- Conjugated Surface DeprotectedSurface->FinalSurface Oxime Ligation

Caption: Stepwise surface activation and conjugation.

Application Notes and Protocols: A Step-by-Step Guide to Synthesizing and Characterizing Targeted Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest (POIs).[1][2][3]

A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[7][8][9] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations.[10]

The rational design and synthesis of effective PROTACs require careful consideration of each component. The selection of appropriate warheads and E3 ligase ligands, coupled with the optimization of the linker's length, composition, and attachment points, are critical for achieving potent and selective protein degradation.[3][4][7]

These application notes provide a comprehensive, step-by-step guide to the synthesis and characterization of targeted protein degraders. We will cover both solid-phase and solution-phase synthetic strategies, as well as detailed protocols for the essential biochemical and cellular assays required to validate the efficacy of newly synthesized degraders.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its subsequent degradation by the 26S proteasome.[8][11]

PROTAC_Signaling_Pathway cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptide Fragments Recycling->PROTAC

PROTAC-mediated protein degradation pathway.

Section 1: Synthesis of Targeted Protein Degraders

The synthesis of a PROTAC is a multi-step process that involves the preparation of the warhead and E3 ligase ligand, followed by their conjugation via a suitable linker. Both solid-phase and solution-phase approaches are commonly employed.

Solid-Phase PROTAC Synthesis

Solid-phase synthesis offers a streamlined approach for generating PROTAC libraries, as it simplifies purification and allows for the use of excess reagents to drive reactions to completion.[12][13]

Solid_Phase_Synthesis_Workflow Resin 1. Resin Swelling Ligand_Coupling 2. E3 Ligase Ligand Immobilization Resin->Ligand_Coupling Washing1 3. Washing Ligand_Coupling->Washing1 Linker_Attachment 4. Linker Attachment Washing1->Linker_Attachment Washing2 5. Washing Linker_Attachment->Washing2 POI_Ligand_Coupling 6. POI Ligand Coupling Washing2->POI_Ligand_Coupling Washing3 7. Washing POI_Ligand_Coupling->Washing3 Cleavage 8. Cleavage from Resin Washing3->Cleavage Purification 9. Purification (HPLC) Cleavage->Purification Characterization 10. Characterization (LC-MS, NMR) Purification->Characterization

Workflow for solid-phase PROTAC synthesis.

Protocol: Solid-Phase Synthesis of a Pomalidomide-Based PROTAC [12][13]

Materials:

  • Aminomethylated polystyrene resin

  • Pomalidomide (B1683931) with a carboxylic acid handle

  • t-Boc-N-amido-PEG-Br linker

  • Protein of Interest (POI) ligand with a carboxylic acid handle

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (DMF, DCM, MeOH)

  • Trifluoroacetic acid (TFA) for cleavage

  • Piperidine for Fmoc deprotection (if applicable)

Procedure:

  • Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 30 minutes.[12]

  • E3 Ligase Ligand Immobilization:

    • To the swollen resin, add a solution of the carboxylic acid-functionalized pomalidomide (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.[12]

    • Shake the mixture at room temperature for 16 hours.[12]

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Linker Attachment:

    • Swell the pomalidomide-functionalized resin in DMF.

    • Add a solution of the t-Boc-N-amido-PEG-Br linker (2 eq.) and DIPEA (4 eq.) in DMF.[12]

    • Shake the reaction mixture at room temperature for 24 hours.[12]

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • POI Ligand Coupling:

    • Treat the resin with 50% TFA in DCM for 1 hour to remove the Boc protecting group from the linker.[12]

    • Neutralize the resin with 10% DIPEA in DCM.

    • To the resin, add a solution of the POI ligand with a carboxylic acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.[12]

    • Shake the mixture at room temperature for 16 hours.[12]

  • Cleavage and Purification:

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.

    • Cleave the PROTAC from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water).[12]

    • Precipitate the crude PROTAC in cold diethyl ether.

    • Purify the crude product by reversed-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Step Reactant/Reagent Exemplary Purity (Post-Purification) Exemplary Yield
Ligand ImmobilizationPomalidomide derivativeN/A>95% (on resin)
Linker Attachmentt-Boc-N-amido-PEG-BrN/A>90% (on resin)
POI Ligand CouplingPOI-COOHN/A>85% (on resin)
Final PROTACCleaved Product>95% (by HPLC)10-30% (overall)
Solution-Phase PROTAC Synthesis

Solution-phase synthesis provides flexibility and is often used for optimizing individual reaction steps and for scaling up the synthesis of a lead PROTAC. Common coupling reactions include amide bond formation and "click chemistry".[4]

Protocol: Solution-Phase Synthesis via Amide Coupling

Materials:

  • E3 ligase ligand with a linker attachment point (e.g., amine or carboxylic acid)

  • POI ligand with a complementary linker attachment point

  • Linker with terminal functional groups (e.g., di-acid or di-amine)

  • Coupling agents (e.g., HATU, EDC, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (DMF, DMSO, DCM)

  • Purification supplies (silica gel for chromatography, HPLC columns)

Procedure:

  • Synthesis of Ligand-Linker Intermediate:

    • Dissolve the E3 ligase ligand (1 eq.) and a linker with a terminal carboxylic acid (1.1 eq.) in DMF.

    • Add HATU (1.2 eq.) and DIPEA (3 eq.) and stir at room temperature for 4-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by flash chromatography or preparative HPLC.

  • Coupling of the Second Ligand:

    • Dissolve the purified E3 ligase-linker intermediate (1 eq.) and the POI ligand with a terminal amine (1.1 eq.) in DMF.

    • Add HATU (1.2 eq.) and DIPEA (3 eq.) and stir at room temperature for 4-16 hours.

    • Monitor the reaction by LC-MS.

  • Final Purification and Characterization:

    • Purify the final PROTAC by preparative HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR (¹H and ¹³C).

Reaction Step Coupling Reagents Typical Reaction Time Typical Yield
Amide Coupling 1HATU, DIPEA4-16 hours60-90%
Amide Coupling 2HATU, DIPEA4-16 hours50-80%

Section 2: Characterization of Targeted Protein Degraders

Once synthesized, the biological activity of a PROTAC must be thoroughly characterized. This involves a series of in vitro and cell-based assays to confirm target engagement, ternary complex formation, ubiquitination, and ultimately, degradation of the POI.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[14] Several biophysical techniques can be used to study the formation and stability of this complex.

Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis [15][16][17][18][19]

Materials:

  • SPR instrument and sensor chips (e.g., streptavidin-coated)

  • Biotinylated E3 ligase

  • Purified POI

  • Synthesized PROTAC

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of E3 Ligase:

    • Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.[15]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).[15]

    • Separately, immobilize the POI and inject the PROTAC to determine its binary binding affinity to the target.

  • Ternary Complex Formation:

    • Inject a constant, near-saturating concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.[15]

    • The increased binding response compared to the PROTAC alone indicates the formation of the ternary complex.

  • Data Analysis:

    • Determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for the ternary complex.

    • Calculate the cooperativity factor (α), which is the ratio of the binary KD values to the ternary KD. An α > 1 indicates positive cooperativity.[20]

Interaction Parameter Measured Typical Value Range
PROTAC - E3 Ligase (Binary)KD10 nM - 10 µM
PROTAC - POI (Binary)KD1 nM - 5 µM
POI-PROTAC-E3 Ligase (Ternary)KD0.1 nM - 1 µM
Ternary Complex Cooperativityα0.1 - 100
In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the POI in a reconstituted system.[21][22]

Ubiquitination_Assay_Workflow Reaction_Setup 1. Reaction Component Assembly (E1, E2, E3, Ub, ATP, POI, PROTAC) Incubation 2. Incubation (e.g., 37°C for 1-2 hours) Reaction_Setup->Incubation Quenching 3. Reaction Quenching (SDS-PAGE Sample Buffer) Incubation->Quenching SDS_PAGE 4. SDS-PAGE Quenching->SDS_PAGE Western_Blot 5. Western Blot (Anti-POI and Anti-Ubiquitin Antibodies) SDS_PAGE->Western_Blot Analysis 6. Analysis of Ubiquitination (High Molecular Weight Smear/Bands) Western_Blot->Analysis

Workflow for in vitro ubiquitination assay.

Protocol: In Vitro Ubiquitination Assay [9][14][21][22]

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase complex (e.g., VHL or CRBN complex)

  • Recombinant ubiquitin

  • Recombinant POI

  • ATP

  • Ubiquitination reaction buffer

  • Synthesized PROTAC and DMSO (vehicle control)

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibodies against the POI and ubiquitin

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase, ubiquitin, POI, and ATP in the ubiquitination reaction buffer.[22]

    • Add the PROTAC (e.g., at various concentrations) or DMSO as a control.[21]

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.[9]

  • Reaction Termination:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.[9]

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against the POI and ubiquitin.

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence substrate.

  • Data Interpretation:

    • The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.[21]

Cellular Protein Degradation Assay

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context. Western blotting is the most common method for quantifying protein degradation.[8][11][23]

Protocol: Western Blot for PROTAC-Induced Protein Degradation [8][11][23]

Materials:

  • Cell line expressing the POI

  • Cell culture medium and reagents

  • Synthesized PROTAC and DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibody against the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PROTAC or DMSO for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[8]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[11]

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.[11]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.[11]

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.[11]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence substrate.

    • Strip and re-probe the membrane with a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.[11]

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation).[8]

PROTAC Concentration % Degradation (Relative to Vehicle)
1 nM15%
10 nM45%
100 nM85%
1 µM90%
10 µM88% (Hook Effect)
In-Cell Target Engagement Assays

To confirm that the PROTAC is engaging its intended targets within the complex cellular environment, in-cell target engagement assays such as NanoBRET™/HiBiT® can be employed. These assays can also provide real-time kinetic data on protein degradation.[1][10][24][25][26]

Protocol: NanoBRET™ Target Engagement Assay [1][25][26]

Materials:

  • Cells expressing a NanoLuc® fusion of the target protein or E3 ligase

  • NanoBRET™ tracer specific for the target

  • Synthesized PROTAC

  • Nano-Glo® substrate

Procedure:

  • Cell Preparation:

    • Seed the NanoLuc® fusion-expressing cells in a 96-well plate.

  • Assay Setup:

    • Treat the cells with the NanoBRET™ tracer and varying concentrations of the PROTAC.

  • Measurement:

    • Add the Nano-Glo® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of BRET measurements.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • A decrease in the BRET ratio with increasing PROTAC concentration indicates competitive displacement of the tracer and thus, target engagement by the PROTAC.

    • Determine the IC₅₀ value for target engagement.

Assay Parameter Measured Typical Value Range
NanoBRET™ Target EngagementIC₅₀1 nM - 10 µM
HiBiT® Lytic DegradationDC₅₀0.1 nM - 5 µM
HiBiT® Lytic DegradationDₘₐₓ50-95%

Conclusion

The synthesis and characterization of targeted protein degraders is a multidisciplinary process that combines organic chemistry, biochemistry, and cell biology. The protocols outlined in these application notes provide a comprehensive framework for the successful design, synthesis, and evaluation of novel PROTAC molecules. By systematically applying these methods, researchers can accelerate the development of this promising new class of therapeutics.

References

Application Notes and Protocols for Antibody Labeling with t-Boc-Aminooxy-PEG7-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the site-specific and non-site-specific labeling of antibodies using the heterobifunctional linker, t-Boc-Aminooxy-PEG7-bromide. This linker enables a two-step conjugation strategy, offering precise control over the labeling process and facilitating the creation of advanced antibody-drug conjugates (ADCs) and other immunoconjugates. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the final conjugate, potentially improving its pharmacokinetic properties.[1][2][][4]

The protocols described herein cover two primary strategies for introducing a reactive handle onto the antibody:

  • Thiol-Directed Conjugation: This site-specific approach involves the reduction of native interchain disulfide bonds in the antibody hinge region to generate reactive thiol groups. These thiols then react with the bromide end of the linker.

  • Glycan-Directed Conjugation: This method involves the oxidation of carbohydrate moieties present in the Fc region of the antibody to create aldehyde groups, which can then be targeted for oxime ligation.

Subsequent to the initial linker attachment (in the thiol-directed approach) or antibody modification (in the glycan-directed approach), the terminal t-Boc-protected aminooxy group is deprotected under acidic conditions. This reveals a reactive aminooxy group, which can then be conjugated to a payload molecule containing an aldehyde or ketone functionality via a stable oxime bond.

Materials and Equipment

Reagents
  • Monoclonal antibody (mAb) of interest (e.g., IgG)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Sodium periodate (B1199274) (NaIO4)

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Aniline (B41778) (optional, as catalyst)

  • Aldehyde- or ketone-functionalized payload (e.g., cytotoxic drug, fluorescent dye)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Conjugation Buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)

  • Oxidation Buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Size-exclusion chromatography (SEC) column (e.g., YMC-SEC MAB)[5]

  • Amicon® Ultra centrifugal filter units

Equipment
  • UV-Vis spectrophotometer

  • HPLC or LC-MS system

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Incubator or water bath

  • Fume hood

Protocol 1: Thiol-Directed Antibody Conjugation

This protocol outlines the site-specific conjugation of the linker to free thiols generated by the reduction of disulfide bonds in the antibody's hinge region.

Experimental Workflow

G cluster_0 Step 1: Antibody Reduction cluster_1 Step 2: Purification cluster_2 Step 3: Linker Conjugation cluster_3 Step 4: Purification cluster_4 Step 5: Boc Deprotection & Oxime Ligation A Prepare Antibody in Conjugation Buffer B Add TCEP (2-4 molar excess) A->B C Incubate at 37°C for 1-2 hours B->C D Remove Excess TCEP (Desalting Column) C->D Critical: Immediate removal E Add this compound (10-20 molar excess) D->E F Incubate at RT for 1-4 hours E->F G Purify Ab-Linker Conjugate (SEC or Desalting) F->G H Follow Protocol 3 G->H

Caption: Thiol-Directed Conjugation Workflow

Step-by-Step Methodology

1. Antibody Reduction a. Prepare the antibody in a suitable conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5) at a concentration of 5-10 mg/mL.[6] b. Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the conjugation buffer. c. Add a 2-4 molar excess of TCEP to the antibody solution. The optimal ratio should be determined empirically for each antibody.[6] d. Incubate the reaction mixture at 37°C for 1-2 hours.[6]

2. Purification of Reduced Antibody a. Immediately after incubation, remove the excess TCEP using a desalting column or a centrifugal filter device, exchanging the buffer back into the conjugation buffer. This step is critical to prevent the reduction of the subsequently added linker.

3. Conjugation with this compound a. Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent like DMSO. b. Add a 10- to 20-fold molar excess of the linker stock solution to the reduced antibody solution.[7] The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation. c. Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

4. Purification of Antibody-Linker Conjugate a. Purify the antibody-linker conjugate from excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC).

5. Boc Deprotection and Oxime Ligation a. Proceed to Protocol 3 for the deprotection of the t-Boc group and subsequent oxime ligation to the payload.

Quantitative Data Summary: Thiol-Directed Conjugation
ParameterRecommended RangeNotes
Antibody Concentration5-10 mg/mLHigher concentrations can improve reaction efficiency.
TCEP Molar Excess2-4 equivalentsTitration is recommended to achieve the desired level of reduction.[6]
Reduction Incubation1-2 hours at 37°CMonitor to avoid over-reduction.
Linker Molar Excess10-20 equivalentsOptimization may be needed based on antibody and linker reactivity.[7]
Conjugation Incubation1-4 hours at RTReaction progress can be monitored by LC-MS.
Expected DAR2-4Dependent on the extent of disulfide bond reduction.

Protocol 2: Glycan-Directed Antibody Conjugation

This protocol details the generation of aldehyde groups on the antibody's glycans, followed by a direct oxime ligation with the deprotected linker-payload construct.

Experimental Workflow

G cluster_0 Step 1: Linker Deprotection & Payload Conjugation cluster_1 Step 2: Antibody Oxidation cluster_2 Step 3: Quenching & Purification cluster_3 Step 4: Oxime Ligation cluster_4 Step 5: Final Purification A Deprotect this compound (See Protocol 3, Step 1) B Conjugate Aminooxy-PEG7-bromide to Aldehyde/Ketone Payload A->B C Purify Linker-Payload Construct B->C D Prepare Antibody in Oxidation Buffer (pH 5.5) E Add Sodium Periodate (NaIO4) (1-10 mM final concentration) D->E F Incubate at RT for 30 mins (in dark) E->F G Quench with Ethylene (B1197577) Glycol F->G H Purify Oxidized Antibody (Desalting Column) G->H I Combine Oxidized Antibody and Linker-Payload Construct H->I J Add Aniline Catalyst (optional) (10-100 mM) I->J K Incubate for 2-4 hours J->K L Purify Final ADC (Size-Exclusion Chromatography) K->L

Caption: Glycan-Directed Conjugation Workflow

Step-by-Step Methodology

1. Preparation of Aminooxy-PEG7-Payload a. First, deprotect the this compound to yield the free aminooxy group by following Protocol 3, Step 1 . b. Conjugate the resulting Aminooxy-PEG7-bromide to your aldehyde- or ketone-containing payload via oxime ligation. This involves reacting the two components, often with a catalyst like aniline, followed by purification (e.g., by HPLC) to isolate the desired linker-payload construct.

2. Antibody Oxidation a. Exchange the antibody into an Oxidation Buffer (e.g., 0.1 M sodium acetate, pH 5.5) at a concentration of 1-10 mg/mL. b. Prepare a fresh stock solution of sodium periodate (NaIO4) in water. c. Add the NaIO4 stock solution to the antibody solution to a final concentration of 1-10 mM. A 1 mM final concentration tends to selectively oxidize sialic acid residues.[8] d. Incubate the reaction for 30 minutes at room temperature, protected from light.

3. Quenching and Purification a. Quench the reaction by adding ethylene glycol to a final concentration of ~20 mM. b. Purify the oxidized antibody from excess reagents using a desalting column, exchanging into a neutral buffer like PBS.

4. Oxime Ligation a. Combine the oxidized antibody with the purified Aminooxy-PEG7-Payload construct at a desired molar ratio (e.g., 1:10 to 1:50 antibody to payload). b. For reactions at or near neutral pH, the addition of a catalyst is recommended to improve reaction efficiency. Add aniline to a final concentration of 10-100 mM.[9][10][11][12] c. Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C.

5. Final Purification a. Purify the final antibody conjugate using size-exclusion chromatography (SEC) to remove any unreacted linker-payload and catalyst.[13]

Quantitative Data Summary: Glycan-Directed Conjugation
ParameterRecommended RangeNotes
Antibody Concentration1-10 mg/mLEnsure buffer is amine-free.
NaIO4 Concentration1-10 mM1 mM for selective sialic acid oxidation; higher concentrations oxidize other sugars.[8]
Oxidation Incubation30 minutes at RTProtect from light to prevent degradation of periodate.
Linker-Payload Molar Excess10-50 equivalentsHigher excess can drive the reaction to completion.
Aniline Catalyst Conc.10-100 mMSignificantly accelerates ligation at neutral pH.[9][10][11][12]
Ligation Incubation2-4 hours at RTCan be extended overnight at 4°C.
Expected DAR~1.5 - 2.0Dependent on the number of accessible glycans and oxidation efficiency.[14][15]

Protocol 3: t-Boc Deprotection

This protocol is for the removal of the t-Boc protecting group to reveal the reactive aminooxy functionality.

Experimental Workflow

G A Dissolve Boc-protected conjugate in Anhydrous DCM B Add TFA (20-50% v/v) A->B C Incubate at RT for 1-2 hours B->C D Remove Solvent and Excess TFA (in vacuo) C->D E Use directly or neutralize D->E

Caption: t-Boc Deprotection Workflow

Step-by-Step Methodology

1. Deprotection Reaction a. Lyophilize or carefully dry the Boc-protected antibody-linker conjugate. b. In a fume hood, dissolve the conjugate in anhydrous dichloromethane (DCM). c. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[16][17][18] d. Stir the reaction at room temperature and monitor its progress (typically 1-2 hours).[16][17]

2. Work-up a. Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen). b. The resulting deprotected amine (as a TFA salt) can often be used directly in the subsequent oxime ligation step after being redissolved in an appropriate aqueous buffer. c. Alternatively, for complete removal of TFA, the residue can be co-evaporated with toluene.

Characterization and Quality Control

After purification, the antibody conjugate must be thoroughly characterized to determine its key quality attributes.

Drug-to-Antibody Ratio (DAR) Determination

The average number of payload molecules conjugated to each antibody is a critical parameter.

MethodPrincipleProsCons
UV-Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for protein and another for the payload) and uses the Beer-Lambert law to calculate concentrations.[]Simple, rapid, and non-destructive.Requires a payload with a unique absorbance peak; less accurate for heterogeneous mixtures.[]
Hydrophobic Interaction Chromatography (HIC) Separates species based on the number of conjugated hydrophobic payloads. The weighted average of peak areas gives the average DAR.Provides information on the distribution of different DAR species.Requires method development; may not resolve all species.
LC-MS (Liquid Chromatography-Mass Spectrometry) Measures the mass of the intact or reduced conjugate. The mass difference between conjugated and unconjugated antibody determines the number of attached payloads.Highly accurate and provides detailed information on DAR distribution and conjugation sites.Requires specialized equipment and expertise.

Average DAR Calculation from HIC: DAR = Σ (% Peak Area of species * Number of drugs on species) / 100

Purification and Analysis by Size-Exclusion Chromatography (SEC)

SEC is used for both purification and to assess the level of aggregation in the final conjugate.

ParameterTypical Value/ConditionPurpose
Column Silica-based with diol coating (e.g., YMC-SEC MAB, Agilent AdvanceBio SEC)[5][20]Optimized for mAb and ADC analysis, minimizing non-specific interactions.[20]
Mobile Phase Phosphate-buffered saline (PBS), pH ~7.4Maintains the native structure of the antibody. For MS compatibility, volatile buffers like ammonium (B1175870) acetate can be used.[21]
Flow Rate 0.5 - 1.0 mL/minStandard flow rate for analytical SEC.
Detection UV at 280 nmFor protein detection.
Expected Result A major peak for the monomeric ADC, with any high molecular weight species (aggregates) eluting earlier.A high percentage of monomer (>95%) is desirable.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low DAR - Inefficient antibody reduction or oxidation.- Inactive linker or payload.- Premature quenching of reactive groups.- Increase molar excess of reducing/oxidizing agent or incubation time.- Use fresh, high-quality reagents.- Ensure complete removal of TCEP before adding bromo-linker.
High Aggregation - High DAR, especially with hydrophobic payloads.- High concentration of organic solvent during conjugation.- Inappropriate buffer conditions (pH, ionic strength).- Optimize for a lower average DAR by reducing the molar excess of linker/payload.- Keep organic solvent concentration <10%.- Perform a buffer screen to find optimal formulation conditions.
Incomplete Boc Deprotection - Insufficient acid strength or concentration.- Inadequate reaction time.- Increase TFA concentration (e.g., from 20% to 50% in DCM).- Extend the reaction time and monitor by LC-MS.[16]
Low Conjugation Yield - Low starting antibody concentration.- Presence of interfering substances in the antibody buffer (e.g., Tris, glycine, BSA).- Suboptimal pH for the reaction.- Concentrate the antibody to >1 mg/mL.- Purify the starting antibody to remove interfering buffer components.[22]- Adjust pH to the optimal range for the specific chemistry (e.g., ~7.5 for thiol-alkylation, 6.5-7.5 for oxime ligation with catalyst).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing t-Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tert-butyloxycarbonyl (t-Boc) deprotection reactions.

Troubleshooting Guide

This guide addresses common issues encountered during t-Boc deprotection, offering potential causes and solutions.

Issue 1: Incomplete or Slow Deprotection

  • Symptoms: The presence of starting material is detected in the crude product by TLC, LC-MS, or NMR after the expected reaction time, leading to a low yield of the desired amine.[1]

  • Possible Causes & Solutions:

CauseRecommended Action
Insufficient Acid Strength or Concentration Increase the acid concentration. For Trifluoroacetic Acid (TFA), a common starting point is 20-50% in Dichloromethane (B109758) (DCM). For milder conditions, 4M HCl in 1,4-dioxane (B91453) is a standard alternative.[1][2]
Inadequate Reaction Time or Temperature Monitor the reaction progress closely using TLC or LC-MS and allow it to proceed until the starting material is fully consumed. Most deprotections are effective at room temperature, but gentle heating may be required for some substrates.[2][3]
Poor Solubility Ensure the Boc-protected substrate is fully dissolved in the chosen solvent. If solubility is an issue, consider alternative solvent systems.[3]
Steric Hindrance For sterically hindered amines, a longer reaction time or stronger acidic conditions may be necessary to achieve complete deprotection.[3]

Issue 2: Observation of Side Products

  • Symptoms: Formation of unexpected products detected by analytical methods.

  • Possible Causes & Solutions:

CauseRecommended Action
t-Butylation of Nucleophilic Residues The tert-butyl cation generated during deprotection can alkylate electron-rich functional groups.[3][4] This is particularly problematic for residues like tryptophan, methionine, and tyrosine.[3] The addition of "scavengers" such as triisopropylsilane (B1312306) (TIS), triethylsilane (TES), water, or thioanisole (B89551) can trap the t-butyl cation.[3]
Cleavage of Other Acid-Labile Groups If the substrate contains other acid-sensitive protecting groups (e.g., t-butyl esters, trityl groups), they may also be cleaved under the reaction conditions.[3] Consider using milder acidic conditions (e.g., 4M HCl in dioxane instead of TFA) or an alternative deprotection method.[3]
Formation of Trifluoroacetyl (TFA) Esters Free hydroxyl groups on the substrate can be esterified when using TFA for deprotection.[5]

Issue 3: Low Yield of Deprotected Product

  • Symptoms: The isolated yield of the desired amine is lower than expected.

  • Possible Causes & Solutions:

CauseRecommended Action
Incomplete Reaction Refer to the troubleshooting steps for "Incomplete or Slow Deprotection".[3]
Side Reactions Add appropriate scavengers to minimize side product formation.[3]
Product Loss During Workup For water-soluble products, avoid aqueous workups. Consider direct evaporation of volatile components or precipitation of the product salt.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during t-Boc deprotection and how can it be prevented?

The most frequent side reaction is the alkylation of nucleophilic residues by the tert-butyl cation that is generated during the acidic cleavage of the Boc group.[3][4] To prevent this, "scavengers" are highly recommended. Scavengers, such as triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, and water, are reagents that trap the tert-butyl cation, thereby preventing it from reacting with the desired product.[3]

Q2: Can the Boc group be removed without using a strong acid?

Yes, several methods exist for t-Boc deprotection under milder or non-acidic conditions. These can be particularly useful for substrates with other acid-sensitive functional groups.[6] Alternatives include using Lewis acids like ZnBr2, which can selectively cleave secondary N-Boc groups, or thermal deprotection by heating, for instance, under vacuum at high temperatures or in a solvent like water at reflux.[7][8][9] A recently reported mild method involves the use of oxalyl chloride in methanol (B129727) at room temperature.[5][10]

Q3: How do I choose the right scavenger for my reaction?

The choice of scavenger depends on the specific nucleophilic residues present in your molecule.[3]

  • Triethylsilane (TES) or Triisopropylsilane (TIPS): Highly effective for protecting tryptophan and methionine residues.[3]

  • Thioanisole: Often used to protect methionine.[3]

  • 1,2-Ethanedithiol (EDT): Effective in preventing side reactions with tryptophan.[3]

  • Water: Can also act as a scavenger for the tert-butyl cation.[3] For peptides containing sensitive residues, a "scavenger cocktail" (e.g., TFA/TIS/H₂O) is often employed.[3]

Q4: What are the standard conditions for TFA-mediated Boc deprotection?

A common protocol involves using a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[1][2] The reaction is typically stirred for 30 minutes to 2 hours, and its progress is monitored by TLC or LC-MS.[1]

Q5: How can I remove residual TFA from my product after deprotection?

Residual TFA can often be removed by co-evaporation with a solvent like toluene (B28343) under reduced pressure.[1][2] If the product is not water-soluble, an aqueous workup with a mild base such as saturated sodium bicarbonate solution can be used to neutralize and remove the TFA salt.[2]

Quantitative Data Summary

The following tables summarize common reaction conditions for t-Boc deprotection.

Table 1: Common Acidic Conditions for t-Boc Deprotection [2]

ReagentConcentrationSolventTemperature (°C)Typical Reaction Time
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0 to Room Temp0.5 - 2 hours
Hydrochloric Acid (HCl)4M1,4-Dioxane0 to Room Temp0.5 - 4 hours

Table 2: Alternative Deprotection Conditions

Reagent/MethodConditionsSolventTemperature (°C)Typical Reaction Time
Oxalyl Chloride3 equivalentsMethanolRoom Temp1 - 4 hours[5][10]
Thermal (Acid-free)RefluxWater10012 - 15 minutes[11][12]
Zinc Bromide (ZnBr₂)2-3 equivalentsDichloromethane (DCM)Room TempOvernight[6]

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Boc Deprotection

  • Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[2]

  • Cool the solution to 0°C using an ice bath.[2]

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 25-50% v/v).[1][2]

  • If necessary, add appropriate scavengers (e.g., 2.5% triisopropylsilane and 2.5% water).[1]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2]

  • To remove residual TFA, co-evaporate the residue with toluene (3 times).[2] The resulting TFA salt of the deprotected amine can often be used directly or purified further.

Protocol 2: General Procedure for HCl/Dioxane-Mediated Boc Deprotection

  • Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent like methanol or DCM if necessary.[1]

  • At 0°C, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).[1]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[1]

  • Monitor the reaction's progress by TLC or LC-MS.[1]

  • Upon completion, remove the solvent under reduced pressure.[1]

  • The resulting hydrochloride salt can often be precipitated by adding diethyl ether and then collected by filtration.[1]

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol [5]

  • In a dry round-bottom flask, dissolve the Boc-protected starting material (1 equivalent) in methanol (e.g., to a concentration of ~0.05 M).

  • Stir the solution at room temperature for 5 minutes.

  • Add oxalyl chloride (3 equivalents) directly to the stirring solution. A slight increase in temperature may be observed.

  • Continue to stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The crude product can then be purified as needed.

Visualizations

Troubleshooting_Workflow Start t-Boc Deprotection Reaction Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Troubleshoot_Incomplete Increase Acid Conc. Increase Reaction Time Check Solubility Incomplete->Troubleshoot_Incomplete Troubleshoot_Incomplete->Start Check_Purity Check Product Purity Complete->Check_Purity Pure Pure Product Check_Purity->Pure Yes Impure Side Products Observed Check_Purity->Impure No Workup Workup & Purification Pure->Workup Troubleshoot_Impure Add Scavengers Use Milder Conditions Consider Alternative Methods Impure->Troubleshoot_Impure Troubleshoot_Impure->Start Final_Product Final Product Workup->Final_Product

Caption: Troubleshooting workflow for t-Boc deprotection.

Side_Reaction_Prevention Boc_Deprotection Acidic t-Boc Deprotection tBu_Cation tert-Butyl Cation (t-Bu+) Boc_Deprotection->tBu_Cation generates Desired_Product Desired Deprotected Product Boc_Deprotection->Desired_Product yields Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) tBu_Cation->Nucleophilic_Residue reacts with Scavenger Scavenger (e.g., TIS, Water) tBu_Cation->Scavenger is trapped by Side_Product t-Butylation (Side Product) Nucleophilic_Residue->Side_Product Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Prevention of t-butylation side reactions.

References

t-Boc-Aminooxy-PEG7-bromide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of t-Boc-Aminooxy-PEG7-bromide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Long-term storage: -20°C.

  • Short-term storage (days to weeks): 0-4°C.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

  • Moisture: Keep in a dry environment, as the compound is moisture-sensitive.

  • Light: Protect from light.[1]

Q2: What is the shelf life of this compound?

When stored properly at -20°C in a dry, dark environment, the compound is expected to be stable for over two years.[1] However, stability can be affected by handling and exposure to atmospheric conditions.

Q3: In which solvents is this compound soluble?

This compound is soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[2] The hydrophilic PEG spacer also increases its solubility in aqueous media.[2][3]

Q4: How should I handle the compound upon receiving it?

The compound is typically shipped at ambient temperature and is stable for a few weeks during transit.[1] Upon receipt, it is recommended to store it at -20°C for long-term preservation. Before opening the vial, allow it to warm to room temperature to prevent moisture condensation, which can compromise the compound's stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no reactivity in conjugation experiments. 1. Degradation of the bromide: The alkyl bromide is a good leaving group and may have been substituted by trace nucleophiles (e.g., water) during storage or handling. 2. Premature deprotection of the t-Boc group: Exposure to acidic conditions can remove the t-Boc protecting group, leading to unintended side reactions of the aminooxy group.[4] 3. Oxidative damage to the PEG chain: Prolonged exposure to air and certain contaminants can lead to the degradation of the PEG linker.1. Use a fresh vial of the reagent. Ensure solvents are anhydrous and free of nucleophilic impurities. 2. Ensure all solutions and reaction components are free from acidic contaminants. Use non-acidic buffers and solvents. 3. Store the compound under an inert atmosphere and minimize its exposure to air, especially when in solution.
Unexpected side products are observed. 1. Reaction with solvent: In protic solvents, the alkyl bromide may undergo solvolysis. 2. Deprotection and subsequent reactions: If the t-Boc group is unintentionally cleaved, the free aminooxy group can react with any aldehydes or ketones present in the reaction mixture.1. For reactions involving the bromide group, consider using polar aprotic solvents like DMSO or DMF, which can accelerate S\textsubscript{N}2 reactions while minimizing solvolysis.[3][5] 2. Verify the pH of your reaction mixture and ensure it is not acidic. Perform a purity check of the starting material before use.
The compound appears discolored or clumpy. Moisture contamination: The compound is hygroscopic and can absorb moisture from the air, which can lead to degradation and changes in physical appearance.Discard the vial, as the compound's integrity may be compromised. When handling a new vial, ensure it is warmed to room temperature before opening and work in a dry environment (e.g., a glove box).

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

Parameter Condition Rationale
Long-Term Storage Temperature -20°CMinimizes degradation pathways.
Short-Term Storage Temperature 0-4°CSuitable for temporary storage (days to weeks).[1]
Shipping Temperature AmbientStable for the duration of typical shipping times.[1]
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation and moisture.
Light Protect from lightPrevents light-induced degradation.[1]
Recommended Solvents DMSO, DCM, DMFGood solubility and compatibility for reactions.[2]

Experimental Protocols

Protocol: Assessment of this compound Stability in DMSO

This protocol outlines a method to assess the stability of this compound in DMSO at room temperature over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation:

    • In a controlled environment (e.g., a glove box with an inert atmosphere), prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Aliquot the stock solution into several small, sealed vials to be used as time points.

  • Time-Point Storage:

    • Store one aliquot at -20°C (this will be your T=0 reference).

    • Store the remaining aliquots at room temperature, protected from light.

  • HPLC Analysis:

    • T=0 Analysis: Immediately after preparation, dilute an aliquot of the -20°C stock solution to a suitable concentration (e.g., 1 mg/mL) with the mobile phase. Inject onto the HPLC system.

    • Subsequent Time Points: At regular intervals (e.g., 24, 48, 72 hours, and 1 week), take one of the room temperature aliquots, dilute it in the same manner, and inject it into the HPLC.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 1 mL/min

      • Detection: UV at 214 nm

  • Data Analysis:

    • For each time point, integrate the peak area of the intact this compound.

    • Compare the peak area at each time point to the T=0 sample to determine the percentage of degradation over time.

    • The appearance of new peaks will indicate the formation of degradation products.

Visualizations

StabilityFactors Factors Affecting this compound Stability cluster_compound This compound cluster_factors Degradation Factors tBoc t-Boc Group PEG7 PEG7 Linker Bromide Bromide Acid Acidic Conditions Acid->tBoc Deprotection Moisture Moisture/Nucleophiles Moisture->Bromide Substitution Oxygen Oxygen/Oxidants Oxygen->PEG7 Oxidation Light Light/UV Light->PEG7 Degradation HandlingWorkflow Recommended Handling Workflow Receive Receive Shipment (Ambient Temp) Store Store Immediately at -20°C (Long-Term) Receive->Store Equilibrate Equilibrate Vial to Room Temp Before Opening Store->Equilibrate Inert Work Under Inert Atmosphere (e.g., Glove Box) Equilibrate->Inert Weigh Weigh Desired Amount Inert->Weigh Dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) Weigh->Dissolve Use Use in Experiment Immediately Dissolve->Use StoreSol Store Solution Aliquots at -20°C (Short-Term) Dissolve->StoreSol

References

how to prevent side reactions with t-Boc-Aminooxy-PEG7-bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions when using t-Boc-Aminooxy-PEG7-bromide.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s) Relevant Section(s)
Low yield of desired product after nucleophilic substitution 1. Incomplete reaction. 2. Side reactions involving the t-Boc or aminooxy groups. 3. Steric hindrance.1. Optimize reaction conditions (temperature, time, solvent). 2. Ensure complete dryness of reagents and solvents. 3. Use a more nucleophilic reagent if possible.FAQs 3, 4
Unwanted alkylation of substrate during Boc deprotection Formation of tert-butyl cations that react with nucleophilic sites on the substrate (e.g., tryptophan, methionine, tyrosine).[1][2]Add scavengers to the deprotection reaction mixture to trap the tert-butyl cations. Common scavengers include triisopropylsilane (B1312306) (TIS), thioanisole, or water.[1][3]FAQ 1, Experimental Protocols
Premature cleavage of the t-Boc group Exposure to acidic conditions during storage, handling, or reaction.Store the reagent in a cool, dry place and avoid acidic contaminants. Use non-acidic solvents and reagents in steps prior to the intended deprotection.[1][4]FAQ 5
Low efficiency of oxime ligation after Boc deprotection 1. Incomplete Boc deprotection. 2. Degradation of the deprotected aminooxy group. 3. Suboptimal pH for oxime formation. 4. Steric hindrance at the ligation site.1. Confirm complete deprotection by LC-MS or NMR. 2. Use the deprotected reagent immediately. 3. Adjust the pH of the reaction mixture to the optimal range for oxime ligation (typically pH 4-5).[5] 4. Consider using a catalyst, such as aniline (B41778), to accelerate the reaction.[6]FAQ 2, Experimental Protocols
Formation of unexpected byproducts 1. Intramolecular reactions. 2. Reaction with impurities in solvents or reagents. 3. Degradation of the PEG linker.1. Use dilute conditions to minimize intramolecular reactions. 2. Use high-purity, anhydrous solvents and reagents. 3. Avoid harsh conditions (strong acids/bases, high temperatures) that could lead to PEG degradation.FAQ 4, 6
Difficulty dissolving the reagent The reagent may have limited solubility in certain solvents.This compound is soluble in common organic solvents like DMSO, DCM, and DMF.[1] For aqueous reactions, ensure adequate mixing or the use of a co-solvent.FAQ 7

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common side reactions during the t-Boc deprotection step, and how can I prevent them?

The most common side reaction during the acidic deprotection of the t-Boc group is the alkylation of nucleophilic residues on your substrate by the tert-butyl cation that is generated as a byproduct.[2][7] Electron-rich functional groups, such as the indole (B1671886) ring of tryptophan, the thioether of methionine, and the phenolic ring of tyrosine, are particularly susceptible to this tert-butylation.[1]

To prevent this side reaction, it is highly recommended to use "scavengers" in the deprotection reaction mixture. Scavengers are compounds that are more reactive towards the tert-butyl cation and will effectively "trap" it before it can react with your desired product.[3]

Common Scavengers for t-Boc Deprotection:

Scavenger Targeted Residue(s) Typical Concentration
Triisopropylsilane (TIS) Tryptophan, Methionine2.5 - 5% (v/v)
Thioanisole Methionine5% (v/v)
Water General purpose2.5 - 5% (v/v)
Anisole General purpose5% (v/v)
1,2-Ethanedithiol (EDT) Tryptophan2.5% (v/v)

A common scavenger cocktail for general use is a mixture of trifluoroacetic acid (TFA), TIS, and water in a 95:2.5:2.5 (v/v/v) ratio.

FAQ 2: My oxime ligation is not proceeding as expected after Boc deprotection. What should I check?

Several factors can lead to inefficient oxime ligation:

  • Incomplete Deprotection: Ensure the t-Boc group has been completely removed. This can be verified by analytical techniques such as LC-MS or NMR spectroscopy. If deprotection is incomplete, you may need to extend the reaction time or use slightly harsher acidic conditions, while being mindful of other acid-labile groups.

  • pH of the Reaction: Oxime ligation is pH-dependent and generally proceeds most efficiently in a slightly acidic environment (pH 4-5).[5] Buffering your reaction mixture in this range can significantly improve the reaction rate and yield.

  • Catalysis: For slow or sterically hindered reactions, the addition of a catalyst like aniline can accelerate the formation of the oxime bond.[6]

  • Reagent Stability: The deprotected aminooxy group can be sensitive to degradation. It is best to use the deprotected this compound immediately in the subsequent oxime ligation step.

FAQ 3: How can I ensure chemoselective reaction at the bromide position without affecting the t-Boc-aminooxy end?

The t-Boc protecting group is stable to most nucleophiles and bases, allowing for an orthogonal protection strategy.[3] To achieve selective reaction at the bromide, you should perform the nucleophilic substitution before the deprotection of the t-Boc group. The bromide is a good leaving group and will readily react with nucleophiles like thiols, amines, and azides.[1][8] Ensure your nucleophile is not used in a large excess that could potentially lead to side reactions, and that the reaction conditions are not acidic, which could prematurely cleave the t-Boc group.

FAQ 4: Are there any potential intramolecular side reactions I should be aware of?

While less common, under certain conditions, intramolecular reactions could potentially occur. For instance, if the t-Boc group is prematurely removed, the resulting free aminooxy group could, in theory, act as a nucleophile and displace the bromide intramolecularly, leading to a cyclic byproduct. To minimize this risk, it is crucial to maintain the integrity of the t-Boc protecting group until the desired deprotection step. Using non-acidic conditions and carefully controlling the reaction temperature can help prevent premature deprotection.

FAQ 5: What are the optimal storage and handling conditions for this compound?

To ensure the stability and reactivity of this compound, it should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][4] Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture into the product. Avoid repeated freeze-thaw cycles. The reagent should be handled in an inert atmosphere (e.g., under argon or nitrogen) whenever possible, especially if it will be stored for an extended period after opening.

FAQ 6: Can the PEG7 linker degrade during my reaction?

The polyethylene (B3416737) glycol (PEG) chain is generally stable under most standard reaction conditions used for bioconjugation. However, it can be susceptible to oxidative degradation, especially in the presence of transition metals and oxygen. It is advisable to use degassed solvents and maintain an inert atmosphere for reactions involving sensitive substrates. Avoid strongly acidic or basic conditions at elevated temperatures for prolonged periods, as this can also lead to the cleavage of the ether linkages in the PEG chain.

FAQ 7: What are the recommended solvents for reactions with this compound?

This compound is soluble in a variety of common organic solvents, including dimethylformamide (DMF), dichloromethane (B109758) (DCM), and dimethyl sulfoxide (B87167) (DMSO).[1] The choice of solvent will depend on the specific reaction and the solubility of your substrate. For reactions involving biomolecules, aqueous buffers are often used, and the hydrophilic PEG7 spacer enhances the solubility of the reagent in these conditions.[8] A co-solvent such as DMSO or DMF may be necessary to ensure complete dissolution.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution at the Bromide Terminus
  • Dissolve your nucleophile (e.g., a thiol-containing peptide) in an appropriate solvent (e.g., DMF or a buffered aqueous solution).

  • Add this compound (1.0-1.5 equivalents) to the solution.

  • If the nucleophile is a thiol, the addition of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2-3 equivalents) may be required to facilitate the reaction.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by LC-MS or HPLC). Reaction times can vary from 1 to 24 hours depending on the nucleophile's reactivity.

  • Upon completion, the product can be purified using standard techniques such as preparative HPLC or column chromatography.

Protocol 2: General Procedure for t-Boc Deprotection
  • Dissolve the t-Boc protected substrate in a suitable solvent such as dichloromethane (DCM).

  • Add a scavenger cocktail (e.g., 95:2.5:2.5 TFA/TIS/H₂O) to the solution. A typical ratio is 10-20 volumes of the cocktail to 1 volume of the substrate solution.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS to ensure complete deprotection.

  • Once the reaction is complete, remove the TFA and other volatile components under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • The resulting deprotected product (as a TFA salt) can often be used directly in the next step or after neutralization.

Protocol 3: General Procedure for Oxime Ligation
  • Dissolve the deprotected aminooxy-PEG7-conjugate in a suitable buffer, typically at a pH of 4-5 (e.g., 100 mM sodium acetate (B1210297) buffer).

  • Add the aldehyde or ketone-containing molecule (1.0-1.2 equivalents) to the solution.

  • If the reaction is slow, aniline (10-100 mM) can be added as a catalyst.[6]

  • Stir the reaction at room temperature. The reaction time can range from 1 to 24 hours. Monitor the formation of the oxime product by LC-MS.

  • Purify the final conjugate by methods such as size-exclusion chromatography, dialysis, or preparative HPLC.

Visualizations

experimental_workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: t-Boc Deprotection cluster_step3 Step 3: Oxime Ligation A t-Boc-Aminooxy-PEG7-Br C t-Boc-Aminooxy-PEG7-X-R A->C Base (optional) B Nucleophile (R-XH) B->C D t-Boc-Aminooxy-PEG7-X-R E H₂N-O-PEG7-X-R D->E TFA, Scavengers F H₂N-O-PEG7-X-R H Substrate-CH=N-O-PEG7-X-R F->H pH 4-5, Catalyst (optional) G Substrate-CHO/CO G->H

Caption: Sequential reaction workflow for this compound.

deprotection_pathway cluster_main t-Boc Deprotection Pathway cluster_side Side Reaction tBoc t-Boc-Protected Amine Protonated Protonated Intermediate tBoc->Protonated + H⁺ (TFA) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - Isobutylene tButylCation tert-Butyl Cation Protonated->tButylCation DeprotectedAmine Deprotected Amine CarbamicAcid->DeprotectedAmine - CO₂ AlkylatedProduct Alkylated Byproduct tButylCation->AlkylatedProduct TrappedCation Trapped Cation tButylCation->TrappedCation Prevention NucleophilicResidue Nucleophilic Residue (e.g., Trp, Met) NucleophilicResidue->AlkylatedProduct Scavenger Scavenger (e.g., TIS) Scavenger->TrappedCation

Caption: Desired deprotection pathway and potential side reaction.

References

Technical Support Center: Optimizing Solubility of PEG7-Linker Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with PEG7 linkers in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers, such as PEG7, used in bioconjugates like Antibody-Drug Conjugates (ADCs)?

A1: Polyethylene glycol (PEG) linkers are incorporated into bioconjugates for several key reasons. Their hydrophilic nature significantly enhances the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[1][2][][4][5][6] This improved solubility can prevent aggregation, a common issue that can lead to manufacturing challenges and potential immunogenicity.[7][][9] Additionally, PEG linkers can increase the stability of the conjugate, prolong its circulation half-life in the body, and reduce immunogenicity by shielding the molecule from the immune system.[1][2][][10][11][12]

Q2: We are observing precipitation of our antibody-drug conjugate (ADC) which uses a PEG7 linker. Isn't PEG supposed to improve solubility?

A2: While PEG linkers generally improve solubility, several factors can still lead to precipitation. The overall hydrophobicity of the payload molecule may be too high for a PEG7 linker to sufficiently counteract.[][13] The drug-to-antibody ratio (DAR) is another critical factor; a high DAR, even with a hydrophilic linker, can increase the overall hydrophobicity of the ADC and lead to aggregation.[][9] Furthermore, the choice of conjugation sites on the antibody and the overall formulation conditions (e.g., pH, buffer composition) can influence the final solubility of the conjugate.

Q3: What are the alternatives if a PEG7 linker does not provide sufficient solubility for our conjugate?

A3: If a PEG7 linker is insufficient, several strategies can be employed. One approach is to use a longer, monodisperse PEG chain (e.g., PEG8, PEG12, PEG24) to further increase the hydrophilicity of the conjugate.[14][15] Another strategy is to explore branched or multi-arm PEG linkers, which can more effectively shield the hydrophobic payload and may allow for a higher DAR without inducing aggregation.[9][16][17] Additionally, alternative hydrophilic linkers, such as those based on polysarcosine or peptides with hydrophilic amino acid sequences (e.g., (Gly-Ser)n), are emerging as viable options that may offer improved biocompatibility and biodegradability.[10]

Q4: Can the formulation buffer be optimized to improve the solubility of a PEG7-conjugated molecule?

A4: Yes, optimizing the formulation buffer is a critical step. This includes adjusting the pH to a range where the conjugate is most stable and soluble. The inclusion of excipients can also be beneficial. For instance, non-ionic surfactants or sugars can help to stabilize the conjugate and prevent aggregation. In some cases, the use of a limited amount of an organic co-solvent, such as DMSO or DMA, during the conjugation reaction can help to solubilize a hydrophobic linker-payload, though care must be taken to avoid denaturing the antibody.[13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and handling of conjugates made with PEG7 linkers.

Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency

  • Potential Cause: The hydrophobic nature of the linker-payload may lead to poor solubility in aqueous conjugation buffers, reducing its availability to react with the antibody.[13]

  • Troubleshooting Steps:

    • Introduce a Co-solvent: Add a small amount of a water-miscible organic solvent (e.g., 5-10% DMSO or DMA) to the reaction buffer to increase the solubility of the linker-payload.[13]

    • Optimize Reaction Conditions: Increase the molar equivalents of the linker-payload relative to the antibody to drive the reaction forward. Systematically optimize the incubation time and temperature.[13]

    • Switch to a More Hydrophilic Linker: If solubility issues persist, consider using a linker with a longer PEG chain or a branched PEG structure.[9][13]

Issue 2: Conjugate Aggregation and Precipitation Post-Purification

  • Potential Cause: The final conjugate has insufficient hydrophilicity to remain soluble in the formulation buffer, especially at higher concentrations.[7][]

  • Troubleshooting Steps:

    • Buffer Optimization: Screen different buffer systems and pH values to find the optimal conditions for your specific conjugate.

    • Inclusion of Excipients: Test the addition of stabilizing excipients such as polysorbate 20/80, sucrose, or trehalose (B1683222) to the formulation buffer.

    • Linker Re-design: The most effective long-term solution is often to re-design the conjugate with a more hydrophilic linker system. Consider replacing the PEG7 linker with a longer linear PEG (e.g., PEG12, PEG24) or a branched PEG linker.[15][18]

Data Presentation: Impact of Linker Hydrophilicity on Conjugate Solubility

The following table illustrates the impact of increasing PEG linker length on the solubility and aggregation of a hypothetical antibody-drug conjugate (ADC) with a hydrophobic payload.

LinkerDrug-to-Antibody Ratio (DAR)Maximum Soluble Concentration (mg/mL in PBS)% Aggregation (by SEC)
Non-PEG Linker4.11.832%
PEG7 Linker 4.0 8.5 11%
PEG12 Linker4.2>204%
PEG24 Linker4.1>25<2%

Experimental Protocols

Protocol 1: General Procedure for Cysteine-Specific Conjugation with a Maleimide-PEG7-Payload

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).

    • Add a 10-fold molar excess of a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine).

    • Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column equilibrated with the conjugation buffer.

  • Conjugation Reaction:

    • Dissolve the Maleimide-PEG7-Payload in a minimal amount of DMSO.

    • Immediately add the dissolved linker-payload to the reduced antibody solution at a 1.5-fold molar excess per available thiol group.

    • Gently mix and incubate at room temperature for 1 hour or at 4°C overnight.

  • Purification:

    • Purify the resulting conjugate using a suitable method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted linker-payload and any aggregates.

    • Exchange the purified conjugate into the final formulation buffer.

Protocol 2: Assessment of Conjugate Solubility and Aggregation

  • Concentration and Solubility Assessment:

    • Concentrate the purified ADC using a centrifugal filtration device with an appropriate molecular weight cutoff.

    • After each concentration step, measure the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Visually inspect the solution for any signs of precipitation or turbidity. The maximum soluble concentration is the highest concentration achieved before precipitation is observed.

  • Aggregation Analysis by Size-Exclusion Chromatography (SEC):

    • Inject a sample of the purified ADC (e.g., at 1 mg/mL) onto an SEC column (e.g., TSKgel G3000SWxl) equilibrated with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

    • Monitor the elution profile at 280 nm.

    • The percentage of aggregation is calculated by integrating the area of the high-molecular-weight species and dividing it by the total area of all peaks.

Visual Guides

Logical Workflow for Troubleshooting Solubility Issues

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Solutions cluster_3 Outcome start Conjugate exhibits precipitation or aggregation formulation Optimize Formulation (pH, excipients) start->formulation Is formulation optimal? concentration Reduce Conjugate Concentration start->concentration Is concentration too high? linker_mod Modify Linker Design formulation->linker_mod If solubility is still poor concentration->linker_mod If solubility is still poor at target concentration longer_peg Increase PEG Length (e.g., PEG12, PEG24) linker_mod->longer_peg branched_peg Use Branched PEG Linker linker_mod->branched_peg alt_linker Explore Alternative Hydrophilic Linkers linker_mod->alt_linker end_node Soluble and Stable Conjugate Achieved longer_peg->end_node branched_peg->end_node alt_linker->end_node

Caption: A decision tree for troubleshooting solubility problems in PEG7-linker conjugates.

Mechanism of Solubility Enhancement by PEG Linkers

G cluster_0 Without PEG Linker cluster_1 With PEG7 Linker Antibody1 Antibody Payload1 Hydrophobic Payload Antibody1->Payload1 Direct Conjugation Aggregation Aggregation & Precipitation Payload1->Aggregation Hydrophobic Interactions Antibody2 Antibody PEG7 PEG7 Linker Antibody2->PEG7 Payload2 Hydrophobic Payload PEG7->Payload2 Soluble Soluble Conjugate PEG7->Soluble Forms Hydration Shell, Masks Hydrophobicity

Caption: How PEG linkers mask payload hydrophobicity to improve conjugate solubility.

Experimental Workflow for Conjugation and Analysis

G start Start: Antibody reduction 1. Antibody Reduction (e.g., with TCEP) start->reduction conjugation 2. Conjugation with Maleimide-PEG7-Payload reduction->conjugation purification 3. Purification (e.g., SEC) conjugation->purification analysis 4. Analysis purification->analysis solubility Solubility Test analysis->solubility aggregation Aggregation Test (SEC) analysis->aggregation end_node End: Characterized Conjugate solubility->end_node aggregation->end_node

Caption: Workflow for synthesis and characterization of a PEG7-linked conjugate.

References

challenges in scaling up reactions with t-Boc-Aminooxy-PEG7-bromide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: t-Boc-Aminooxy-PEG7-bromide

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on challenges encountered when scaling up reactions with this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation and for synthesizing molecules like PROTACs (Proteolysis Targeting Chimeras)[1][2]. It consists of a t-Boc protected aminooxy group, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal bromide. The hydrophilic PEG spacer enhances solubility in aqueous solutions[3][4].

Q2: What are the primary reactive groups on this linker and what do they react with?

A2: The molecule has two key functional ends:

  • Bromide (-Br): The bromide is an excellent leaving group for nucleophilic substitution reactions[5][6]. It readily reacts with nucleophiles such as thiols (cysteine residues), amines (lysine residues or N-terminus), and alcohols.

  • t-Boc-Aminooxy (-ONH-Boc): This is a protected aminooxy group. The t-Boc (tert-butyloxycarbonyl) protecting group can be removed under mild acidic conditions to reveal the reactive aminooxy group (-ONH2)[4][6]. The deprotected aminooxy group can then react with aldehydes or ketones to form a stable oxime linkage[7].

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, the reagent should be stored at -20°C[1][3][4]. While it is stable enough to be shipped at ambient temperature for short durations, prolonged storage at room temperature should be avoided to prevent potential degradation[5]. Always allow the vial to warm to room temperature before opening to prevent moisture condensation, which can compromise the reagent's activity[8].

Q4: In which solvents is this reagent soluble?

A4: this compound is soluble in common organic solvents such as DMSO (Dimethyl sulfoxide), DCM (Dichloromethane), and DMF (Dimethylformamide)[4]. The PEG spacer also provides good solubility in aqueous media[3].

Troubleshooting Guide for Scale-Up Reactions

This guide addresses common issues encountered when moving from bench-scale to larger-scale reactions involving this compound.

Problem 1: Low or Inconsistent Reaction Yield

Possible Cause Recommended Solution
Degraded Reagent Ensure the reagent has been stored properly at -20°C and protected from moisture. If degradation is suspected, use a fresh vial of the linker for a small-scale control reaction.
Suboptimal Stoichiometry The molar ratio of the PEG linker to your substrate is critical. At larger scales, mixing inefficiencies can require adjusting the ratio. Systematically optimize the molar excess of the linker; a 5 to 20-fold excess is a common starting point for PEGylation[8].
Incorrect Reaction pH The optimal pH depends on the nucleophile. For reactions with amines, a slightly basic pH (7.5-8.5) is typically used to ensure the amine is deprotonated and nucleophilic. However, high pH can favor side reactions like aggregation[9]. For thiols, a pH around 7 is often optimal. Perform small-scale pH scouting experiments before scaling up.
Insufficient Reaction Time or Temperature Reactions may proceed slower at larger volumes due to inefficient heat transfer[10]. Monitor the reaction progress over time (e.g., at 2, 4, 8, and 24 hours) to determine the optimal duration for the scaled-up reaction[8]. Consider if a slight increase in temperature is feasible without degrading the substrate.

Problem 2: Formation of Multiple PEGylated Species or Aggregates

Possible Cause Recommended Solution
High Reactivity Leading to Lack of Control Highly reactive reagents can be difficult to control at a large scale[9][11]. To improve selectivity, consider lowering the reaction temperature or reducing the molar excess of the PEG linker.
Protein Aggregation PEGylation conditions, especially neutral to alkaline pH, can promote disulfide-linked dimerization or aggregation of protein substrates[9]. Optimize the protein concentration, typically in the range of 1-5 mg/mL, and consider adding stabilizing excipients if compatible with the reaction chemistry.
Multiple Reaction Sites on Substrate If your substrate (e.g., a protein) has multiple potential nucleophilic sites (like several lysine (B10760008) residues), random PEGylation will occur[9]. To achieve site-specificity, reaction conditions must be carefully controlled, for instance, by targeting the N-terminal amino group by reacting at a lower pH (around 7 or below)[9][11].

Problem 3: Difficulty in Purification of the Final Product

Possible Cause Recommended Solution
Excess Unreacted PEG Reagent Removing large excesses of unreacted PEG linker is a common challenge[8][12]. Optimize the stoichiometry to use a minimal excess of the linker that still drives the reaction to completion.
Co-elution of Product and Impurities The PEGylated product may have similar chromatographic properties to starting materials or byproducts. A multi-step purification strategy is often necessary. Size Exclusion Chromatography (SEC) is effective for removing unreacted PEG, while Ion Exchange Chromatography (IEX) can separate species with different degrees of PEGylation[8][13].
Poor Resolution in Chromatography Scale-up can lead to broader peaks and poorer separation. Ensure the column loading does not exceed its capacity. Optimize the gradient (for IEX) or flow rate (for SEC) for the larger scale.

Data and Protocols

Reagent Specifications
ParameterValueReference(s)
Molecular Formula C21H42BrNO10[3][4]
Molecular Weight ~548.5 g/mol [3][4]
Purity Typically >95-98%[3]
Storage Temperature -20°C[3][4]
Solubility DMSO, DCM, DMF, Water[4]
General Experimental Protocol: Two-Step Conjugation

This protocol provides a general workflow for conjugating a substrate containing a nucleophile (e.g., a protein with a free thiol or amine) with this compound, followed by deprotection of the aminooxy group. Note: All parameters must be optimized for your specific application.

Part 1: Nucleophilic Substitution Reaction (Conjugation)

  • Substrate Preparation: Dissolve your substrate (e.g., protein) in a suitable reaction buffer. A common starting concentration is 1-5 mg/mL[8]. The buffer pH should be optimized for the specific nucleophile (e.g., pH ~7.0-7.5 for thiols, pH ~7.5-8.5 for amines).

  • PEG Reagent Preparation: Allow the vial of this compound to warm to room temperature before opening. Immediately before use, dissolve the reagent in the reaction buffer or a compatible organic solvent (like DMSO) to a stock concentration (e.g., 10-50 mM)[8].

  • Conjugation Reaction: Add the desired molar excess (e.g., 5-20 fold) of the dissolved PEG reagent to the substrate solution[8]. Mix gently.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) with gentle mixing. Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, HPLC, or mass spectrometry) at various time points (e.g., 2-24 hours) to determine the optimal reaction time[8].

  • Purification: Once the desired conversion is achieved, purify the PEGylated conjugate from excess reagents using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC)[8][13].

Part 2: t-Boc Deprotection

  • Acidic Treatment: The t-Boc group is removed under mild acidic conditions[4][6]. A common method is to treat the purified conjugate with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The concentration of TFA and reaction time will need to be optimized to ensure complete deprotection without degrading the substrate.

  • Solvent Removal: After the reaction is complete, remove the acid and solvent, typically by evaporation under reduced pressure.

  • Final Purification/Buffer Exchange: The final product, now with a free aminooxy group, should be purified or buffer-exchanged into a suitable storage buffer.

Visualizations

Experimental Workflow

G sub_prep 1. Substrate Preparation conjugate 3. Conjugation Reaction (Nucleophilic Substitution) sub_prep->conjugate peg_prep 2. PEG Reagent Preparation peg_prep->conjugate monitor 4. Reaction Monitoring (HPLC, SDS-PAGE) conjugate->monitor monitor->conjugate Optimize Time purify1 5. Purification of Conjugate (e.g., SEC) monitor->purify1 deprotect 6. t-Boc Deprotection (Mild Acidic Conditions) purify1->deprotect purify2 7. Final Purification / Buffer Exchange deprotect->purify2 final_product Final Product purify2->final_product

Caption: General workflow for conjugation and deprotection using this compound.

Troubleshooting Logic for Low Yield

G problem_node problem_node cause_node cause_node solution_node solution_node start Problem: Low Reaction Yield reagent Check Reagent Integrity start->reagent degraded Cause: Reagent Degraded reagent->degraded Degraded? conditions Review Reaction Conditions reagent->conditions OK? solve_degraded Solution: Use Fresh Reagent, Ensure Proper Storage (-20°C) degraded->solve_degraded suboptimal Cause: Suboptimal pH, Temp, or Time conditions->suboptimal Issue? stoichiometry Cause: Incorrect Stoichiometry conditions->stoichiometry Issue? solve_suboptimal Solution: Perform Small-Scale Optimization Scans suboptimal->solve_suboptimal solve_stoichiometry Solution: Titrate Molar Ratio of PEG Reagent stoichiometry->solve_stoichiometry

References

avoiding premature cleavage of oxime linkages

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with oxime linkages. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to the stability of oxime bonds in your experiments, particularly avoiding their premature cleavage.

Troubleshooting Guide: Preventing Premature Oxime Cleavage

Premature cleavage of oxime linkages can compromise the integrity of your bioconjugates and the reliability of your experimental results. The following table outlines common issues, their potential causes, and recommended solutions to enhance the stability of your oxime-linked molecules.

Problem Potential Cause Recommended Solution
Rapid cleavage of the oxime bond during purification or storage. Acidic Conditions: Oxime hydrolysis is significantly accelerated under acidic conditions.[1][2][3][4]Maintain a neutral or slightly basic pH (pH > 7.0) for all buffers and solutions used for purification and storage.[2][3]
Elevated Temperature: Higher temperatures can increase the rate of hydrolysis.[1]Store conjugates at low temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles.
Inconsistent stability across different batches of conjugates. Structural Variations: The electronic and steric properties of the aldehyde/ketone and the alkoxyamine precursors influence the stability of the resulting oxime linkage.[1] Ketone-derived oximes are generally more stable than those from aldehydes.[1]Characterize each batch of reactants thoroughly. For enhanced stability, consider using ketones over aldehydes where possible. Aromatic aldehydes also tend to form more stable oximes than aliphatic ones.[5]
Incomplete Reaction: Residual unreacted starting materials might give the appearance of instability.Monitor reaction completion using appropriate analytical techniques (e.g., TLC, HPLC, NMR).[6]
Loss of payload from an Antibody-Drug Conjugate (ADC) in circulation. Low pH in Microenvironments: Certain in vivo microenvironments can be acidic, promoting hydrolysis.[7]Design linkers that are more stable at physiological pH. Oximes are generally more resistant to hydrolysis at physiological pH compared to hydrazones.[8][9][10]
Presence of Catalyzing Agents: Unintended biological molecules might catalyze the cleavage.While less common for oximes, consider the possibility of enzymatic cleavage if the linker is designed to be cleavable. For stable linkages, minimize exposure to potentially catalytic environments.
Difficulty in achieving stable oxime formation at neutral pH. Slow Reaction Kinetics: Oxime formation is often slow at neutral pH, which can lead to incomplete conjugation and seemingly unstable products.[1][5]Use a nucleophilic catalyst, such as aniline (B41778) or its derivatives, to accelerate the reaction at neutral pH.[1][8][11]
Low Reactant Concentration: Dilute reaction conditions can lead to slow and incomplete conjugation.[11]Increase the concentration of reactants where feasible to drive the reaction to completion.
Quantitative Comparison of Hydrolytic Stability

The stability of an oxime linkage is significantly greater than that of analogous hydrazone linkages, particularly at neutral pH. The following table summarizes the relative hydrolysis rates of different C=N bonds.

Linkage Type Relative First-Order Rate Constant for Hydrolysis (at pD 7.0) Half-Life (t₁/₂) at pH 7.2
Methylhydrazone~6004.4 hours (at pH 5)
Acetylhydrazone~300Not explicitly stated, but less stable than oxime
Semicarbazone~160Not explicitly stated, but less stable than oxime
Oxime 1 (Reference) 183 hours (at pH 7.2) for a specific conjugate [1]

Data compiled from studies on isostructural conjugates.[1][2][3][12] The rate constants for oxime hydrolysis are nearly 1000-fold lower than those for simple hydrazones.[2][3][12]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxime linkage cleavage?

A1: The primary mechanism of oxime linkage cleavage is hydrolysis, which is the reverse of the formation reaction.[1][10] This reaction is catalyzed by acid.[2][3][4] The process begins with the protonation of the oxime nitrogen, followed by the nucleophilic attack of a water molecule on the carbon of the C=N bond to form a tetrahedral intermediate.[1] Subsequent proton transfers and elimination of hydroxylamine (B1172632) lead to the regeneration of the original aldehyde or ketone.

Caption: Acid-catalyzed hydrolysis of an oxime linkage.

Q2: How does pH affect the stability of an oxime linkage?

A2: pH has a critical influence on the stability of oxime linkages. The hydrolysis of oximes is significantly accelerated under acidic conditions (low pH).[1][2][3] As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis decreases dramatically.[2][3] For instance, the half-life of a hydrazone linkage in an antibody-drug conjugate was shown to decrease from 183 hours at pH 7.2 to just 4.4 hours at pH 5.[1] Oximes exhibit much greater stability than hydrazones at physiological pH (around 7.4).[8][9]

Q3: Are there structural modifications that can enhance oxime stability?

A3: Yes, the intrinsic stability of an oxime linkage is influenced by the steric and electronic properties of its constituent parts.[1]

  • Ketones vs. Aldehydes: Oximes derived from ketones are generally more stable than those derived from aldehydes.[1]

  • Electronic Effects: Electron-withdrawing groups near the C=N bond can influence stability. For instance, hydrazones with two electron-withdrawing groups are particularly labile.[1] Conversely, the higher electronegativity of the oxygen atom in an oxime compared to the nitrogen in a hydrazone contributes to its greater resistance to hydrolysis.[2][3]

  • Reduction of the C=N bond: If permissible for the application, the C=N double bond of the oxime can be reduced to a single bond (e.g., using sodium cyanoborohydride), which significantly increases its hydrolytic stability.[1]

Q4: My bioconjugation reaction to form an oxime is very slow. What can I do to improve the reaction rate without compromising stability?

A4: The slow formation of oximes, especially at neutral pH and low reactant concentrations, is a common challenge.[1][5] To improve the reaction rate, you can:

  • Optimize pH: For uncatalyzed reactions, a pH of approximately 4.5 is optimal for oxime formation.[1][11]

  • Use a Catalyst: Aniline and its derivatives are effective nucleophilic catalysts that can significantly accelerate oxime formation, even at neutral pH.[1][8] Aniline has been shown to increase reaction rates by up to 40-fold at neutral pH and 400-fold at pH 4.5.[1][8]

  • Increase Reactant Concentration: The reaction is bimolecular, so increasing the concentration of the aldehyde/ketone and the aminooxy-functionalized molecule will increase the reaction rate.[11]

TroubleshootingWorkflow Start Premature Cleavage Observed Check_pH Check pH of Solutions Start->Check_pH Check_Temp Review Storage & Experimental Temperature Check_pH->Check_Temp Is pH ≥ 7? Adjust_pH Adjust to pH > 7.0 Check_pH->Adjust_pH Is pH < 7? Check_Structure Analyze Precursor Structures Check_Temp->Check_Structure Is Temp ≤ RT? Lower_Temp Store at Lower Temperature (4°C or -20°C) Check_Temp->Lower_Temp Is Temp > RT? Modify_Structure Consider Ketone-Derived Oxime or Structural Analogs for More Stability Check_Structure->Modify_Structure Using Aldehyde or Unstable Precursor? Stable Linkage Stabilized Check_Structure->Stable Structure is Optimal Adjust_pH->Stable Lower_Temp->Stable Modify_Structure->Stable

Caption: Troubleshooting workflow for premature oxime cleavage.

Experimental Protocols

Protocol 1: General Procedure for Oxime Formation

This protocol describes a general method for the formation of an oxime linkage between an aldehyde or ketone and an aminooxy-functionalized molecule.

Materials:

  • Aldehyde or ketone-containing molecule

  • Aminooxy-functionalized molecule

  • Anhydrous sodium carbonate (for reactions using hydroxylamine hydrochloride)[6]

  • Reaction solvent (e.g., aqueous buffer, methanol, THF)

  • Catalyst (optional, e.g., aniline)

  • Thin-Layer Chromatography (TLC) plate, developing chamber, and eluent

  • UV lamp

Procedure:

  • Dissolve the aldehyde or ketone (1.0 mmol) and the aminooxy-containing compound (1.1-1.2 mmol) in the chosen reaction solvent.

  • If using hydroxylamine hydrochloride, a base such as sodium carbonate (1.5 mmol) should be added.[6]

  • For catalyzed reactions at neutral pH, add the catalyst (e.g., aniline, 10-100 mM).[1]

  • Stir the reaction mixture at room temperature or a slightly elevated temperature.

  • Monitor the reaction progress by TLC. Spot the reaction mixture against the starting materials. The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.[6]

  • Once the reaction is complete (as indicated by TLC), the product can be isolated. If a solid precipitates, it can be filtered, washed, and dried.[6] If the product is soluble, an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate) may be necessary.[6]

  • Purify the product using standard techniques such as column chromatography or recrystallization, if required.

Protocol 2: Monitoring Oxime Hydrolysis by ¹H NMR Spectroscopy

This protocol provides a method for quantifying the hydrolytic stability of an oxime linkage.

Materials:

  • Oxime conjugate

  • Deuterated buffers (e.g., pD 5.0, 7.0, 9.0)

  • Deuterated formaldehyde (B43269) (CD₂O) or another suitable trapping agent[2][3]

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the oxime conjugate in a suitable deuterated solvent.

  • In an NMR tube, dissolve a known concentration of the oxime conjugate in a deuterated buffer of the desired pD.

  • Add a 10-fold molar excess of a deuterated trapping agent, such as formaldehyde (CD₂O), to the solution. The trap will react with the released aminooxy compound, preventing the reverse reaction (oxime formation) and allowing for the monitoring of only the forward (hydrolysis) reaction.[2][3]

  • Acquire a ¹H NMR spectrum at time zero (t=0).

  • Incubate the sample at a constant temperature.

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Monitor the decrease in the integral of a characteristic proton signal of the oxime conjugate and/or the increase in the integral of a characteristic proton signal of the aldehyde or ketone product over time.

  • Calculate the concentration of the remaining oxime conjugate at each time point.

  • Plot the natural logarithm of the oxime concentration versus time. The negative of the slope of this line will give the first-order rate constant (k) for the hydrolysis reaction. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

References

managing reaction pH for optimal aminooxy conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminooxy conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to effectively manage reaction pH for optimal oxime bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an aminooxy conjugation reaction?

The optimal pH for aminooxy conjugation depends on whether a catalyst is used.

  • Uncatalyzed Reactions: These reactions proceed optimally at a slightly acidic pH, typically between 4.0 and 5.5.[1][2][3][4] This acidic environment facilitates the dehydration of the hemiaminal intermediate, which is the rate-limiting step in oxime bond formation.

  • Catalyzed Reactions: For applications involving sensitive biomolecules that require neutral conditions, the reaction can be performed effectively at pH 6.5-7.5 with the addition of a nucleophilic catalyst, such as aniline (B41778) or its derivatives.[5][6][7]

Q2: Why is my conjugation yield low when reacting at neutral pH without a catalyst?

The rate of oxime formation is significantly slower at neutral pH compared to acidic pH.[1][2][3] At pH 7, the dehydration step of the reaction mechanism is not efficiently catalyzed, leading to slow kinetics and consequently, low yields within a typical reaction time. To improve yields at neutral pH, the use of a catalyst is highly recommended.[2][4][7]

Q3: Which catalyst should I use to improve my reaction rate at neutral pH?

Aniline is a commonly used catalyst. However, substituted anilines have been shown to be more effective.

  • Aniline: Often used at concentrations of 10-100 mM, it can significantly increase reaction rates at neutral pH.[3][8]

  • p-Phenylenediamine (B122844) (pPDA) and m-Phenylenediamine (mPDA): These catalysts are more efficient than aniline at neutral pH and can be used at lower concentrations.[1][7][9] For instance, p-phenylenediamine at 2 mM was found to be highly effective at pH 7.[1][7]

  • 5-Methoxyanthranilic Acid (5MA): This catalyst is soluble in aqueous buffers at pH 7.4 and has been shown to be effective.[4]

Q4: Can the choice of buffer affect my conjugation efficiency?

Yes, the buffer system is critical.

  • For reactions in the acidic range, a 0.1 M sodium acetate (B1210297) buffer (pH 5.5) is a common choice.[5][10]

  • For reactions at neutral pH, phosphate-buffered saline (PBS) at pH 7.2-7.5 is recommended.[6]

  • Crucially, avoid buffers containing primary amines (e.g., Tris, glycine) , as these will compete with the aminooxy group for reaction with the aldehyde or ketone, reducing your conjugation efficiency.[11]

Q5: My protein precipitates during the reaction. What could be the cause?

Protein precipitation can occur for several reasons related to the reaction conditions:

  • Suboptimal pH: The reaction pH may be too close to the isoelectric point (pI) of your protein, causing it to become insoluble. Adjusting the pH away from the pI can help.[12]

  • High Concentration of Organic Co-solvent: If your aminooxy reagent is dissolved in an organic solvent like DMSO, adding too much to the aqueous reaction buffer can cause protein precipitation. Minimize the volume of organic solvent used.[6]

  • Protein Instability: Some proteins are inherently unstable under the required buffer or temperature conditions.

Troubleshooting Guide

This guide addresses common problems encountered during aminooxy conjugation experiments.

Problem Possible Cause Suggested Solution
Low or No Conjugation Yield Suboptimal pH: Reaction performed at neutral pH without a catalyst, or at an incorrect acidic pH.For uncatalyzed reactions, ensure the pH is between 4.0-5.5. For reactions at pH 6.5-7.5, add a catalyst like aniline or p-phenylenediamine.[1][6][7]
Inactive Reagents: The aminooxy or carbonyl compound has degraded.Use fresh, high-purity reagents. Ensure proper storage conditions, especially for moisture-sensitive compounds.[6]
Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine).Use a non-amine-containing buffer such as PBS or sodium acetate.[11]
Slow Reaction Rate Neutral pH: The reaction is inherently slow at pH 7 without acceleration.Add a nucleophilic catalyst (e.g., 10-100 mM aniline or 2-10 mM p-phenylenediamine) to increase the rate at neutral pH.[1][3][7]
Low Reactant Concentration: Insufficient concentration of one or both reactants.Increase the concentration of the reactants. Using a molar excess of one reagent can help drive the reaction to completion.[12]
Steric Hindrance: The reactive carbonyl or aminooxy group is sterically inaccessible.Consider introducing a longer spacer arm on your linker to reduce steric hindrance.[6][12]
Protein Instability or Precipitation pH close to pI: The reaction buffer pH is near the protein's isoelectric point.Adjust the buffer pH to be at least one pH unit away from the pI of the protein.[12]
Excess Organic Solvent: High concentration of DMSO or DMF from reagent stock solutions.Minimize the volume of the organic solvent added to the reaction mixture, ideally to less than 10% of the total volume.[6]

Data Summary Tables

Table 1: Recommended pH and Buffer Conditions for Aminooxy Conjugation

Reaction Type Optimal pH Range Recommended Buffer System Typical Catalyst & Concentration
Uncatalyzed 4.0 - 5.50.1 M Sodium AcetateNone
Catalyzed 6.5 - 7.51X Phosphate-Buffered Saline (PBS)Aniline (10-100 mM)[3][8] or p-Phenylenediamine (2-10 mM)[1][7]

Table 2: Comparison of Catalysts for Neutral pH Conjugation

Catalyst Typical Concentration Key Advantages Reference
Aniline 10 - 100 mMCommonly used and well-documented.[3][8]
p-Phenylenediamine (pPDA) 2 - 10 mMMore efficient than aniline at neutral pH, allowing for lower concentrations.[1][7]
m-Phenylenediamine (mPDA) 50 - 500 mMHighly soluble, allowing for use at high concentrations for significant rate acceleration.[9]
5-Methoxyanthranilic acid (5MA) ~25 mMSoluble and effective at neutral pH.[4]

Visual Guides and Workflows

Reaction_Mechanism_pH_Dependence cluster_step1 Reactants Aldehyde/Ketone + Aminooxy Intermediate Carbinolamine Intermediate Reactants->Intermediate Reversible Product Stable Oxime Product + H2O Intermediate->Product H+ Catalyzed pH_low Low pH (4-5.5) accelerates this dehydration step. Intermediate->pH_low pH_neutral At Neutral pH (7), this step is slow. Nucleophilic catalysts (e.g., Aniline) create an alternative, faster pathway. Intermediate->pH_neutral

Caption: pH dependence of the aminooxy conjugation reaction mechanism.

Troubleshooting_Workflow Start Start: Low Conjugation Yield Check_pH Is reaction pH optimal? Start->Check_pH Check_Catalyst Are you using a catalyst at neutral pH? Check_pH->Check_Catalyst Yes Adjust_pH Adjust pH to 4.0-5.5 (uncatalyzed) or 6.5-7.5 (catalyzed). Check_pH->Adjust_pH No Check_Buffer Does buffer contain competing amines (Tris)? Check_Catalyst->Check_Buffer Yes Add_Catalyst Add Aniline (10-100 mM) or pPDA (2-10 mM). Check_Catalyst->Add_Catalyst No Check_Reagents Are reagents fresh and stored correctly? Check_Buffer->Check_Reagents No Change_Buffer Switch to PBS or Acetate buffer. Check_Buffer->Change_Buffer Yes Use_Fresh_Reagents Use fresh reagents. Check_Reagents->Use_Fresh_Reagents No Success Problem Solved Check_Reagents->Success Yes Adjust_pH->Success Add_Catalyst->Success Change_Buffer->Success Use_Fresh_Reagents->Success

Caption: Troubleshooting flowchart for low aminooxy conjugation yield.

Experimental Protocols

Protocol 1: General Method for pH Optimization of Aminooxy Conjugation

This protocol provides a framework for determining the optimal pH for your specific reactants. It is recommended to perform small-scale trial reactions.

  • Prepare Buffers:

    • Prepare a series of 0.1 M buffers across a range of pH values (e.g., pH 4.5, 5.5, 6.5, 7.5).

      • Sodium Acetate for pH 4.5, 5.5.

      • Sodium Phosphate (PBS) for pH 6.5, 7.5.

  • Prepare Reactant Stock Solutions:

    • Dissolve your aldehyde or ketone-containing molecule in a suitable buffer or minimal amount of organic solvent (e.g., DMSO) to create a concentrated stock solution.

    • Dissolve your aminooxy-containing molecule in the appropriate reaction buffer to create a stock solution.

  • Set Up Parallel Reactions:

    • For each pH value to be tested, set up a reaction vial.

    • Add your carbonyl-containing molecule to each vial.

    • Add your aminooxy-containing molecule to each vial. A 5- to 20-fold molar excess of the less expensive/more accessible reagent is often used to drive the reaction.

    • For reactions at pH 6.5 and 7.5, prepare parallel sets: one without a catalyst and one with a catalyst (e.g., 50 mM aniline).

  • Reaction Incubation:

    • Incubate all reactions at room temperature or 37°C for a set period (e.g., 2 hours). Protect from light if using fluorescent labels.

  • Analysis:

    • Analyze the extent of conjugation for each reaction. This can be done using techniques such as:

      • SDS-PAGE: For protein conjugations, a successful reaction will show a band shift corresponding to the increased molecular weight.

      • HPLC: Can be used to separate the product from the starting materials and quantify the yield.

      • Mass Spectrometry: To confirm the mass of the final conjugate.

  • Determine Optimal pH:

    • Compare the results from all reactions to identify the pH condition that provides the highest yield in the desired timeframe.

Protocol 2: Aniline-Catalyzed Conjugation of a Glycoprotein at Neutral pH

This protocol is a typical procedure for labeling an oxidized antibody with an aminooxy-functionalized dye at neutral pH.

  • Antibody Oxidation (Carbohydrate to Aldehyde):

    • Prepare the antibody in an acetate buffer (e.g., 0.1 M sodium acetate, pH 5.5).[5]

    • Add sodium meta-periodate (NaIO₄) to a final concentration of 1-10 mM.[5]

    • Incubate on ice for 30 minutes, protected from light.[5]

    • Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of ~10 mM.

    • Remove excess periodate (B1199274) and exchange the buffer to 1X PBS, pH 7.4, using a desalting column or dialysis.[5]

  • Prepare Reagent Stock Solutions:

    • Prepare a 1 M stock solution of aniline in DMSO.

    • Prepare a 5-10 mM stock solution of the aminooxy-dye in DMSO or water.

  • Conjugation Reaction:

    • To the oxidized antibody in PBS (pH 7.4), add the aminooxy-dye to a final concentration that represents a 20- to 50-fold molar excess over the antibody.

    • Add the aniline stock solution to a final concentration of 10-100 mM.[8] The final concentration of DMSO should be kept below 10% (v/v).

    • Incubate the reaction for 2 hours to overnight at room temperature with gentle shaking, protected from light.

  • Purification:

    • Remove excess, unreacted dye and catalyst by running the reaction mixture over a size-exclusion chromatography (SEC) or desalting column appropriate for the size of your antibody.[13]

  • Characterization:

    • Confirm successful conjugation and determine the degree of labeling (DOL) using UV-Vis spectrophotometry and/or SDS-PAGE analysis.

References

Technical Support Center: Troubleshooting t-Boc-Aminooxy-PEG7-bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities in reactions involving t-Boc-Aminooxy-PEG7-bromide.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the use of this compound in conjugation and synthesis reactions.

1. Incomplete or Low-Yield Conjugation to Target Molecule

Potential Cause Troubleshooting Steps
Suboptimal Reaction pH The bromide is a good leaving group for nucleophilic substitution. Ensure the pH is appropriate for the target nucleophile (e.g., pH 7.0-8.5 for cysteine thiols to favor the more nucleophilic thiolate).[1]
Steric Hindrance The PEG7 chain can be sterically demanding. Increase reaction time or temperature moderately. Consider using a slight molar excess (e.g., 1.5-3 equivalents) of the PEG linker.
Reagent Degradation This compound can be sensitive to moisture and light. Store properly at -20°C and handle under an inert atmosphere if possible.[2] Confirm the integrity of the starting material via LC-MS or NMR.
Competing Nucleophiles Buffers containing primary amines (e.g., Tris) can compete with the target molecule for reaction with the bromide. Use non-nucleophilic buffers like HEPES or phosphate.

2. Observation of Unexpected Side Products in Mass Spectrometry

Potential Cause Troubleshooting Steps
Off-Target Alkylation The alkyl bromide can react with other nucleophilic residues (e.g., lysine (B10760008), histidine).[1] Optimize the reaction pH to favor the intended target.[1] Reduce the molar excess of the PEG linker.
Hydrolysis of t-Boc Group Premature cleavage of the t-Boc protecting group can occur under acidic conditions, exposing the aminooxy group which could potentially react further.[3][4] Maintain a neutral to slightly basic pH during the conjugation step.
PEG-related Impurities The PEG7 raw material may contain shorter or longer PEG chains, or impurities like diethylene glycol (DEG).[5] These will appear as adducts with corresponding mass differences. Use high-purity starting materials and characterize them before use.
Oxidation of PEG Chain PEG chains can undergo auto-oxidation, leading to the formation of aldehydes or carboxylic acids.[6] This can result in unexpected adducts. Use freshly purchased or properly stored reagents and consider de-gassing solvents.

3. Difficulty in Post-Reaction Purification

Potential Cause Troubleshooting Steps
Similar Polarity of Product and Excess Reagent Excess this compound can be difficult to separate from the desired product. Use a minimal excess of the PEG linker to drive the reaction to completion. Employ purification methods with high resolving power, such as reverse-phase HPLC or size-exclusion chromatography.[7]
Formation of Aggregates PEGylated molecules can sometimes aggregate, especially at high concentrations.[6] Work at lower concentrations and use buffers that promote solubility. Analyze by size-exclusion chromatography to detect aggregation.
Incomplete Removal of Byproducts Small molecule byproducts from side reactions can persist. Optimize purification protocols, for instance, by using dialysis with an appropriate molecular weight cutoff membrane to remove small impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound starting material?

A1: Common impurities can originate from the PEG raw material and the synthetic process. These may include:

  • PEG-related impurities : Shorter or longer PEG chains (PEG6, PEG8), and di(ethylene glycol) (DEG).[5]

  • Synthesis byproducts : Residual starting materials or reagents from the introduction of the t-Boc-aminooxy and bromide functionalities.

  • Degradation products : Formaldehyde and formic acid can form from the oxidation of the PEG chain.[6][9]

Q2: How can I confirm the identity and purity of my this compound reagent before starting my experiment?

A2: It is highly recommended to analyze the reagent using the following methods:

  • Mass Spectrometry (MS) : To confirm the correct molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To verify the chemical structure, including the presence of the t-Boc group and the PEG backbone.

  • High-Performance Liquid Chromatography (HPLC) : To assess purity and detect the presence of related impurities.[7][10]

Q3: My reaction with a thiol-containing peptide is showing multiple additions. What is the likely cause?

A3: Multiple additions can be due to:

  • Over-alkylation : Reaction with multiple cysteine residues if your peptide has more than one.

  • Disulfide bond reduction : If your peptide has disulfide bonds, they might be partially reduced during the reaction, exposing new thiol groups for reaction.

  • Off-target alkylation : At higher pH values, the bromide can react with other nucleophilic residues like lysine or the N-terminus.[1]

Q4: I am performing a subsequent t-Boc deprotection step. What side reactions should I be aware of?

A4: The primary side reaction during acidic deprotection (e.g., with TFA) is the alkylation of electron-rich amino acid residues (like tryptophan or methionine) by the released tert-butyl cation.[1][3] To prevent this, it is crucial to use a "scavenger" such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) in your deprotection cocktail.[1][3]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-MS

  • Sample Preparation : Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate : 0.3 mL/min.

    • Detection : UV at 214 nm and in-line mass spectrometer.

  • MS Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), positive mode.

    • Scan Range : m/z 100-1000.

  • Analysis : Integrate the peak areas to determine the purity percentage. Analyze the mass spectrum of the main peak to confirm the identity and check for low-level impurities in the baseline or as minor peaks.

Visualizing Reaction Pathways and Troubleshooting

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions & Impurities A t-Boc-Aminooxy-PEG7-Br C Desired Conjugate A->C Conjugation (pH 7.0-8.5) E Off-Target Conjugate A->E Off-Target Alkylation F Hydrolyzed Reagent (t-Boc-Aminooxy-PEG7-OH) A->F Hydrolysis B Target Molecule (e.g., R-SH) B->C D Off-Target Molecule (e.g., R-NH2) D->E G PEG Impurity Conjugate (e.g., PEG6, PEG8) H Starting Material Impurity (e.g., PEG7-diol)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products start Problem Observed q1 Incomplete Reaction? start->q1 q2 Unexpected Side Products? q1->q2 No s1_1 Check Reagent Quality (LC-MS, NMR) q1->s1_1 Yes s2_1 Optimize pH for Selectivity q2->s2_1 Yes end Problem Resolved q2->end No s1_2 Optimize pH (e.g., 7.0-8.5 for thiols) s1_1->s1_2 s1_3 Increase Reaction Time/ Temperature s1_2->s1_3 s1_4 Use Non-Nucleophilic Buffer s1_3->s1_4 s1_4->end s2_2 Reduce Molar Excess of Reagent s2_1->s2_2 s2_3 Purify Starting Material s2_2->s2_3 s2_4 Use Scavengers in Deprotection Step s2_3->s2_4 s2_4->end

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Safe Handling of Bromide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and management of bromide compounds. The following information is intended to supplement, not replace, institutional safety protocols and the specific Safety Data Sheet (SDS) for each compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with bromide compounds?

A1: The hazards can vary significantly depending on the specific bromide compound. Elemental bromine (Br₂) is a highly corrosive and toxic substance that can cause severe skin burns, eye damage, and respiratory distress upon contact or inhalation.[1][2][3] Organic and inorganic bromide compounds can also be hazardous, with potential toxicities including irritation to the skin, eyes, and respiratory tract.[4][5] Some bromide-containing products were historically used as sedatives, indicating potential neurological effects with certain compounds.[6] Always consult the Safety Data Sheet (SDS) for the specific compound you are using.

Q2: What immediate actions should I take in case of accidental exposure to a bromide compound?

A2: Immediate action is critical.

  • Skin Contact: Promptly wash the affected area with copious amounts of soap and water for at least 15-20 minutes and remove all contaminated clothing.[5][6][7][8] For severe contact, seek immediate medical attention.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][7][8] Remove contact lenses if present and easy to do.[1][8] Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air immediately.[6][7][8] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting unless directed by medical personnel.[4][7] Rinse the mouth with water and seek immediate medical attention.[3]

Q3: How should I properly store bromide compounds in the laboratory?

A3: Proper storage is crucial to prevent accidents. Store bromide compounds in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly closed. It is advisable to store them in a locked cabinet. Avoid storing them with combustible materials, reducing agents, metals, and strong bases.[8] For elemental bromine, storage in a secondary container is recommended.[9]

Troubleshooting Guides

Scenario 1: A small liquid bromide solution spill occurs inside a chemical fume hood.
Problem Possible Cause Solution
Small liquid spill contained within the fume hood.Accidental knocking over of a container during an experiment.1. Ensure your safety: Confirm you are wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[10] 2. Contain the spill: Use an appropriate absorbent material, such as sand, diatomaceous earth, or a universal binding agent, to cover the spill.[11] 3. Neutralize (if applicable): For bromine spills, neutralize with a 5-10% solution of sodium thiosulfate (B1220275).[10][12] 4. Clean up: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[10] 5. Decontaminate: Wash the affected area thoroughly with soap and water.[10]
Scenario 2: A solid bromide compound is accidentally released on a workbench.
Problem Possible Cause Solution
Solid bromide powder spill on a lab bench.Mishandling of a container or a failed container seal.1. Prevent dust formation: Do not use a dry brush or create air currents that could disperse the powder.[4][10] 2. Wear appropriate PPE: Ensure you have on a lab coat, gloves, and safety goggles. For larger spills or highly toxic compounds, respiratory protection may be necessary.[4] 3. Clean up: Carefully sweep or vacuum the spilled material.[4] If sweeping, use a soft brush and dustpan. Place the collected material into a sealed and labeled container for hazardous waste disposal.[4][10] 4. Decontaminate: Wipe the area with a damp cloth, being careful not to spread the contamination. Dispose of the cloth as hazardous waste.

Quantitative Data Summary

Parameter Value Source
Bromine OSHA Permissible Exposure Limit (PEL) 0.1 ppm (8-hour time-weighted average)[8]
Bromine NIOSH Recommended Exposure Limit (REL) 0.1 ppm (10-hour time-weighted average)[8]
Bromine NIOSH Short-Term Exposure Limit (STEL) 0.3 ppm (15-minute exposure)[8]
Bromine IDLH (Immediately Dangerous to Life or Health) 3 ppm[8]
Bromine Spill Neutralization Solution 5-10% Sodium Thiosulfate[10][12]

Experimental Protocols

Protocol 1: General Handling of a Liquid Bromide Compound

Objective: To provide a standardized procedure for the safe handling of liquid bromide compounds in a laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles with side shields, face shield, and a lab coat.[4][8]

  • Chemical fume hood.

  • Glassware appropriate for the experiment.

  • Spill kit with absorbent material and neutralizer (if applicable).

Procedure:

  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Clear the work area of any unnecessary items.

  • Don PPE: Put on all required personal protective equipment.

  • Transporting: When moving the bromide compound, use a secondary container to prevent spills.

  • Dispensing: Carefully open the container inside the fume hood. Use a pipette or other appropriate dispensing tool to transfer the liquid. Avoid splashing.

  • Reaction Setup: If the compound is being used in a reaction, add it slowly to the reaction vessel. Be aware of any potential exothermic reactions.

  • Post-Handling: Tightly seal the container after use. Clean any contaminated glassware and the work surface within the fume hood.

  • Waste Disposal: Dispose of any waste containing the bromide compound in a designated hazardous waste container.

  • Doff PPE: Remove personal protective equipment in the correct order to avoid self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after the experiment.

Protocol 2: Spill Cleanup for a Bromine Solution

Objective: To provide a safe and effective procedure for cleaning up a small spill of a bromine solution within a chemical fume hood.

Materials:

  • Full PPE: chemical-resistant gloves, safety goggles, face shield, lab coat, and potentially a respirator with appropriate cartridges.[8]

  • 5-10% sodium thiosulfate solution.[10][12]

  • Inert absorbent material (e.g., sand, vermiculite).

  • Scoop and container for hazardous waste.

  • Heavy-duty plastic bags for disposal.

Procedure:

  • Evacuate and Alert: If the spill is large or outside a fume hood, evacuate the area and alert your supervisor and safety officer immediately.[10] For small spills within a fume hood, proceed with caution.

  • Ensure Ventilation: Confirm the fume hood is operating at maximum capacity.

  • Neutralize: Carefully pour the 5-10% sodium thiosulfate solution over the spill, working from the outside in.[10] The red-brown color of the bromine should disappear as it is neutralized.

  • Absorb: Cover the neutralized spill with an inert absorbent material.

  • Collect Waste: Once the liquid is fully absorbed, use a scoop to collect the material and place it in a designated hazardous waste container.[10]

  • Decontaminate: Wipe the spill area with the sodium thiosulfate solution, followed by water. Place all cleaning materials in a sealed plastic bag for disposal as hazardous waste.

  • Final Cleaning: Clean the area with soap and water.

  • Dispose of Waste: Ensure all waste is properly labeled and disposed of according to institutional guidelines.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Protocols B Prepare Work Area (Fume Hood) A->B C Don Appropriate PPE B->C D Transport Compound in Secondary Container C->D E Dispense/Transfer Compound D->E F Perform Experimental Procedure E->F G Decontaminate Glassware & Work Area F->G H Dispose of Hazardous Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: A generalized experimental workflow for handling bromide compounds.

Safety_Precautions cluster_controls Hazard Controls cluster_emergency Emergency Response Eng Engineering Controls (Fume Hood) Admin Administrative Controls (SOPs, Training) PPE Personal Protective Equipment Spill Spill Response Neutralize Neutralize Spill->Neutralize Absorb Absorb Spill->Absorb Dispose Dispose Spill->Dispose Exposure Exposure Response FirstAid FirstAid Exposure->FirstAid MedicalAttention MedicalAttention Exposure->MedicalAttention Fire Fire Response Evacuate Evacuate Fire->Evacuate Extinguish Extinguish Fire->Extinguish SafeHandling Safe Handling of Bromide Compounds SafeHandling->Eng SafeHandling->Spill SafeHandling->Exposure SafeHandling->Fire

Caption: Logical relationships of safety precautions for bromide compounds.

References

Validation & Comparative

The Influence of PEG7 and Other PEG Spacer Lengths on Antibody-Drug Conjugate Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the careful selection of each component, with the linker playing a pivotal role in therapeutic success. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have gained prominence for their ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of PEG7 versus other PEG spacer lengths, summarizing key experimental findings to inform the development of next-generation ADCs.

The inclusion of PEG spacers in ADC linkers is a strategic approach to address the challenges associated with hydrophobic payloads. These hydrophilic chains can enhance the solubility and stability of the ADC, improve its pharmacokinetic profile, and ultimately widen the therapeutic window. The length of the PEG spacer is a critical parameter that dictates its impact on the overall performance of the ADC. While longer PEG chains can offer significant advantages in terms of in vivo behavior, they may also present trade-offs, such as reduced in vitro potency.

Quantitative Comparison of ADC Performance with Varying PEG Spacer Lengths

The following tables summarize quantitative data from preclinical studies, offering a comparative look at how different PEG spacer lengths affect key ADC performance metrics. It is important to note that direct head-to-head comparisons including PEG7 are limited in publicly available literature. The data presented here is compiled from various studies and should be interpreted within the context of the specific experimental setups.

LinkerADC Construct (Antibody-Payload)Cell LineIC50 (nM)Reference
No PEG Anti-CD30-MMAEKarpas-299~10 ng/mLBurke et al., 2017
PEG2 Anti-CD30-MMAEKarpas-299~10 ng/mLBurke et al., 2017
PEG4 Anti-CD30-MMAEKarpas-299~10 ng/mLBurke et al., 2017
PEG8 Anti-CD30-MMAEKarpas-299~10 ng/mLBurke et al., 2017
PEG12 Anti-CD30-MMAEKarpas-299~10 ng/mLBurke et al., 2017
PEG24 Anti-CD30-MMAEKarpas-299~10 ng/mLBurke et al., 2017
No PEG ZHER2-SMCC-MMAENCI-N874.9Li et al., 2021
PEG4K ZHER2-PEG4K-MMAENCI-N8731.9Li et al., 2021
PEG10K ZHER2-PEG10K-MMAENCI-N87111.3Li et al., 2021
LinkerADC ConstructAnimal ModelKey Pharmacokinetic ParameterValueReference
No PEG Non-binding IgG-MMAE (DAR 8)RatClearance (mL/day/kg)~15Burke et al., 2017
PEG2 Non-binding IgG-MMAE (DAR 8)RatClearance (mL/day/kg)~10Burke et al., 2017
PEG4 Non-binding IgG-MMAE (DAR 8)RatClearance (mL/day/kg)~7Burke et al., 2017
PEG8 Non-binding IgG-MMAE (DAR 8)RatClearance (mL/day/kg)~5Burke et al., 2017
PEG12 Non-binding IgG-MMAE (DAR 8)RatClearance (mL/day/kg)~5Burke et al., 2017
PEG24 Non-binding IgG-MMAE (DAR 8)RatClearance (mL/day/kg)~5Burke et al., 2017
No PEG ZHER2-SMCC-MMAEMouseHalf-life (min)19.6Li et al., 2021
PEG4K ZHER2-PEG4K-MMAEMouseHalf-life (min)49.2Li et al., 2021
PEG10K ZHER2-PEG10K-MMAEMouseHalf-life (min)219.0Li et al., 2021

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and reproduction of experimental findings. Below are representative protocols for key experiments involved in the comparison of ADCs with different PEG spacer lengths.

ADC Synthesis and Characterization
  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups from interchain disulfide bonds.

  • Drug-Linker Synthesis: The PEGylated linker-payload is synthesized separately. A discrete PEG linker of a defined length (e.g., PEG7) is functionalized with a maleimide (B117702) group for conjugation to the antibody's sulfhydryl groups and another reactive group for attachment of the cytotoxic payload.

  • Conjugation: The maleimide-functionalized drug-linker is added to the reduced antibody solution and incubated to facilitate covalent bond formation.

  • Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) and UV-Vis spectroscopy. The purity and aggregation levels are assessed by SEC.

In Vitro Cytotoxicity Assay
  • Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG spacer lengths.

  • Incubation: The treated cells are incubated for a specified period (typically 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Pharmacokinetic (PK) Study in Rodents
  • Animal Model: Healthy mice or rats are used for the study.

  • Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr) post-injection.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

  • Data Analysis: Key pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are determined from the plasma concentration-time profiles.

In Vivo Efficacy Study in Xenograft Models
  • Animal Model: Immunocompromised mice are subcutaneously implanted with human tumor cells that express the target antigen.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into groups and treated with the ADCs with different PEG spacer lengths, a vehicle control, and potentially a non-binding ADC control.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizing Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Receptor_Complex ADC-Antigen Complex Antigen->Receptor_Complex Internalization Endosome Endosome Receptor_Complex->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: Generalized signaling pathway of an Antibody-Drug Conjugate.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Preclinical Evaluation Ab_Mod Antibody Modification Conjugation Conjugation Ab_Mod->Conjugation Linker_Synth Drug-Linker Synthesis (Varying PEG) Linker_Synth->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization In_Vitro In Vitro Cytotoxicity (IC50) Characterization->In_Vitro PK_Study Pharmacokinetics (Clearance, Half-life) Characterization->PK_Study In_Vivo In Vivo Efficacy (Tumor Growth Inhibition) Characterization->In_Vivo

Caption: Experimental workflow for comparing ADCs with different PEG spacer lengths.

PEG_Length_Impact cluster_properties ADC Properties PEG_Length PEG Spacer Length Hydrophilicity Hydrophilicity PEG_Length->Hydrophilicity Increases PK Pharmacokinetics (e.g., Half-life) PEG_Length->PK Improves InVivo In Vivo Efficacy PEG_Length->InVivo Potentially Increases InVitro In Vitro Cytotoxicity (Potency) PEG_Length->InVitro Potentially Decreases

Caption: Logical relationship between PEG spacer length and ADC properties.

A Comparative Guide to the Mass Spectrometry Analysis of t-Boc-Aminooxy-PEG7-bromide and Alternative Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation and drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a bifunctional linker is critical. These linkers not only connect the different components of a therapeutic molecule but also significantly influence its solubility, stability, and pharmacokinetic properties. This guide provides an objective comparison of the mass spectrometry analysis of t-Boc-Aminooxy-PEG7-bromide, a popular heterobifunctional polyethylene (B3416737) glycol (PEG) linker, with other commonly used alternatives. The information presented is supported by established mass spectrometry principles and detailed experimental protocols to aid researchers in their analytical workflows.

Introduction to this compound

This compound is a versatile linker featuring a tert-Butyloxycarbonyl (Boc)-protected aminooxy group at one end and a reactive bromide at the other, connected by a seven-unit polyethylene glycol (PEG) spacer. The Boc protecting group provides strategic control during multi-step syntheses, as it can be selectively removed under acidic conditions to reveal a reactive aminooxy group. The aminooxy functionality is particularly useful for its ability to form stable oxime linkages with carbonyl groups (aldehydes and ketones) on target molecules. The bromide serves as a good leaving group for nucleophilic substitution reactions, enabling conjugation to a variety of nucleophiles. The hydrophilic PEG7 spacer enhances the aqueous solubility and reduces the potential for aggregation of the resulting conjugate.

Mass Spectrometry Analysis of this compound

Mass spectrometry is an indispensable tool for the characterization of bifunctional linkers, providing confirmation of molecular weight, insights into structural integrity through fragmentation analysis, and identification of potential impurities.

Predicted Mass and Isotopic Pattern

The chemical formula for this compound is C21H42BrNO10, with a monoisotopic mass of approximately 547.2 g/mol and an average molecular weight of 548.5 g/mol .[1][2] Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern with two major peaks of nearly equal intensity, corresponding to the two major isotopes of bromine (79Br and 81Br), separated by approximately 2 m/z units.

Predicted Fragmentation Pattern

A key fragmentation pathway would likely involve the cleavage of the relatively labile Boc group, resulting in a loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). Cleavage of the C-O and C-C bonds within the PEG chain is also expected, leading to a series of fragment ions separated by 44 Da, which is characteristic of PEG fragmentation. Fragmentation may also occur at the ether linkages and near the aminooxy and bromide functional groups.

G This compound [M+H]+ This compound [M+H]+ Loss of Boc (-100 Da) Loss of Boc (-100 Da) This compound [M+H]+->Loss of Boc (-100 Da) CID PEG Chain Fragmentation (-n*44 Da) PEG Chain Fragmentation (-n*44 Da) This compound [M+H]+->PEG Chain Fragmentation (-n*44 Da) CID Cleavage at Bromide Cleavage at Bromide This compound [M+H]+->Cleavage at Bromide CID

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Comparison with Alternative Heterobifunctional PEG Linkers

The choice of a linker is dictated by the specific requirements of the bioconjugation strategy, including the functional groups on the molecules to be linked, the desired stability of the linkage, and the required length and hydrophilicity of the spacer. Below is a comparison of this compound with two common alternatives.

FeatureThis compoundMaleimide-PEG-NHS EsterDBCO-PEG-NHS Ester
Reactive Group 1 Boc-protected AminooxyMaleimideDibenzocyclooctyne (DBCO)
Reactive Group 2 BromideN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target for Group 1 Aldehydes, KetonesThiols (e.g., Cysteine)Azides
Target for Group 2 Nucleophiles (e.g., Thiols, Amines)Primary Amines (e.g., Lysine)Primary Amines (e.g., Lysine)
Linkage Stability Stable OximeStable ThioetherStable Triazole
Reaction Chemistry Oxime ligationMichael addition & Amide bond formationStrain-promoted alkyne-azide cycloaddition (SPAAC) & Amide bond formation
Key Advantage Controlled, sequential conjugationHigh specificity for thiolsCopper-free click chemistry, bioorthogonal
Example MW (PEG4) ~450 g/mol (for PEG4 analogue)~500 g/mol ~650 g/mol

Experimental Protocols

A general workflow for the mass spectrometry analysis of these linkers is outlined below. Specific parameters may need to be optimized for the instrument used and the specific linker being analyzed.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Dissolve Linker Dissolve linker in appropriate solvent (e.g., Acetonitrile (B52724)/Water) Inject Sample Inject Sample Dissolve Linker->Inject Sample LC Separation Reverse-phase C18 column Inject Sample->LC Separation ESI-MS Detection Positive Ion Mode LC Separation->ESI-MS Detection Extract Ion Chromatogram Extract Ion Chromatogram ESI-MS Detection->Extract Ion Chromatogram Analyze Mass Spectrum Analyze Mass Spectrum Extract Ion Chromatogram->Analyze Mass Spectrum Fragmentation Analysis (MS/MS) Fragmentation Analysis (MS/MS) Analyze Mass Spectrum->Fragmentation Analysis (MS/MS)

Caption: General workflow for LC-MS analysis of bifunctional linkers.

Sample Preparation
  • Prepare a stock solution of the linker at a concentration of 1 mg/mL in an appropriate solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase for direct infusion or LC-MS analysis.

Liquid Chromatography - Mass Spectrometry (LC-MS)
  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive ion mode is generally preferred for these compounds.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Collision Energy (for MS/MS): A ramp of 10-40 eV can be used to obtain a comprehensive fragmentation spectrum.

Data Analysis
  • Extract the ion chromatogram for the expected [M+H]+, [M+Na]+, and/or [M+NH4]+ adducts of the linker.

  • Analyze the mass spectrum to confirm the molecular weight and observe the characteristic isotopic pattern if applicable (e.g., for bromine-containing compounds).

  • For MS/MS data, identify the major fragment ions and correlate them with the structure of the linker to confirm its identity and purity.

Conclusion

The mass spectrometry analysis of this compound and its alternatives is a crucial step in ensuring the quality and successful application of these linkers in bioconjugation. By understanding their expected mass, isotopic patterns, and fragmentation behaviors, researchers can confidently verify the identity and purity of their reagents. The choice between this compound and other linkers will depend on the specific synthetic strategy and the functional groups of the molecules to be conjugated. The provided experimental protocols offer a starting point for developing robust analytical methods for the characterization of these important molecules in the field of drug development.

References

A Comparative Guide to HPLC Methods for Purity Analysis of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification, however, introduces significant complexity and heterogeneity, including the presence of unreacted protein, excess PEG reagent, and various PEGylated species such as positional isomers and multi-PEGylated forms. Ensuring the purity and consistency of the final drug product is paramount for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for the comprehensive characterization and purity assessment of PEGylated proteins.

This guide provides a comparative overview of the most commonly employed HPLC methods for the purity analysis of PEGylated proteins: Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC-HPLC), Ion-Exchange Chromatography (IEX-HPLC), and Hydrophobic Interaction Chromatography (HIC-HPLC). We will delve into the principles of each technique, present supporting experimental data, and provide detailed methodologies to aid in the selection and implementation of the most suitable method for your specific analytical needs.

Principles of Separation and Key Applications

The choice of an HPLC method for analyzing PEGylated proteins hinges on the specific physicochemical differences between the desired product and its potential impurities. PEGylation can alter a protein's size (hydrodynamic radius), charge, and hydrophobicity, and each HPLC technique leverages one or more of these properties for separation.

  • Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[] The stationary phase is non-polar (e.g., C4, C8, or C18), and elution is achieved by a gradient of increasing organic solvent concentration. RP-HPLC is a high-resolution technique capable of separating not only the PEGylated protein from the unreacted protein but also different positional isomers of the PEGylated conjugate.[][2]

  • Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius.[] Larger molecules elute earlier from the column as they are excluded from the pores of the stationary phase. SEC is highly effective for separating PEGylated proteins from the much smaller unreacted protein and excess PEG reagent.[] It can also resolve species with different degrees of PEGylation (e.g., mono-, di-, and multi-PEGylated forms).[3]

  • Ion-Exchange Chromatography (IEX-HPLC) separates molecules based on their net surface charge.[] The stationary phase contains charged functional groups that interact with the oppositely charged groups on the protein surface. Elution is typically achieved by a salt or pH gradient. The attachment of PEG chains can shield the surface charges of the protein, altering its interaction with the IEX resin and enabling the separation of PEGylated species from the native protein.[] IEX-HPLC is particularly powerful for resolving positional isomers, as the location of the PEG chain can differentially mask charged residues.[3][4]

  • Hydrophobic Interaction Chromatography (HIC-HPLC) separates molecules based on their surface hydrophobicity under non-denaturing aqueous conditions.[] Proteins are loaded onto the column in a high-salt mobile phase, which promotes hydrophobic interactions with the stationary phase. Elution is achieved by decreasing the salt concentration. HIC can be a valuable tool for separating PEGylated proteins, although its application is less common compared to IEX or SEC.[] It can serve as a complementary technique to IEX for purifying proteins that are difficult to separate by charge-based methods.[]

Quantitative Performance Comparison

Table 1: Separation of PEGylated Species from Unconjugated Protein

HPLC MethodPEGylated ProteinStationary PhaseKey FindingReference
RP-HPLC VariousJupiter C4, 300Å, 5 µmExcellent separation of PEGylated from non-PEGylated forms.[2]
SEC-HPLC 50 kDa protein + 40 kDa PEGBEH200 & BEH450 SE-UPLC columns in seriesUseful resolution between the conjugated and unconjugated protein.[5]
IEX-HPLC Lysozyme + 10 kDa PEGTSKgel SP-5PW (20)Successful separation of native, mono-, and di-PEGylated lysozyme.[3]
HIC-HPLC RNase A, β-Lactoglobulin, Lysozyme + 20 kDa PEGCIM C4 A monolith, Toyopearl Butyl-650C, Butyl SepharoseSeparation of PEGylated proteins from their native forms was achieved.[6]

Table 2: Resolution of Different PEGylated Species (Isomers, Multi-PEGylated Forms)

HPLC MethodPEGylated ProteinStationary PhaseQuantitative DataReference
RP-HPLC Growth Hormone-Releasing Factor (1-29)Not specifiedSeparation of seven different positional isomers in a single run.[7]
SEC-HPLC PEG-conjugate and free PEGShodex Protein KW803 and KW804 in seriesResolution of 1.7 between free PEG and PEG-conjugate.[8]
IEX-HPLC Exenatide (B527673) analogsHiTrap SPK12C-PEGylate and K27C-PEGylate positional isomers eluted at 0.22M and 0.33M NaCl, respectively, indicating good separation.[4]
HIC-HPLC PEGylated RNase APEG-grafted resinResolution of 0.93 for native vs. mono-PEGylated and 1.92 for mono- vs. di-PEGylated lysozyme.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these analytical techniques. The following sections provide representative experimental protocols for each HPLC method.

Reversed-Phase HPLC (RP-HPLC) Protocol

This protocol is based on a study aimed at improving the separation of PEGylated proteins.[2]

  • Sample Preparation: The reaction mixture was quenched with an equal volume of 50 mM Tris/1 % trifluoroacetic acid (TFA) (pH~2). Aliquots of 8 µg of protein (4 µL) were injected for analysis.

  • HPLC System: Standard HPLC system with UV detection.

  • Column: Jupiter® 300 C4 (300 Å, 5 µm).

  • Mobile Phase A: 0.1 % TFA and 2 % acetonitrile (B52724) in water.

  • Mobile Phase B: 90 % acetonitrile/0.08 % TFA in water.

  • Gradient: 20% to 55% B in 25 minutes.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 45 °C.

  • Detection: UV at 214 nm.

Size-Exclusion Chromatography (SEC-HPLC) Protocol

This protocol is for the quantitation of free PEG in a PEGylated protein conjugate.[8]

  • Sample Preparation: Samples were prepared in the mobile phase.

  • HPLC System: HPLC system with refractive index (RI) detection.

  • Column: Shodex Protein KW803 and KW804 columns in series.

  • Mobile Phase: 20 mM HEPES buffer, pH 6.5.

  • Flow Rate: Not specified.

  • Column Temperature: Not specified.

  • Detection: Refractive Index (RI).

Ion-Exchange Chromatography (IEX-HPLC) Protocol

This protocol was used for the characterization of PEGylated Lysozyme.[3]

  • Sample Preparation: The product mixture was injected directly.

  • FPLC System: Standard FPLC system with UV detection.

  • Column: TSKgel SP-5PW (20) (6.6 mm i.d. × 22 cm L, 20 µm, 1000 Å).

  • Mobile Phase A: 25 mM phosphate (B84403) buffer; 0.1 M Na2SO4, pH 6.0.

  • Mobile Phase B: Mobile Phase A + 0.5 M NaCl.

  • Gradient: Not specified.

  • Flow Rate: 0.85 mL/min.

  • Detection: UV at 280 nm.

Hydrophobic Interaction Chromatography (HIC-HPLC) Protocol

This protocol describes the separation of PEGylated RNase A.[9]

  • Sample Preparation: Titrations were carried out in potassium phosphate buffer.

  • HPLC System: Standard HPLC system.

  • Column: PEG-grafted resin.

  • Mobile Phase: Potassium phosphate buffer with 1.5 M ammonium (B1175870) sulfate.

  • Elution: Decreasing salt gradient.

  • Flow Rate: Not specified.

  • Column Temperature: 25°C.

  • Detection: Not specified.

Visualizing Workflows and Relationships

To better understand the application of these HPLC methods, the following diagrams illustrate a general experimental workflow and the logical relationships between the different techniques and the impurities they target.

G cluster_workflow General HPLC Experimental Workflow sample_prep Sample Preparation (Dilution, Quenching) hplc_system HPLC System (Pump, Injector, Column Oven) sample_prep->hplc_system column HPLC Column (SEC, IEX, RP, HIC) hplc_system->column detector Detection (UV, RI, ELSD, MS) column->detector data_analysis Data Analysis (Peak Integration, Purity Calculation) detector->data_analysis

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly influences its therapeutic index. This guide provides an objective comparison of cleavable and non-cleavable linkers, summarizing their performance with supporting experimental data and detailed methodologies to inform rational ADC design.

The linker, a pivotal component of an ADC, connects a monoclonal antibody to a potent cytotoxic payload. Its primary role is to ensure the ADC remains stable in systemic circulation and to facilitate the selective release of the payload at the tumor site. The two major classes of linkers, cleavable and non-cleavable, achieve this through distinct mechanisms, each with inherent advantages and disadvantages that dictate their suitability for different therapeutic strategies.

Mechanisms of Action: A Tale of Two Strategies

Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells.[1] This controlled release can be triggered by several mechanisms, including the acidic environment of endosomes and lysosomes (acid-sensitive linkers), the presence of specific enzymes that are overexpressed in tumor cells like cathepsin B (protease-sensitive linkers), or the higher concentration of reducing agents such as glutathione (B108866) intracellularly (disulfide linkers).[1] A key advantage of this approach is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[2][3]

In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload.[4] The release of the cytotoxic agent relies on the complete lysosomal degradation of the antibody component following internalization of the ADC.[4][5] This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody. This complex is often charged and less membrane-permeable, which largely abrogates the bystander effect.[3] The primary advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a more favorable safety profile by minimizing premature drug release and off-target toxicity.[4]

Comparative Performance Analysis

The choice between a cleavable and non-cleavable linker involves a trade-off between efficacy and safety. The following tables summarize quantitative data from preclinical and clinical studies to facilitate a direct comparison.

Table 1: Preclinical Performance of MMAE-Based ADCs with Cleavable vs. Non-Cleavable Linkers

ParameterCleavable Linker (vc-MMAE)Non-Cleavable Linker (mc-MMAF)Reference
In Vitro Cytotoxicity (IC50) Highly potent, releases unmodified MMAEPotent, but released payload is a less permeable adduct[6]
Plasma Stability Susceptible to premature cleavage by certain enzymes (e.g., carboxylesterases in rodents)Generally higher plasma stability[7][8]
Bystander Effect Significant bystander killing of antigen-negative cellsMinimal to no bystander effect[2][9]
In Vivo Efficacy Potentially more effective in heterogeneous tumors due to the bystander effectEffective in tumors with high, homogenous antigen expression[3][10]

Note: Direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature. The data presented here are a compiled overview from various sources.[3]

Table 2: Clinical Adverse Events Associated with Cleavable vs. Non-Cleavable Linker ADCs (Meta-analysis)

Adverse Event (Grade ≥3)ADCs with Cleavable Linkers (N=1,082)ADCs with Non-Cleavable Linkers (N=1,335)Weighted Risk Difference (95% CI)Reference
Any Grade ≥3 AE 47%34%-12.9% (-17.1% to -8.8%)[11][12]
Neutropenia Significantly higher incidenceLower incidence-9.1% (-12% to -6.2%)[11][12]
Anemia Higher incidenceLower incidence-1.7% (-3.3% to -0.1%)[11][12]

This meta-analysis of commercially available ADCs suggests that cleavable linkers are associated with a significantly higher rate of grade ≥3 adverse events, particularly neutropenia.[11][12] This is likely due to the premature release of the payload in circulation.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

Plasma Stability Assay (LC-MS Method)

This assay evaluates the stability of the ADC in plasma by measuring the amount of intact ADC and released payload over time.

Protocol Outline:

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Immunoaffinity Capture: Isolate the ADC from the plasma matrix using magnetic beads coated with an anti-human Fc antibody.

  • Elution and Digestion: Elute the captured ADC and, for payload release analysis, digest the antibody with an enzyme like papain to release the linker-payload.

  • LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC (by measuring the drug-to-antibody ratio, DAR) and the concentration of released free payload.[1][13][14]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the potency of the ADC in killing cancer cells.[15]

Protocol Outline:

  • Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies.

  • Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Reagent Addition: Add MTT or XTT reagent to each well. Viable cells will metabolize the reagent to produce a colored formazan (B1609692) product.[15]

  • Absorbance Reading: After a further incubation period, measure the absorbance of the formazan product using a plate reader.

  • IC50 Calculation: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.

Bystander Effect Assay (Co-culture Method)

This assay assesses the ability of the ADC's payload to kill neighboring antigen-negative cells.[2]

Protocol Outline:

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.

  • ADC Treatment: Treat the co-culture with the ADC.

  • Incubation: Incubate the plate for a sufficient duration to allow for payload release and the bystander effect to occur.

  • Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the viability of the fluorescently labeled antigen-negative cells in the presence of the ADC-treated antigen-positive cells.[16]

Visualizing the Pathways

To further illustrate the distinct mechanisms of cleavable and non-cleavable linkers, the following diagrams depict their respective signaling pathways and a typical experimental workflow.

cleavable_linker_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome (Low pH) Receptor->Endosome Internalization Lysosome Lysosome (Enzymes) Endosome->Lysosome Trafficking Payload Free Payload (Membrane Permeable) Lysosome->Payload Cleavage (Enzymes/pH) Bystander Neighboring Tumor Cell Payload->Bystander Bystander Effect (Diffusion)

Caption: Mechanism of action for an ADC with a cleavable linker.

non_cleavable_linker_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation Payload Payload-Linker- Amino Acid Adduct (Less Permeable) Degradation->Payload Payload Release NoBystander No Bystander Effect Payload->NoBystander

Caption: Mechanism of action for an ADC with a non-cleavable linker.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start ADC Candidate Selection (Cleavable vs. Non-Cleavable) Cytotoxicity Cytotoxicity Assay (IC50 Determination) start->Cytotoxicity Stability Plasma Stability Assay (Linker Stability) start->Stability Bystander Bystander Effect Assay (Co-culture) start->Bystander Efficacy Xenograft Tumor Model (Anti-tumor Activity) Cytotoxicity->Efficacy Stability->Efficacy Bystander->Efficacy Toxicity Toxicology Studies (Safety Profile) Efficacy->Toxicity end Lead Candidate Optimization Toxicity->end

Caption: General experimental workflow for comparing ADCs.

Conclusion

The decision between a cleavable and non-cleavable linker is a nuanced one, contingent on the specific therapeutic context. Cleavable linkers offer the potential for enhanced efficacy through the bystander effect, making them a compelling choice for heterogeneous tumors.[3] However, this comes with a higher risk of off-target toxicity due to lower plasma stability.[11] Conversely, non-cleavable linkers provide a superior safety profile due to their increased stability, making them suitable for highly expressed, homogeneous tumors where a localized cytotoxic effect is desired.[4] Ultimately, the optimal linker strategy must be empirically determined for each ADC, balancing the desired potency with an acceptable safety margin. This guide provides the foundational knowledge and experimental frameworks to aid researchers in making this critical design choice.

References

evaluating the efficacy of different linkers in targeted therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of targeted therapies, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker that connects the targeting moiety to the cytotoxic payload.[1][2] An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient and selective cleavage to unleash the payload once the therapeutic has reached its target.[3][4] This guide provides an objective comparison of different linker technologies, supported by experimental data, detailed methodologies, and visual representations of key concepts to inform rational drug design and optimization.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

The primary classification of linkers is based on their mechanism of payload release: cleavable and non-cleavable.[5][6] The choice between these two types has profound implications for an ADC's mechanism of action, therapeutic window, and overall clinical success.[2][3]

Cleavable linkers are designed to be stable in the bloodstream and release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[7][8] These triggers can be enzymatic, pH-dependent, or reductive.[9][10] More than 80% of clinically approved ADCs utilize cleavable linkers.[11]

Non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome to release the payload.[9][12] This results in the payload being released with the linker and a connecting amino acid still attached.[13] This approach generally offers greater plasma stability and can reduce off-target toxicity.[9][12]

Comparative Performance of Linker Technologies

The selection of a linker technology is a critical decision in the development of targeted therapies. The following tables summarize quantitative data on the performance of various linker types to facilitate a direct comparison.

Table 1: Comparison of Cleavable Linker Technologies

Linker TypeCleavage MechanismPlasma Stability (t½)Payload Release ConditionsKey AdvantagesKey LimitationsRepresentative ADCs
Dipeptide (e.g., Val-Cit) Protease-mediated (e.g., Cathepsin B) in lysosomes[8]HighIntracellular (lysosomal)High plasma stability, specific cleavage by tumor-associated proteases.[4]Efficacy dependent on protease expression levels in the tumor.[4]Brentuximab vedotin (Adcetris)[11]
Hydrazone Acid-labileModerate (e.g., t½ = 36 h for a carbonate linker)[11]Acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0)[3]Effective release in the acidic tumor microenvironment.[6]Susceptible to hydrolysis at physiological pH, leading to potential premature release.[6]Gemtuzumab ozogamicin (B1678132) (Mylotarg)[6]
Disulfide Reduction by glutathione (B108866)ModerateHigh intracellular glutathione concentrationExploits the differential in glutathione levels between plasma and the intracellular environment.[8]Potential for premature cleavage in the reducing environment of plasma.Maytansinoid-based ADCs
β-Glucuronide Enzyme-mediated (β-glucuronidase) in the tumor microenvironment[6]HighExtracellular (tumor microenvironment)Highly stable in plasma; specific release at the tumor site.Dependent on the presence of β-glucuronidase in the tumor.[4]Sacituzumab govitecan (Trodelvy)[11]

Table 2: Performance of Non-Cleavable Linker Technologies

Linker TypePayload Release MechanismPlasma Stability (t½)Key AdvantagesKey LimitationsRepresentative ADCs
Thioether (e.g., SMCC) Lysosomal degradation of the antibody[9]HighIncreased plasma stability, potentially wider therapeutic window, reduced off-target toxicity.[3][9]Slower and potentially less efficient payload release compared to cleavable linkers; dependent on ADC internalization and lysosomal processing.[12][13]Ado-trastuzumab emtansine (Kadcyla)[9][11]

Experimental Protocols for Evaluating Linker Efficacy

The following are detailed methodologies for key experiments cited in the evaluation of linker performance in ADCs.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.[4][14]

Methodology:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).[14]

  • Sample Processing: At each time point, precipitate plasma proteins using a solvent like acetonitrile (B52724) and centrifuge to separate the supernatant.[14]

  • Analysis: Analyze the supernatant for the presence of the released free payload using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).[14]

  • Data Analysis: Quantify the amount of released payload at each time point to determine the linker's stability and the rate of drug deconjugation.[14]

Lysosomal Stability and Enzymatic Cleavage Assay

Objective: To determine the efficiency of payload release from ADCs with cleavable linkers within the lysosomal compartment.[14]

Methodology:

  • Preparation: Prepare subcellular fractions, such as human liver S9 or isolated lysosomes, to simulate the enzymatic environment of the lysosome.[15]

  • Incubation: Incubate the ADC with the prepared lysosomal fraction in a suitable buffer at 37°C for a series of time points.[14][15]

  • Reaction Quenching: Stop the enzymatic reaction at each time point by adding a protease inhibitor or by heat inactivation.[14][15]

  • Analysis: Analyze the reaction mixture to quantify the amount of released payload using methods like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS/MS.[14]

  • Data Analysis: Determine the rate and extent of payload release to evaluate the efficiency of the cleavable linker.[14]

In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of the ADC in killing target cancer cells.[14]

Methodology:

  • Cell Culture: Plate antigen-positive target cells and antigen-negative control cells in 96-well plates and allow them to adhere overnight.[14]

  • Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload for a specified duration (e.g., 72-96 hours).[14]

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.[14]

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each compound to assess the in vitro efficacy of the ADC.

Visualizing Key Concepts in Targeted Therapy

The following diagrams illustrate important signaling pathways, experimental workflows, and logical relationships in the context of linker efficacy in targeted therapies.

ADC_Mechanism_of_Action Figure 1: General Mechanism of Action of an Antibody-Drug Conjugate cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Internalized_ADC Internalized ADC Antigen->Internalized_ADC 2. Internalization (Endocytosis) Payload_Release Payload Release (Linker Cleavage) Internalized_ADC->Payload_Release 3. Trafficking & Lysosomal Degradation DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage 4. Cytotoxic Effect

Figure 1: General Mechanism of Action of an Antibody-Drug Conjugate.

Linker_Stability_Workflow Figure 2: Experimental Workflow for Comparing ADC Linker Stability cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_efficacy Efficacy Evaluation Plasma_Stability Plasma Stability Assay (Incubate ADC in plasma) LCMS_Analysis_Invitro LC-MS/MS Analysis (Quantify free payload) Plasma_Stability->LCMS_Analysis_Invitro Lysosomal_Cleavage Lysosomal Cleavage Assay (Incubate ADC with lysosomes) Lysosomal_Cleavage->LCMS_Analysis_Invitro Animal_Model Administer ADC to Animal Model PK_Sampling Pharmacokinetic (PK) Sampling (Collect blood over time) Animal_Model->PK_Sampling LCMS_Analysis_Invivo LC-MS/MS Analysis (Quantify ADC & payload) PK_Sampling->LCMS_Analysis_Invivo Cytotoxicity_Assay In Vitro Cytotoxicity Assay (Determine IC50) Tumor_Growth_Inhibition In Vivo Tumor Growth Inhibition Study Cytotoxicity_Assay->Tumor_Growth_Inhibition Linker_Therapeutic_Index Figure 3: Relationship Between Linker Type and Therapeutic Index Linker_Stability Linker Stability in Circulation Toxicity Toxicity (Off-target effects) Linker_Stability->Toxicity High stability reduces premature release Payload_Release Specific Payload Release at Target Site Efficacy Efficacy (On-target toxicity) Payload_Release->Efficacy Efficient release maximizes effect Therapeutic_Index Therapeutic Index (Efficacy vs. Toxicity) Efficacy->Therapeutic_Index Toxicity->Therapeutic_Index

References

A Comparative Guide to the Validation of Oxime Bond Formation in Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the creation of stable and well-defined bioconjugates is paramount. The choice of ligation chemistry is a critical decision that influences the efficacy, stability, and homogeneity of the final product. Oxime ligation, the reaction between an aminooxy or hydroxylamine (B1172632) group and an aldehyde or ketone, has emerged as a robust method for forming covalent bonds in a highly selective manner. This guide provides an objective comparison of oxime bond formation with other prevalent bioconjugation techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given application.

Quantitative Comparison of Bioconjugation Chemistries

The selection of a bioconjugation strategy is often a trade-off between reaction kinetics, stability of the resulting linkage, and the reaction conditions required. The following table summarizes key performance metrics for oxime ligation, maleimide-thiol chemistry, and strain-promoted alkyne-azide cycloaddition (SPAAC).

FeatureOxime LigationMaleimide-Thiol ChemistryStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Target Functional Groups Aldehydes, KetonesThiols (Sulfhydryls)Azides, Strained Alkynes (e.g., DBCO)
Second-Order Rate Constant (k) 0.03 M⁻¹s⁻¹ (pH 4.6) to ~10 M⁻¹s⁻¹ (aniline catalyzed)[1]Up to 10² M⁻¹s⁻¹[2][3]10⁻³ - 1 M⁻¹s⁻¹ (cyclooctyne dependent)[4]
Bond Stability (Half-life at pH 7.0-7.4) Very high (~200 days)[5]Variable; succinimidyl thioether can undergo retro-Michael reaction. Stabilized forms have half-lives >2 years.[6]Highly stable triazole ring
Typical Yields High to quantitative[7]High (>90%)[8]Generally high, can be near-quantitative[4]
Optimal pH Mildly acidic (pH 4.5-5.5); can proceed at neutral pH with catalysts[1]6.5 - 7.5[9]Broad range, compatible with physiological pH
Key Considerations Slower kinetics at neutral pH without a catalyst.[1]Potential for disulfide bond reduction; maleimide (B117702) hydrolysis at high pH; instability of the thioether bond.[10]Requires incorporation of bioorthogonal handles (azide and strained alkyne).

Visualizing Bioconjugation Workflows and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G cluster_0 Biomolecule Functionalization cluster_1 Payload Functionalization cluster_2 Oxime Ligation & Validation Biomolecule_1 Biomolecule 1 (e.g., Protein) Functionalization_1 Introduce Aldehyde/Ketone Biomolecule_1->Functionalization_1 Functionalized_Biomolecule_1 Aldehyde/Ketone-Biomolecule 1 Functionalization_1->Functionalized_Biomolecule_1 Ligation Oxime Ligation (pH 4.5-7.4) Functionalized_Biomolecule_1->Ligation Biomolecule_2 Biomolecule 2 (e.g., Drug, Fluorophore) Functionalization_2 Introduce Aminooxy Group Biomolecule_2->Functionalization_2 Functionalized_Biomolecule_2 Aminooxy-Biomolecule 2 Functionalization_2->Functionalized_Biomolecule_2 Functionalized_Biomolecule_2->Ligation Purification Purification (e.g., SEC, HPLC) Ligation->Purification Validation Validation (e.g., MS, SDS-PAGE, HPLC) Purification->Validation Bioconjugate Stable Oxime-Linked Bioconjugate Validation->Bioconjugate G cluster_Oxime Oxime Ligation cluster_Maleimide Maleimide-Thiol cluster_SPAAC SPAAC Bioconjugation_Methods Bioconjugation Strategies Oxime_Kinetics Kinetics: Moderate, Catalyst-dependent Bioconjugation_Methods->Oxime_Kinetics evaluates Maleimide_Kinetics Kinetics: Fast Bioconjugation_Methods->Maleimide_Kinetics evaluates SPAAC_Kinetics Kinetics: Variable, Reagent-dependent Bioconjugation_Methods->SPAAC_Kinetics evaluates Oxime_Stability Stability: Very High Oxime_Selectivity Selectivity: High for Carbonyls Maleimide_Stability Stability: Variable, Prone to Retro-Michael Maleimide_Selectivity Selectivity: High for Thiols SPAAC_Stability Stability: Very High SPAAC_Selectivity Selectivity: Bioorthogonal

References

A Comparative Analysis of Bifunctional Crosslinking Reagents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional crosslinking reagent is a critical step in experimental design. These reagents are instrumental in elucidating protein-protein interactions, stabilizing protein complexes for structural analysis, and constructing antibody-drug conjugates (ADCs). This guide provides an objective comparison of commonly used bifunctional crosslinkers, supported by experimental data and detailed protocols to inform your selection process.

Bifunctional crosslinking reagents are molecules that contain at least two reactive groups, allowing for the covalent bonding of two or more molecules.[1] The choice of crosslinker depends on several factors, including the functional groups present on the target molecules, the desired spacer arm length, and whether a reversible or permanent linkage is required.

Types of Bifunctional Crosslinking Reagents

Bifunctional crosslinkers can be broadly categorized into three main types: homobifunctional, heterobifunctional, and photoreactive reagents.[1]

  • Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are typically used to link molecules with the same functional group in a single-step reaction.[2] They are often employed for intramolecular crosslinking or polymerizing monomers.[1]

  • Heterobifunctional Crosslinkers: Featuring two different reactive groups, these reagents are used to link molecules with distinct functional groups.[1] This allows for more controlled, two-step conjugation processes, minimizing undesirable self-conjugation or polymerization.[1]

  • Photoreactive Crosslinkers: These are a subset of heterobifunctional reagents that have one reactive group that is activated by UV light.[3] This feature allows for precise temporal control over the crosslinking reaction.[3]

Comparative Data of Common Bifunctional Crosslinking Reagents

The selection of a suitable crosslinker is often guided by its specific characteristics. The following tables provide a summary of key quantitative data for some of the most widely used bifunctional crosslinking reagents.

Amine-Reactive Homobifunctional Crosslinkers (NHS Esters)

N-hydroxysuccinimide (NHS) esters are a popular class of amine-reactive crosslinkers that form stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues.[4]

ReagentSpacer Arm Length (Å)Water SolubilityMembrane PermeabilityCleavable
DSS (Disuccinimidyl suberate)11.4LowYesNo
BS3 (Bis(sulfosuccinimidyl) suberate)11.4HighNoNo
DSG (Disuccinimidyl glutarate)7.7LowYesNo
DSP (Dithiobis(succinimidyl propionate))12.0LowYesYes (Disulfide bond)
DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate))12.0HighNoYes (Disulfide bond)

A study comparing the number of identified crosslinked peptides in Bovine Serum Albumin (BSA) using different non-cleavable (BS3, DSS) and a cleavable (DSSO) crosslinker found that BS3 and DSS had similar numbers of identified crosslinks, while DSSO had fewer. However, the MS-cleavable nature of DSSO allows for more crosslinks to be identified using an MS2-MS3 method.[5]

Sulfhydryl-Reactive Homobifunctional Crosslinkers (Maleimides)

Maleimide-based crosslinkers react specifically with sulfhydryl groups, found in cysteine residues, to form stable thioether bonds.[6]

ReagentSpacer Arm Length (Å)Water SolubilityMembrane PermeabilityCleavable
BMOE (Bismaleimidoethane)8.0LowYesNo
BMH (Bismaleimidohexane)16.1LowYesNo
DTME (Dithiobismaleimidoethane)13.1LowYesYes (Disulfide bond)
Heterobifunctional Crosslinkers (Amine- and Sulfhydryl-Reactive)

These crosslinkers are widely used for conjugating two different biomolecules, such as an antibody and a drug.

ReagentSpacer Arm Length (Å)Water SolubilityMembrane PermeabilityCleavable
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)8.3LowYesNo
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)8.3HighNoNo
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate)6.8LowYesYes (Disulfide bond)
LC-SPDP (Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate)15.7LowYesYes (Disulfide bond)

A comparative study of four heterobifunctional reagents for coupling peptides to proteins found that the more flexible, non-aromatic linkers from MHS and SPDP showed almost no linker-specific antibody reactivity, making them a better choice to avoid an immune response against the linker itself.[1]

Zero-Length Crosslinkers

Zero-length crosslinkers mediate the formation of a direct covalent bond between two molecules without introducing a spacer arm.[7]

ReagentReactive GroupsWater Solubility
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Carboxyl and AmineHigh
DCC (N,N'-Dicyclohexylcarbodiimide)Carboxyl and AmineLow

In a comparison for peptide synthesis, EDC with the addition of HOBt and DMAP showed a significantly higher yield (72%) compared to EDC alone (11-19%) for the synthesis of amides from electron-deficient amines. Under similar conditions, DCC with HOBt gave a 51% yield.[4]

Experimental Protocols

Detailed methodologies are crucial for successful crosslinking experiments. Below are protocols for key experiments using some of the discussed crosslinkers.

Protocol 1: One-Step Protein Crosslinking with DSS (Homobifunctional NHS Ester)

This protocol is a general procedure for crosslinking proteins in solution to identify protein-protein interactions.

Materials:

  • Protein sample in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.0)

  • DSS (Disuccinimidyl suberate)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Protein Preparation: Prepare the protein sample at a suitable concentration in the reaction buffer.

  • DSS Solution Preparation: Immediately before use, dissolve DSS in DMSO or DMF to a final concentration of 25 mM.

  • Crosslinking Reaction: Add the DSS solution to the protein sample. The final concentration of DSS should be in a 20- to 50-fold molar excess for protein concentrations below 5 mg/mL, and a 10-fold molar excess for concentrations above 5 mg/mL.[8]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature to ensure all unreacted DSS is neutralized.

  • Analysis: The crosslinked protein mixture is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods.

Protocol 2: Two-Step Protein Conjugation with Sulfo-SMCC (Heterobifunctional)

This protocol describes the conjugation of a sulfhydryl-containing molecule to an amine-containing protein.

Materials:

  • Amine-containing protein (Protein-NH2) in a non-amine, sulfhydryl-free buffer (e.g., PBS, pH 7.2-7.5)

  • Sulfhydryl-containing molecule (Protein-SH)

  • Sulfo-SMCC

  • Desalting column

Procedure:

  • Protein-NH2 Preparation: Prepare Protein-NH2 in the conjugation buffer.

  • Sulfo-SMCC Solution Preparation: Immediately before use, dissolve Sulfo-SMCC in the reaction buffer.

  • Activation of Protein-NH2: Add a 10- to 50-fold molar excess of Sulfo-SMCC to the Protein-NH2 solution.[5]

  • Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker: Remove non-reacted Sulfo-SMCC using a desalting column, exchanging the buffer to one suitable for the Protein-SH.

  • Conjugation to Protein-SH: Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution.

  • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Analysis: The resulting conjugate can be purified and analyzed as required.

Protocol 3: Zero-Length Crosslinking with EDC

This protocol outlines the crosslinking of a carboxyl-containing molecule to an amine-containing molecule. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is recommended to increase the efficiency of EDC reactions.[9]

Materials:

  • Carboxyl-containing molecule (Molecule-COOH)

  • Amine-containing molecule (Molecule-NH2)

  • EDC

  • NHS or Sulfo-NHS

  • Activation buffer (e.g., 0.1 M MES, pH 4.5-5.0)

  • Coupling buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching solution (e.g., hydroxylamine)

Procedure:

  • Activation of Molecule-COOH: Dissolve Molecule-COOH in the activation buffer.

  • Add EDC and NHS (or Sulfo-NHS) to the solution. A typical starting concentration is 2-4 mM EDC and 5-10 mM NHS.

  • Incubate for 15 minutes at room temperature.

  • Conjugation to Molecule-NH2: Add the activated Molecule-COOH to the Molecule-NH2 in the coupling buffer.

  • Incubate for 2 hours at room temperature.

  • Quenching: Add the quenching solution to stop the reaction.

  • Purification: Purify the conjugate from byproducts using dialysis or a desalting column.

Visualizing Crosslinking Concepts

Diagrams can help to clarify complex biological and chemical processes. The following are Graphviz (DOT language) scripts for generating such diagrams.

Crosslinking_Workflow cluster_step1 Step 1: Reaction cluster_step2 Step 2: Quenching & Purification cluster_step3 Step 3: Analysis Protein A Protein A Reaction Mixture Reaction Mixture Protein A->Reaction Mixture Protein B Protein B Protein B->Reaction Mixture Crosslinker Crosslinker Crosslinker->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Purification Purification Quenching->Purification SDS-PAGE SDS-PAGE Purification->SDS-PAGE Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Reagent_Types cluster_homo Homobifunctional cluster_hetero Heterobifunctional Bifunctional Crosslinkers Bifunctional Crosslinkers Amine-reactive (NHS esters) Amine-reactive (NHS esters) Bifunctional Crosslinkers->Amine-reactive (NHS esters) Sulfhydryl-reactive (Maleimides) Sulfhydryl-reactive (Maleimides) Bifunctional Crosslinkers->Sulfhydryl-reactive (Maleimides) Amine- & Sulfhydryl-reactive Amine- & Sulfhydryl-reactive Bifunctional Crosslinkers->Amine- & Sulfhydryl-reactive Photoreactive Photoreactive Bifunctional Crosslinkers->Photoreactive Homobifunctional Homobifunctional Heterobifunctional Heterobifunctional

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling t-Boc-Aminooxy-PEG7-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Handling Protocols

This guide provides critical safety and logistical information for the proper handling and disposal of t-Boc-Aminooxy-PEG7-bromide, a bifunctional linker commonly used in the synthesis of proteolysis targeting chimeras (PROTACs).[1][2] Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound to minimize exposure and ensure personal safety.[3][4][5]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes. Standard safety glasses are not sufficient.[3][6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are disposable and powder-free.[3][7]
Body Protection Laboratory Coat or GownA long-sleeved, seamless gown or a standard laboratory coat should be worn to protect skin and clothing.[3][6]
Respiratory Fume HoodAll handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood.[8]

Operational Plan: Step-by-Step Handling Protocol

This section details the procedural steps for the safe handling of this compound from receipt to use in experimental work.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored at -20°C as recommended.[9][10]

  • Keep the container tightly sealed to prevent moisture ingress.

Preparation for Use
  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture.

  • All handling of the solid compound must be performed in a chemical fume hood.

  • Use dedicated spatulas and weighing boats for transferring the solid.

Dissolution
  • This compound is soluble in solvents such as DMSO, DCM, and DMF.[9][10]

  • When dissolving, add the solvent to the solid slowly and stir to ensure complete dissolution.

  • The t-Boc protecting group can be removed under mild acidic conditions.[9][10][11] Be aware that deprotection can generate volatile byproducts like isobutylene (B52900) and carbon dioxide, reinforcing the need to work in a fume hood.[12][13]

Experimental Use
  • The bromide in the molecule is a good leaving group, indicating that the compound is reactive.[9][10][11]

  • Avoid contact with strong acids unless deprotection of the Boc group is intended.[14][15]

  • Keep away from incompatible materials such as strong oxidizing agents.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receive Receive and Inspect store Store at -20°C receive->store Intact equilibrate Equilibrate to Room Temp store->equilibrate Prior to use weigh Weigh in Fume Hood equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction waste Collect Waste in Labeled Container reaction->waste dispose Dispose as Hazardous Waste waste->dispose Follow Regulations

Figure 1. A workflow diagram for the safe handling and disposal of this compound.

Disposal Plan: Managing Waste Streams

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Waste Collection
  • All solid waste, including contaminated gloves, weighing boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.

  • While polyethylene (B3416737) glycol (PEG) itself is considered biodegradable, the overall compound should be treated as hazardous waste due to the bromide and the potential for reaction byproducts.[16]

Waste Segregation
  • Do not mix waste containing this compound with other waste streams unless compatibility is confirmed.

  • Specifically, avoid mixing with acidic waste, which could potentially initiate deprotection of the Boc group.

Final Disposal
  • All waste must be disposed of through your institution's hazardous waste management program.

  • Ensure that all waste containers are properly sealed and labeled with the full chemical name and any known hazards before collection.

  • Under no circumstances should this chemical or its solutions be poured down the drain.[16]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.